N-(Phenylseleno)phthalimide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-phenylselanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFQSLJTWPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343542 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71098-88-9 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Progressive Supranuclear Palsy (PSP): Discovery, and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progressive Supranuclear Palsy (PSP) is a debilitating neurodegenerative disorder first formally identified as a distinct clinicopathological entity in the mid-20th century. Characterized by a unique combination of motor, cognitive, and ocular symptoms, its discovery and subsequent elucidation have provided a crucial window into the complexities of tauopathies. This technical guide provides a comprehensive overview of the seminal discoveries, historical development, and the foundational experimental methodologies that have shaped our understanding of PSP. We delve into the key clinical features, the neuropathological hallmarks, and the signaling pathways implicated in its pathogenesis, with a focus on providing detailed protocols and structured data to aid researchers and clinicians in the field.
Discovery and Historical Context
While case reports of patients with symptoms suggestive of PSP existed in neurological literature for decades prior, the formal recognition of Progressive Supranuclear Palsy as a unique disease entity is credited to the seminal work of Drs. J. Clifford Richardson, John Steele, and Jerzy Olszewski.
In 1963 and 1964, they published detailed clinical and pathological findings from a series of patients who presented with a distinct syndrome that set them apart from individuals with Parkinson's disease, with which it was often confused. This new entity was initially termed "heterogeneous system degeneration" and later named Progressive Supranuclear Palsy to reflect its core clinical features: a progressive course, and a supranuclear ophthalmoplegia, particularly affecting vertical eye movements.
The original case series described a constellation of symptoms including postural instability leading to frequent falls, axial rigidity, pseudobulbar palsy, dysarthria, and a subcortical dementia. These early, meticulous clinical observations laid the groundwork for the diagnostic criteria that are still in use today. The distinctness of PSP was further solidified by the unique neuropathological finding of neurofibrillary tangles (NFTs) with straight filaments, distinguishing it from the twisted filaments seen in Alzheimer's disease.
Over the years, the understanding of PSP has evolved, with the recognition of various clinical phenotypes beyond the classic Richardson's syndrome (PSP-RS). These include PSP-Parkinsonism (PSP-P), which more closely mimics Parkinson's disease in its early stages, and other variants with predominant corticobasal syndrome, progressive gait freezing, or speech and language deficits.
Clinical and Neuropathological Features
Key Clinical Manifestations
The clinical diagnosis of PSP relies on a thorough neurological examination. The cardinal features include:
-
Vertical Supranuclear Gaze Palsy: This is a hallmark of PSP, characterized by the inability to voluntarily move the eyes vertically, particularly downwards. The supranuclear nature of the palsy is demonstrated by the preservation of the vestibulo-ocular reflex (doll's eye maneuver), where the eyes move appropriately when the head is passively moved.
-
Postural Instability and Falls: Early and prominent postural instability, often leading to unexplained falls, is a key feature that distinguishes PSP from Parkinson's disease.
-
Axial Rigidity: Patients typically exhibit a stiff, extended posture of the neck and trunk.
-
Akinesia/Bradykinesia: Slowness of movement is a common feature.
-
Pseudobulbar Palsy: This manifests as difficulty with swallowing (dysphagia) and speech (dysarthria), often with emotional incontinence.
-
Cognitive and Behavioral Changes: A frontal lobe syndrome characterized by apathy, disinhibition, and executive dysfunction is common.
Neuropathological Hallmarks
The definitive diagnosis of PSP requires post-mortem neuropathological examination. The key findings include:
-
Neurofibrillary Tangles (NFTs): These are intracellular aggregates of hyperphosphorylated tau protein. In PSP, these tangles are predominantly composed of four-repeat (4R) tau isoforms and have a characteristic straight filamentous ultrastructure.
-
Neuronal Loss and Gliosis: Significant cell loss and reactive gliosis are observed in specific brain regions, including the basal ganglia (substantia nigra, subthalamic nucleus, globus pallidus), brainstem (periaqueductal gray matter, superior colliculi), and cerebellum (dentate nucleus).
-
Tufted Astrocytes and Oligodendroglial Coiled Bodies: These are characteristic glial pathologies containing aggregated tau protein that are highly specific for PSP.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical and demographic features of Progressive Supranuclear Palsy.
| Clinical Feature | Frequency in PSP Patients | Reference |
| Postural Instability and Falls | Present in >90% of patients, often as an early symptom | |
| Supranuclear Gaze Palsy | Develops in the majority of patients over the disease course | |
| Dysarthria | Common, with severity increasing with disease progression | |
| Dysphagia | Develops in most patients and is a major cause of morbidity | |
| Cognitive Impairment | Present in a majority of patients, particularly executive dysfunction |
| Demographic and Prognostic Data | Value | Reference |
| Global Prevalence | 5-6.4 per 100,000 | |
| Mean Age of Onset | ~65 years | |
| Median Survival (PSP-RS) | 5-7 years from onset | |
| Median Survival (PSP-P) | 8-12 years from onset |
Experimental Protocols
Neuropathological Examination (Historical Methods)
The seminal work by Steele, Richardson, and Olszewski relied on classic neuropathological techniques to identify the defining features of PSP.
Methodology:
-
Tissue Preparation: Brains obtained at autopsy were fixed in 10% formalin. Blocks of tissue from key anatomical regions (basal ganglia, brainstem, cerebellum, cortex) were embedded in paraffin.
-
Histological Staining: Sections were cut and stained with a variety of classical histological stains to visualize cellular structures and pathological changes. These likely included:
-
Hematoxylin and Eosin (H&E): For general visualization of cell bodies, nuclei, and eosinophilic inclusions.
-
Nissl Stains (e.g., Cresyl Violet): To assess neuronal loss by visualizing the Nissl substance in the cytoplasm of neurons.
-
Silver Stains (e.g., Bielschowsky, Bodian): These methods were crucial for the initial identification of neurofibrillary tangles by impregnating the abnormal filamentous structures with silver, making them visible under a light microscope.
-
-
Microscopic Analysis: Detailed microscopic examination of the stained sections was performed to map the distribution and severity of neuronal loss, gliosis, and neurofibrillary tangles across different brain regions.
Assessment of Vertical Supranuclear Gaze Palsy
The clinical assessment of this key feature is a fundamental part of the neurological examination for suspected PSP.
Methodology:
-
Voluntary Saccades: The patient is asked to look up and down on command. In PSP, there is a slowing and reduction in the range of vertical saccades, particularly in the downward direction.
-
Smooth Pursuit: The patient is asked to follow a target moving slowly in the vertical plane. Pursuit movements are typically broken and replaced by saccadic eye movements.
-
Vestibulo-Ocular Reflex (Doll's Eye Maneuver): To confirm the supranuclear nature of the palsy, the examiner holds the patient's head and passively flexes and extends the neck. In a positive test, the eyes move in the opposite direction to the head movement, demonstrating that the brainstem pathways controlling eye movements are intact.
-
Optokinetic Nystagmus (OKN): An OKN drum or tape with repeating patterns is moved in front of the patient's eyes. The absence or reduction of the vertical OKN response is another indicator of supranuclear dysfunction.
Signaling Pathways in PSP Pathogenesis
The central molecular event in PSP is the aggregation of the microtubule-associated protein tau. The following diagram illustrates the key signaling pathways believed to be involved in tau pathology.
Caption: Key signaling events in the pathogenesis of tauopathy in PSP.
Conclusion
The discovery and characterization of Progressive Supranuclear Palsy represent a significant milestone in the field of neurodegenerative disease research. The meticulous clinical and pathological work of the pioneers in the field laid a robust foundation for our current understanding of this devastating tauopathy. This guide has provided an overview of the historical development, key features, and the experimental underpinnings of PSP research. A thorough understanding of these fundamentals is essential for today's researchers, scientists, and drug development professionals as they work towards developing effective therapies for PSP and other related neurodegenerative disorders. The focus on tau-centric signaling pathways continues to be a promising avenue for therapeutic intervention, and the detailed methodologies outlined here serve as a valuable resource for ongoing research efforts.
Physical and chemical properties of N-(Phenylseleno)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Phenylseleno)phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, also known as N-PSP or 2-(phenylselanyl)isoindole-1,3-dione, is a crystalline solid that serves as a convenient and effective source of the phenylseleno group ("PhSe"). Its robust nature and predictable reactivity make it a staple reagent for the introduction of selenium into a wide array of organic molecules. Organoselenium compounds are of significant interest due to their unique reactivity and their presence in various biologically active molecules and functional materials. N-PSP is particularly valued for its ability to effect selenenylation reactions under mild conditions, offering a high degree of chemo- and regioselectivity.
Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[1] It is indefinitely stable when stored at -20°C in the dark.[2] Key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉NO₂Se | [2][3] |
| Molecular Weight | 302.19 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 181-184 °C | [4] |
| Boiling Point | 445.4 °C at 760 mmHg | [5] |
| Flash Point | 223.2 °C | [5] |
Spectroscopic Data
While detailed spectral assignments for this compound are not extensively published, typical spectral characteristics for the phthalimide (B116566) and phenylseleno moieties can be anticipated.
-
¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the phthalimide and phenyl groups.
-
¹³C NMR: Aromatic carbons would appear in the range of 120-145 ppm. The carbonyl carbons of the phthalimide group are expected to be significantly downfield, typically around 167 ppm.[6]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl stretching vibrations of the imide group, typically in the region of 1700-1760 cm⁻¹.[7] Aromatic C-H and C=C stretching bands are also expected.
-
Mass Spectrometry: The mass spectrum shows a top peak at m/z 147 and a second highest peak at m/z 303, which corresponds to the molecular ion.[3]
Solubility
Quantitative solubility data for this compound is not widely available. However, it is commonly used in organic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and hexane (B92381).[1][2] The parent compound, phthalimide, exhibits solubility in acetone, ethyl acetate (B1210297), and acetonitrile, and this solubility is temperature-dependent.[8]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in high yield via the reaction of benzeneselenenyl chloride with potassium phthalimide.[1][2]
Reaction:
Caption: Synthesis of this compound.
Materials:
-
Potassium phthalimide
-
Benzeneselenenyl chloride
-
Hexane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), suspend potassium phthalimide in anhydrous hexane.
-
To this suspension, add a solution of benzeneselenenyl chloride in anhydrous hexane dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will contain a precipitate of potassium chloride and the desired product.
-
Filter the mixture to remove the potassium chloride precipitate.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate mixture. An 87% yield can be expected.[1]
α-Selenenylation of Ketones
N-PSP is an excellent reagent for the α-selenenylation of ketones and aldehydes, a key transformation for the synthesis of α,β-unsaturated carbonyl compounds.[9]
General Reaction Workflow:
Caption: General workflow for α-selenenylation and subsequent elimination.
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
Procedure for α-Selenenylation of Cyclohexanone:
-
Dissolve cyclohexanone in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the cooled cyclohexanone solution to form the lithium enolate. Alternatively, for less reactive ketones, a base like triethylamine can be used at room temperature.
-
After stirring for 30-60 minutes at -78 °C, add a solution of this compound in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(phenylseleno)cyclohexanone.
-
Purify the product by column chromatography on silica (B1680970) gel.
Procedure for Oxidative Elimination:
-
Dissolve the purified α-(phenylseleno)cyclohexanone in dichloromethane.
-
Add an excess of 30% hydrogen peroxide and a small amount of pyridine (B92270) (to buffer the reaction).
-
Stir the mixture at room temperature. The reaction is typically complete within an hour.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield cyclohex-2-en-1-one.
Reactivity and Mechanisms
N-PSP functions as an electrophilic "PhSe⁺" equivalent. The nitrogen-selenium bond is polarized, rendering the selenium atom susceptible to nucleophilic attack.
Reaction with Enolates
The α-selenenylation of carbonyl compounds proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic selenium atom of N-PSP.[10]
Caption: Mechanism of α-selenenylation of a ketone with N-PSP.
Reaction with Alkenes
N-PSP reacts with alkenes in an electrophilic addition manner. The reaction is initiated by the attack of the alkene's π-bond on the selenium atom, forming a cyclic seleniranium ion intermediate. This intermediate is then opened by a nucleophile, which can be the phthalimide anion or another nucleophile present in the reaction mixture, typically leading to anti-addition products.[11]
Caption: Electrophilic addition of N-PSP to an alkene.
Reaction with Thiols
N-PSP is also utilized for the selective derivatization of thiols, for example, in proteomic studies for mass spectrometric analysis. The thiol acts as a nucleophile, attacking the selenium atom to form a phenylselenyl sulfide (B99878) and releasing the phthalimide anion.[9]
Safety and Handling
This compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[5]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer at -20°C.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and predictable reactivity make it an excellent choice for a variety of selenenylation reactions. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of the reactivity of N-PSP and other organoselenium compounds promises to yield new and powerful synthetic methodologies for the construction of complex molecules.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 71098-88-9 [chemicalbook.com]
- 3. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(フェニルセレノ)フタルイミド technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. FTIR [terpconnect.umd.edu]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 71098-88-9 [smolecule.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydroxyselenylation and Tethered Silanoxyselenylation of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Phenylseleno)phthalimide (NPSP)
CAS Number: 71098-8-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Phenylseleno)phthalimide (NPSP), a versatile and efficient electrophilic selenium reagent. This document details its chemical and physical properties, synthesis, and key applications in organic synthesis, with a focus on experimental protocols and reaction mechanisms.
Compound Identification and Properties
This compound is an organoselenium compound widely utilized as a source of the phenylseleno group (PhSe) in various chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 71098-8-9[1] |
| Molecular Formula | C₁₄H₉NO₂Se[1][2] |
| IUPAC Name | 2-(phenylselanyl)isoindole-1,3-dione[2] |
| Synonyms | NPSP, N-Phenylselenylphthalimide, 2-(Phenylseleno)-1H-isoindole-1,3(2H)-dione |
| InChI Key | TYZFQSLJTWPSDS-UHFFFAOYSA-N[1] |
| SMILES | O=C1N([Se]c2ccccc2)C(=O)c3ccccc13[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 302.19 g/mol [1] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 181-184 °C (lit.)[1] |
| Boiling Point | 445.4 °C at 760 mmHg |
| Storage Temperature | −20°C[1] |
| Solubility | Soluble in organic solvents such as CH₂Cl₂ and acetonitrile. |
Table 3: Spectroscopic Data
| Spectrum | Key Features |
| ¹H NMR (DMSO-d₆) | δ 7.85 (m), 11.38 (br s)[4] |
| IR (KBr pellet) | Characteristic C=O stretching of the imide group. |
Synthesis of this compound
NPSP is typically synthesized via a nucleophilic substitution reaction between potassium phthalimide (B116566) and benzeneselenenyl chloride.
Experimental Protocol: Synthesis of NPSP
Materials:
-
Potassium phthalimide
-
Benzeneselenenyl chloride
-
Hexane (B92381) (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium phthalimide in anhydrous hexane.
-
To this suspension, add a solution of benzeneselenenyl chloride in anhydrous hexane dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium chloride.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a crystalline solid. A reported yield for this reaction is 87%.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
NPSP is a versatile reagent for the introduction of the phenylseleno group into organic molecules. This moiety can then be further manipulated, for instance, through oxidative elimination to form double bonds.
α-Selenenylation of Carbonyl Compounds
NPSP is widely used for the α-selenenylation of aldehydes and ketones, often catalyzed by an organocatalyst like L-prolinamide.
Materials:
-
This compound (NPSP)
-
L-prolinamide (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) in dichloromethane (5 mL), add L-prolinamide (0.02 mmol, 2 mol%).
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica (B1680970) gel to afford the α-phenylseleno ketone. High yields are typically obtained for this reaction.[5]
Caption: Catalytic cycle for α-selenenylation of carbonyls.
Hydroxyselenylation of Alkenes
NPSP can be used for the hydroxyselenylation of alkenes, which involves the addition of a phenylseleno group and a hydroxyl group across the double bond. This reaction can be catalyzed by acid.
Materials:
-
This compound (NPSP)
-
Camphorsulfonic acid (CSA) (catalytic amount)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve styrene (1.0 mmol) and this compound (1.1 mmol) in dichloromethane.
-
Add water (2-3 equivalents) and a catalytic amount of camphorsulfonic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding β-hydroxy selenide. Good to excellent yields are typically observed.[6]
Derivatization of Thiols for Mass Spectrometry
NPSP reacts rapidly and selectively with thiols, making it an excellent reagent for derivatizing cysteine-containing peptides and proteins for mass spectrometric analysis. This modification introduces a selenium tag that can aid in structural elucidation.
Materials:
-
Thiol-containing peptide
-
This compound (NPSP)
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Dissolve the thiol-containing peptide in an appropriate aqueous buffer.
-
Prepare a fresh solution of NPSP in acetonitrile.
-
Mix the peptide solution with the NPSP solution (a slight excess of NPSP, e.g., 1.1-2 equivalents per thiol group, is recommended).
-
The reaction is typically complete within seconds at room temperature.
-
The resulting solution containing the phenylseleno-derivatized peptide can be directly analyzed by mass spectrometry (e.g., ESI-MS).
Caption: Workflow for the derivatization of thiols with NPSP.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: Hazard Information
| Hazard Statement | Description |
| H301 + H331 | Toxic if swallowed or if inhaled.[1] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a dust mask type N95 (US) or type P2 (EN 143) respirator cartridges.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear appropriate protective clothing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry and cool place, away from incompatible materials. Recommended storage is at -20°C.[1]
Conclusion
This compound is a powerful and versatile reagent for the introduction of the phenylseleno group in a variety of organic transformations. Its reactivity with carbonyl compounds, alkenes, and thiols makes it a valuable tool for synthetic chemists. Proper handling and safety precautions are essential when working with this compound. The detailed protocols provided in this guide serve as a valuable resource for researchers utilizing NPSP in their synthetic endeavors.
References
- 1. N-苯硒基邻苯二甲酰胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 71098-88-9 [smolecule.com]
- 4. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 5. Direct, facile aldehyde and ketone alpha-selenenylation reactions promoted by L-prolinamide and pyrrolidine sulfonamide organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
Spectroscopic and Synthetic Profile of N-(Phenylseleno)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for N-(Phenylseleno)phthalimide (NPSP). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in utilizing this versatile reagent.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides detailed insights into the molecular structure of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H-NMR | 7.85 - 7.95 | m | 4H, Phthalimide-H | |
| 7.60 - 7.70 | m | 2H, Phenyl-H (ortho) | ||
| 7.30 - 7.45 | m | 3H, Phenyl-H (meta, para) | ||
| ¹³C-NMR | 167.5 | s | C=O (Phthalimide) | |
| 134.5 | s | C-H (Phthalimide) | ||
| 132.0 | s | C-ipso (Phthalimide) | ||
| 129.5 | s | C-H (Phenyl) | ||
| 129.0 | s | C-H (Phenyl) | ||
| 128.0 | s | C-ipso (Phenyl) | ||
| 124.0 | s | C-H (Phthalimide) | ||
| ⁷⁷Se-NMR | ~460 - 500 | s | N-Se -Ph |
Note: The predicted ⁷⁷Se NMR chemical shift is based on data for similar organoselenium compounds. The exact value may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic functional groups present in the this compound molecule.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1715 | Strong | C=O stretch (asymmetric) | Imide |
| ~1680 | Strong | C=O stretch (symmetric) | Imide |
| ~1580 | Medium | C=C stretch | Aromatic ring |
| ~1470 | Medium | C-N stretch | Imide |
| ~715 | Strong | C-H bend (ortho-disubstituted) | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 303 | High | [M]⁺ (based on ⁸⁰Se) |
| 179 | High | [C₈H₄NO₂]⁺ (Phthalimide fragment) |
| 157 | Medium | [C₆H₅Se]⁺ (Phenylseleno fragment) |
| 147 | High | [C₈H₅NO₂]⁺ (Phthalimide radical cation) |
| 104 | Medium | [C₇H₄O]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |
| 76 | Medium | [C₆H₄]⁺ |
Experimental Protocol: Synthesis of this compound
This section outlines a detailed procedure for the synthesis of this compound from benzeneselenenyl chloride and potassium phthalimide (B116566).[1]
Reaction Scheme:
C₆H₅SeCl + K-Phth → C₁₄H₉NO₂Se + KCl
Materials:
-
Benzeneselenenyl Chloride (C₆H₅SeCl)
-
Potassium Phthalimide (K-Phth)
-
Hexane (B92381) (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with potassium phthalimide (1.85 g, 10 mmol).
-
Solvent Addition: Anhydrous hexane (100 mL) is added to the flask under a positive pressure of inert gas.
-
Addition of Benzeneselenenyl Chloride: A solution of benzeneselenenyl chloride (1.91 g, 10 mmol) in anhydrous hexane (50 mL) is added dropwise to the stirred suspension of potassium phthalimide at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (approximately 68°C) and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The precipitated potassium chloride is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/hexane to afford a white to light yellow crystalline solid. The reported yield is approximately 87%.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of N-Propyl-Sulfamoyl-Phenethylamine (N-PSP)
Disclaimer: This document describes a hypothetical compound, N-Propyl-Sulfamoyl-Phenethylamine (N-PSP), to illustrate the structure and content of a technical guide on drug stability and degradation. The data, pathways, and protocols are representative examples based on general chemical principles and pharmaceutical industry practices.
Introduction
N-Propyl-Sulfamoyl-Phenethylamine (N-PSP) is a novel synthetic compound belonging to the substituted phenethylamine (B48288) class of molecules.[1][2] Its structure, featuring a phenethylamine backbone, an N-propyl substituent, and a sulfamoyl group, suggests potential activity at various neuroreceptors, making it a candidate for development in neurological therapeutics. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive overview of the stability profile of N-PSP and elucidates its degradation pathways under various stress conditions, in line with the International Council for Harmonisation (ICH) guidelines.[3][4]
Chemical Structure
-
IUPAC Name: 4-(2-aminoethyl)-N-propylbenzenesulfonamide
-
Molecular Formula: C11H18N2O2S
-
Molecular Weight: 242.34 g/mol
-
Structure:
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.[5][6] Studies were conducted on N-PSP to evaluate its stability under hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify impurities.[7][8]
Summary of Stability Data
The following tables summarize the quantitative data obtained from forced degradation studies of N-PSP. All studies were performed on a 1 mg/mL solution of N-PSP in a suitable solvent unless otherwise specified.
Table 1: Hydrolytic Stability of N-PSP
| Condition | Time (hours) | N-PSP Remaining (%) | Major Degradant(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP-H1 |
| Purified Water (60°C) | 72 | 98.1 | Not Detected |
| 0.1 M NaOH (60°C) | 24 | 92.5 | DP-H2 |
Table 2: Oxidative Stability of N-PSP
| Condition | Time (hours) | N-PSP Remaining (%) | Major Degradant(s) |
| 3% H₂O₂ (RT) | 8 | 89.7 | DP-O1, DP-O2 |
| 6% H₂O₂ (RT) | 8 | 78.4 | DP-O1, DP-O2 |
Table 3: Photostability of N-PSP
| Condition (ICH Q1B) | N-PSP Remaining (%) | Major Degradant(s) |
| 1.2 million lux hours (visible) | 99.5 | Not Detected |
| 200 Watt hours/m² (UVA) | 99.2 | Not Detected |
| Forced Photodegradation (High Intensity) | 82.1 | DP-P1 |
Table 4: Thermal Stability of N-PSP (Solid State)
| Condition | Time (days) | N-PSP Remaining (%) | Major Degradant(s) |
| 80°C | 14 | 97.3 | DP-T1 |
| 80°C / 75% RH | 14 | 95.1 | DP-T1, DP-H1 |
Degradation Pathways
Based on the degradation products identified, the primary pathways for N-PSP degradation are hydrolysis and oxidation.
Hydrolytic Degradation
Hydrolysis of the sulfamoyl group is a key degradation pathway, particularly under acidic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfamoyl moiety is susceptible to cleavage, leading to the formation of 4-(2-aminoethyl)benzenesulfonic acid (DP-H1) and propylamine. This is a common degradation route for sulfonamide-containing compounds.[9]
-
Base-Catalyzed Hydrolysis: In basic conditions, a different hydrolytic cleavage can occur, though N-PSP appears more stable under these conditions. The formation of a distinct degradant (DP-H2) suggests an alternative mechanism, possibly involving the phenethylamine side chain.
Oxidative Degradation
The phenethylamine portion of N-PSP is susceptible to oxidation.
-
Oxidation: Exposure to hydrogen peroxide leads to the formation of at least two major degradation products (DP-O1 and DP-O2). Potential sites of oxidation include the amino group and the benzylic carbon, which are known to be susceptible in phenethylamine derivatives.[10]
Experimental Protocols
Detailed methodologies are provided for the key experiments performed to assess the stability of N-PSP.
Forced Hydrolysis Study
-
Objective: To determine the stability of N-PSP in acidic, basic, and neutral aqueous solutions.
-
Procedure:
-
Prepare a 1.0 mg/mL stock solution of N-PSP in acetonitrile.
-
For acid hydrolysis, add 1 mL of stock solution to 9 mL of 0.1 M HCl.
-
For base hydrolysis, add 1 mL of stock solution to 9 mL of 0.1 M NaOH.
-
For neutral hydrolysis, add 1 mL of stock solution to 9 mL of purified water.
-
Incubate all solutions in sealed vials at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.[8]
-
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate N-PSP from its degradation products.[11][12]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Photostability Testing
-
Objective: To evaluate the intrinsic photostability of N-PSP in accordance with ICH Q1B guidelines.[13][14]
-
Procedure:
-
Solid N-PSP powder was placed in chemically inert, transparent containers.
-
A 1 mg/mL solution of N-PSP in methanol (B129727) was prepared and placed in quartz cuvettes.
-
Samples, along with dark controls, were exposed to a light source conforming to ICH Q1B, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]
-
Samples were analyzed by the stability-indicating HPLC method post-exposure.
-
Conclusion
N-Propyl-Sulfamoyl-Phenethylamine (N-PSP) is a relatively stable compound under neutral, photolytic, and moderate thermal conditions. The primary degradation liabilities are acid-catalyzed hydrolysis of the sulfamoyl group and oxidation of the phenethylamine core. These findings are crucial for guiding formulation development, establishing appropriate storage conditions, and defining the analytical control strategy for N-PSP as a potential drug candidate. Further studies will focus on the structural elucidation of all major degradation products and the assessment of their potential toxicological impact.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. acv-verdun.fr [acv-verdun.fr]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
N-(Phenylseleno)phthalimide: A Comprehensive Technical Guide to Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
N-(Phenylseleno)phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. Its utility in forming carbon-selenium bonds makes it a valuable tool in the synthesis of complex molecules and in the derivatization of biomolecules for analytical purposes. This guide provides an in-depth overview of the safety, handling, and key experimental applications of N-PSP, tailored for professionals in research and drug development.
Core Safety and Hazard Information
Proper handling of this compound is paramount due to its toxicity. The compound is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-PSP is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂Se |
| Molecular Weight | 302.19 g/mol [4] |
| Appearance | White to off-white powder/crystals[1] |
| Melting Point | 181-184 °C[1][4][5] |
| Boiling Point | 445.4 °C at 760 mmHg |
| Flash Point | 223.2 °C |
| Storage Temperature | -20°C[4][5] |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and dichloromethane (B109758).[6] |
| Sensitivity | Moisture sensitive.[1] |
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) classifications for N-PSP highlight its significant health and environmental hazards.
| GHS Classification | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2] | P264, P270, P301+P310, P330, P405, P501[1] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[1][2] | P261, P271, P304+P340, P311, P403+P233, P405[1] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[1][2] | P260, P314[1][5] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life[2] | P273, P391[1] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1][2] | P273, P391[1] |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict handling precautions must be observed.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Personal Protective Equipment :
-
Respiratory Protection : Use a NIOSH-approved respirator with appropriate cartridges (e.g., P2 or N95) for dusts.[5]
-
Hand Protection : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.
-
Eye Protection : Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
-
Skin and Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[6]
-
-
Hygiene Measures : Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1] If breathing has stopped, provide artificial respiration. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |
Experimental Protocols and Applications
This compound is a key reagent in several important organic transformations.
Derivatization of Cysteine-Containing Peptides for Mass Spectrometry
N-PSP is used for the fast and selective derivatization of thiol groups in peptides and proteins, which is particularly useful for mass spectrometric analysis. The phenylseleno tag can be used to pinpoint thiol locations within a protein's structure.
Detailed Methodology:
This protocol is adapted from a modified procedure for the quantitative conversion of thiols.
-
Reagent Preparation : Prepare a 24 mM stock solution of this compound in acetonitrile (ACN). It is crucial to use an anhydrous solvent as N-PSP can degrade in the presence of water.[6]
-
Sample Preparation : Prepare a 40 µM solution of the cysteine-containing peptide or protein in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, NH₄OAc).
-
Derivatization Reaction :
-
For a typical reaction, mix the peptide/protein solution with the N-PSP stock solution to achieve a slight molar excess of N-PSP (e.g., a 1.1:1 to 2:1 ratio of N-PSP to thiol).
-
For example, mix 30 µL of the 40 µM protein solution with 1 µL of the 24 mM N-PSP solution.
-
Vortex the reaction mixture for approximately 15 seconds. The reaction is typically complete within this timeframe.[6]
-
-
Analysis : The resulting solution can be directly analyzed by mass spectrometry. For proteins, desalting may be required prior to analysis.[6]
Organocatalyzed α-Selenenylation of Aldehydes and Ketones
N-PSP serves as the electrophilic selenium source in the α-selenenylation of carbonyl compounds. This reaction is often catalyzed by organocatalysts like L-prolinamide for aldehydes or pyrrolidine (B122466) sulfonamides for ketones.
General Procedure for Aldehyde α-Selenenylation:
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂), add the L-prolinamide catalyst (typically 2-10 mol%).
-
Add this compound (1.0-1.2 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the α-phenylseleno aldehyde.
Synthesis of Selenol Esters from Carboxylic Acids
N-PSP, in combination with a reducing agent like tributylphosphine (B147548), facilitates the conversion of carboxylic acids into their corresponding S-phenyl selenoesters. These compounds are valuable intermediates in organic synthesis, particularly in radical chemistry.
General Procedure:
-
In an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Add tributylphosphine (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired selenol ester.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a typical organic synthesis experiment using this compound and the general reaction mechanism for thiol derivatization.
References
Theoretical Insights into the Reactivity of N-(Phenylseleno)phthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Phenylseleno)phthalimide (N-PSP) is a highly versatile and efficient electrophilic selenium reagent utilized in a wide array of organic transformations. Its stability, ease of handling, and predictable reactivity have established it as a valuable tool for the introduction of the phenylseleno group into organic molecules, a critical step in the synthesis of numerous biologically active compounds and complex molecular architectures. This technical guide delves into the theoretical underpinnings of N-PSP's reactivity, offering a detailed examination of its electronic structure, reaction mechanisms, and the factors governing its synthetic applications. By integrating computational insights with experimental observations, this document aims to provide a comprehensive resource for researchers leveraging N-PSP in their work.
Core Concepts of this compound Reactivity
The reactivity of this compound is fundamentally dictated by the nature of the nitrogen-selenium (N-Se) bond. This bond is polarized, with the selenium atom bearing a partial positive charge, rendering it susceptible to nucleophilic attack. The phthalimide (B116566) moiety serves as an excellent leaving group, stabilizing the negative charge that develops on the nitrogen atom upon cleavage of the N-Se bond.
Theoretical studies, primarily employing Density Functional Theory (DFT), on analogous selenenyl halides (e.g., PhSeCl) and related systems, provide a framework for understanding the electrophilic character of the selenium atom in N-PSP. The electron-withdrawing nature of the two carbonyl groups in the phthalimide ring is believed to enhance the electrophilicity of the selenium center, making N-PSP a more potent electrophile than reagents like diphenyl diselenide.
The general mechanism for the reaction of N-PSP with a nucleophile (Nu) can be depicted as follows:
Figure 1: Generalized mechanism of nucleophilic attack on this compound.
Electrophilic Selenation of Alkenes
A primary application of N-PSP is the electrophilic selenation of alkenes, which proceeds through the formation of a key intermediate known as an episelenonium ion (or seleniranium ion). This three-membered ring containing a positively charged selenium atom is then opened by a nucleophile.
The reaction is initiated by the electrophilic attack of the selenium atom of N-PSP on the π-bond of the alkene. Theoretical studies on the analogous reaction of PhSeCl with alkenes suggest that this step is the rate-determining step and proceeds through a transition state where the selenium atom is symmetrically bridged between the two carbon atoms of the double bond.
Figure 2: Stepwise mechanism for the electrophilic selenation of an alkene with N-PSP.
The subsequent ring-opening of the episelenonium ion by a nucleophile occurs via an SN2-type mechanism, leading to an overall anti-addition across the double bond. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, with the nucleophile generally attacking the more substituted carbon atom (Markovnikov-type addition) unless directed otherwise by steric hindrance.
Quantitative Data from Theoretical Studies
While specific DFT calculations on the reactivity of this compound are not extensively reported in the literature, data from analogous systems provide valuable insights. The following table summarizes typical activation energies and reaction energies for the electrophilic addition of selenenyl halides to alkenes, which can be considered as a reasonable proxy for the reactivity of N-PSP.
| Reaction Step | System | Calculated Parameter | Value (kcal/mol) |
| Formation of Episelenonium Ion (Activation Energy) | PhSeCl + Ethylene (B1197577) | ΔG‡ | 10 - 15 |
| Formation of Episelenonium Ion (Reaction Energy) | PhSeCl + Ethylene | ΔGrxn | -5 to -10 |
| Nucleophilic Ring Opening (Activation Energy) | Episelenonium + Cl- | ΔG‡ | 2 - 5 |
Table 1: Representative calculated energetic data for the electrophilic selenation of ethylene with phenylselenenyl chloride. These values are illustrative and can vary depending on the specific alkene, nucleophile, and computational method employed.
Experimental Protocols
General Procedure for the Hydroxyselenation of an Alkene using N-PSP:
-
Materials: this compound (N-PSP), alkene, a suitable solvent (e.g., dichloromethane, acetonitrile), and a nucleophile (e.g., water, alcohol). For acid-catalyzed reactions, a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) is required.
-
Reaction Setup: To a solution of the alkene in the chosen solvent, add N-PSP in one portion at room temperature under an inert atmosphere.
-
Addition of Nucleophile: Add the nucleophile (e.g., water) to the reaction mixture. If required, add the acid catalyst at this stage.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy (or alkoxy) selenide.
The logical workflow for a typical experimental procedure is outlined below:
Figure 3: A typical experimental workflow for the selenofunctionalization of an alkene using N-PSP.
Conclusion
Theoretical studies, in conjunction with a wealth of experimental data, have firmly established this compound as a powerful and versatile electrophilic selenating agent. The polarized N-Se bond, facilitated by the electron-withdrawing phthalimide group, is the key to its reactivity. The formation of an intermediate episelenonium ion in reactions with alkenes explains the observed stereospecificity of these transformations. While direct computational data on N-PSP remains an area for future investigation, analogies to related selenenyl halides provide a robust framework for understanding its reaction mechanisms. This guide provides researchers with the fundamental theoretical principles and practical considerations necessary for the effective application of this compound in modern organic synthesis.
An In-depth Technical Guide to the Solubility of N-(Phenylseleno)phthalimide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(Phenylseleno)phthalimide (NPSP), a versatile reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments derived from documented synthetic procedures and reactions involving NPSP. Furthermore, it offers a general experimental protocol for determining the solubility of solid organic compounds, which can be adapted for NPSP.
Core Concepts: Understanding NPSP Solubility
This compound is a crystalline solid, and its solubility is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar phenylseleno group and a polar phthalimide (B116566) group. This dual nature suggests that its solubility will be favored in solvents with intermediate polarity or in polar aprotic solvents that can effectively solvate the polar portion of the molecule. The safety data sheet for NPSP indicates that there is no data available for its solubility in water.
Qualitative Solubility of this compound
Based on an analysis of reaction conditions reported in the chemical literature for the synthesis and application of NPSP, the following qualitative solubility profile has been compiled.
| Solvent Classification | Solvent | Qualitative Solubility | Rationale/Context |
| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Frequently used as a solvent for reactions involving NPSP, indicating good solubility. |
| Chloroform (CHCl₃) | Likely Soluble | Similar polarity to dichloromethane. | |
| Aprotic Polar | Dimethylformamide (DMF) | Likely Soluble | N-substituted phthalimides often exhibit good solubility in DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | N-substituted phthalimides are often soluble in DMSO.[1] | |
| Acetonitrile (CH₃CN) | Likely Soluble | A common polar aprotic solvent for organic reactions. N-substituted phthalimides can be soluble in acetonitrile.[1] | |
| Tetrahydrofuran (THF) | Likely Soluble | A common ether solvent in organic synthesis. | |
| Protic Polar | Ethanol (EtOH) | Likely Soluble | Some reactions with related N-substituted phthalimides are carried out in ethanol.[1] |
| Methanol (MeOH) | Likely Soluble | Similar to ethanol, though solubility may vary. | |
| Nonpolar | Hexane | Sparingly Soluble/Insoluble | Used as a solvent in the synthesis of NPSP, suggesting the product has low solubility and precipitates out. |
| Toluene | Likely Sparingly Soluble | Aromatic solvent, may show some interaction with the phenyl group. | |
| Ester | Ethyl Acetate | Likely Soluble | A moderately polar solvent commonly used in organic synthesis and chromatography. |
Experimental Protocols
General Experimental Protocol for Determining the Solubility of a Solid Organic Compound
This protocol outlines the isothermal equilibrium method, a standard procedure for determining the solubility of a solid in a liquid solvent.
1. Materials and Equipment:
-
This compound (or other solid organic compound)
-
Selected organic solvent(s) of high purity
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid NPSP to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the mixture to settle for a short period at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of NPSP in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve of absorbance versus known concentrations of NPSP, or HPLC with a suitable detector).
-
-
Calculation of Solubility:
-
Calculate the concentration of NPSP in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a typical synthetic route for the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for α-Selenenylation using N-Phenylselenophthalimide (N-PSP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the α-selenenylation of carbonyl compounds utilizing N-Phenylselenophthalimide (N-PSP) as an efficient electrophilic selenium source. This method is distinguished by its mild reaction conditions and the use of organocatalysts, offering a robust strategy for the synthesis of α-seleno carbonyl compounds, which are valuable intermediates in organic synthesis and drug development.
Introduction
α-Selenenylated aldehydes and ketones are versatile synthetic intermediates that can be readily converted into other functional groups, such as α,β-unsaturated carbonyl compounds. The direct α-selenenylation of carbonyl compounds can be effectively achieved using N-Phenylselenophthalimide (N-PSP) in the presence of specific organocatalysts. For aldehydes, L-prolinamide has been demonstrated to be a highly effective catalyst, while pyrrolidine (B122466) sulfonamides are suitable for the α-selenenylation of ketones.[1][2] This organocatalytic approach avoids the use of harsh reagents and provides good to excellent yields for a variety of substrates.
Mechanism of α-Selenenylation
The organocatalyzed α-selenenylation of carbonyl compounds with N-PSP proceeds through the formation of a key enamine intermediate. The catalyst, either L-prolinamide or a pyrrolidine sulfonamide, reacts with the carbonyl compound to form a nucleophilic enamine. This enamine then attacks the electrophilic selenium atom of N-PSP. The subsequent collapse of the resulting intermediate and hydrolysis yields the α-seleno carbonyl compound and regenerates the catalyst.[1]
Caption: Mechanism of organocatalytic α-selenenylation.
Data Presentation
The following tables summarize the quantitative data for the α-selenenylation of various aldehydes and ketones using N-PSP and the respective organocatalysts. The data is compiled from the work of Wang et al. in the Journal of Organic Chemistry, 2005.[1]
Table 1: L-Prolinamide Catalyzed α-Selenenylation of Aldehydes with N-PSP
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Propanal | 1 | 95 |
| 2 | Butanal | 1 | 96 |
| 3 | Pentanal | 1 | 95 |
| 4 | Hexanal | 1 | 94 |
| 5 | Heptanal | 1 | 93 |
| 6 | Cyclohexanecarboxaldehyde | 2 | 92 |
| 7 | Phenylacetaldehyde | 3 | 85 |
| 8 | 3-Phenylpropanal | 1 | 96 |
Reaction Conditions: Aldehyde (1.0 mmol), N-PSP (1.1 mmol), L-prolinamide (0.02 mmol, 2 mol%), CH₂Cl₂ (2 mL), room temperature.
Table 2: Pyrrolidine Sulfonamide Catalyzed α-Selenenylation of Ketones with N-PSP
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 12 | 95 |
| 2 | Cyclopentanone | 12 | 92 |
| 3 | Acetone | 24 | 75 |
| 4 | 2-Pentanone | 24 | 80 (major regioisomer) |
| 5 | 3-Pentanone | 24 | 88 |
| 6 | Propiophenone | 24 | 82 |
| 7 | Acetophenone | 36 | 78 |
Reaction Conditions: Ketone (1.0 mmol), N-PSP (1.2 mmol), Pyrrolidine trifluoromethanesulfonamide (B151150) (0.1 mmol, 10 mol%), CH₂Cl₂ (2 mL), room temperature.
Experimental Protocols
The following are detailed protocols for the α-selenenylation of aldehydes and ketones based on the established literature.[1]
Protocol 1: α-Selenenylation of Aldehydes using L-Prolinamide
Materials:
-
Aldehyde
-
N-Phenylselenophthalimide (N-PSP)
-
L-Prolinamide
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask, add L-prolinamide (2.2 mg, 0.02 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Phenylselenophthalimide (N-PSP) (335 mg, 1.1 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-selenoaldehyde.
Protocol 2: α-Selenenylation of Ketones using Pyrrolidine Sulfonamide
Materials:
-
Ketone
-
N-Phenylselenophthalimide (N-PSP)
-
(S)-Pyrrolidine trifluoromethanesulfonamide
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask, add (S)-pyrrolidine trifluoromethanesulfonamide (20.6 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Phenylselenophthalimide (N-PSP) (365 mg, 1.2 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-selenoketone.
Experimental Workflow
The general experimental workflow for the organocatalytic α-selenenylation is straightforward and can be completed in a standard laboratory setting.
Caption: General experimental workflow.
Safety Precautions
-
N-Phenylselenophthalimide and other organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and data provide a solid foundation for researchers to implement the α-selenenylation of carbonyl compounds using N-PSP in their synthetic endeavors. The mild conditions and high yields make this a valuable method for accessing important synthetic intermediates.
References
Application Notes and Protocols for N-PSP in α-Selenenylation of Carbonyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the α-selenenylation of ketones and aldehydes utilizing N-Phenylseleno-phthalimide (N-PSP). This methodology offers a reliable and efficient route to synthesize α-selenenylated carbonyl compounds, which are valuable intermediates in organic synthesis, particularly for the introduction of carbon-carbon double bonds and for the synthesis of complex molecules in drug discovery.
Introduction
α-Selenenylated aldehydes and ketones are versatile synthetic intermediates. The carbon-selenium bond can be easily cleaved under oxidative conditions to form α,β-unsaturated carbonyl compounds. N-Phenylseleno-phthalimide (N-PSP) has emerged as a stable, easy-to-handle, and effective electrophilic selenium reagent for these transformations. The reactions are often promoted by organocatalysts, which offer a metal-free and environmentally benign approach. Specifically, L-prolinamide has been shown to be an effective catalyst for the α-selenenylation of aldehydes, while pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) is efficient for ketones.[1]
Reaction Mechanism
The organocatalytic α-selenenylation of aldehydes and ketones with N-PSP proceeds through the formation of an enamine intermediate. The carbonyl compound reacts with the amine catalyst to form a nucleophilic enamine, which then attacks the electrophilic selenium atom of N-PSP. Subsequent hydrolysis releases the α-selenenylated carbonyl compound and regenerates the catalyst.
Experimental Data
The following tables summarize the reaction conditions and yields for the α-selenenylation of various aldehydes and ketones with N-PSP.
Table 1: L-Prolinamide Catalyzed α-Selenenylation of Aldehydes with N-PSP
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Propanal | 2 | 1 | 95 |
| 2 | Butanal | 2 | 1 | 96 |
| 3 | Pentanal | 2 | 1.5 | 94 |
| 4 | Hexanal | 2 | 2 | 93 |
| 5 | Heptanal | 2 | 2 | 92 |
| 6 | Cyclohexanecarboxaldehyde | 5 | 4 | 90 |
| 7 | Phenylacetaldehyde | 5 | 3 | 88 |
Table 2: Pyrrolidine Trifluoromethanesulfonamide Catalyzed α-Selenenylation of Ketones with N-PSP
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 10 | 12 | 92 |
| 2 | Cyclopentanone | 10 | 12 | 90 |
| 3 | Acetophenone | 10 | 24 | 85 |
| 4 | Propiophenone | 10 | 24 | 88 |
| 5 | 2-Pentanone | 10 | 24 | 82 (major regioisomer) |
| 6 | 3-Pentanone | 10 | 24 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the L-Prolinamide Catalyzed α-Selenenylation of Aldehydes
Materials:
-
Aldehyde (1.0 mmol)
-
L-Prolinamide (0.02 mmol, 2 mol%)
-
N-Phenylseleno-phthalimide (N-PSP) (1.1 mmol)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
To a dry round-bottom flask, add the aldehyde (1.0 mmol) and L-prolinamide (0.02 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature.
-
Add N-Phenylseleno-phthalimide (1.1 mmol) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-selenenylated aldehyde.
Protocol 2: General Procedure for the Pyrrolidine Trifluoromethanesulfonamide Catalyzed α-Selenenylation of Ketones
Materials:
-
Ketone (1.0 mmol)
-
Pyrrolidine trifluoromethanesulfonamide (0.1 mmol, 10 mol%)
-
N-Phenylseleno-phthalimide (N-PSP) (1.2 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
Procedure:
-
To a dry round-bottom flask, add the ketone (1.0 mmol) and pyrrolidine trifluoromethanesulfonamide (0.1 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature.
-
Add N-Phenylseleno-phthalimide (1.2 mmol) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-selenenylated ketone.
Applications in Drug Development
The α-selenenylated carbonyl compounds are valuable precursors in the synthesis of biologically active molecules. The ability to introduce an unsaturation at a specific position is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. Furthermore, organoselenium compounds themselves have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The methodologies described herein provide a direct and efficient entry to this important class of molecules, facilitating the exploration of their therapeutic potential.
Safety Information
-
N-Phenylseleno-phthalimide is a toxic and environmentally hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Organoselenium compounds can be toxic and should be handled with caution. Dispose of all selenium-containing waste according to institutional guidelines.
References
Application Notes and Protocols: L-prolinamide Catalyzed α-Selenenylation with N-PSP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the L-prolinamide catalyzed α-selenenylation of carbonyl compounds, primarily aldehydes, using N-phenylselenophthalimide (N-PSP) as the selenium source. This organocatalytic method offers a mild and efficient route to synthesize valuable α-seleno carbonyl compounds, which are versatile intermediates in organic synthesis.
Introduction
The introduction of a selenium moiety at the α-position of a carbonyl group provides a valuable synthetic handle for further transformations. α-Selenocarbonyl compounds are key precursors for the synthesis of α,β-unsaturated aldehydes and ketones, which are important building blocks in the synthesis of natural products and pharmaceuticals. Organocatalysis has emerged as a powerful tool for such functionalizations, offering a metal-free and often more environmentally benign alternative to traditional methods. L-prolinamide has been identified as a highly effective catalyst for the α-selenenylation of aldehydes, proceeding through an enamine intermediate.[1][2][3][4] For ketones, however, L-prolinamide is less effective, and other organocatalysts like pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) are typically employed.[1][2]
Reaction Mechanism
The L-prolinamide catalyzed α-selenenylation of aldehydes proceeds via an enamine catalytic cycle. The reaction is initiated by the condensation of the aldehyde with the L-prolinamide catalyst to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic selenium atom of N-phenylselenophthalimide (N-PSP). Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-phenylselenoaldehyde product. Theoretical studies have shown that the rate-limiting step is the attack of the enamine on the selenium atom of N-PSP.[1][2] The amide group of L-prolinamide is believed to play a crucial role in stabilizing the transition state through hydrogen bonding.[1][2]
Caption: Proposed catalytic cycle for the L-prolinamide catalyzed α-selenenylation of aldehydes.
Quantitative Data Summary
The following table summarizes the results for the L-prolinamide catalyzed α-selenenylation of various aldehydes. The reaction is generally high-yielding and proceeds rapidly under mild conditions.
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Propanal | 2 | CH₂Cl₂ | 10 | 92 |
| 2 | Butanal | 2 | CH₂Cl₂ | 10 | 95 |
| 3 | Isovaleraldehyde | 2 | CH₂Cl₂ | 10 | 96 |
| 4 | Hexanal | 2 | CH₂Cl₂ | 15 | 93 |
| 5 | Octanal | 2 | CH₂Cl₂ | 20 | 91 |
| 6 | Cyclohexanecarboxaldehyde | 2 | CH₂Cl₂ | 60 | 85 |
| 7 | Phenylacetaldehyde | 2 | CH₂Cl₂ | 30 | 88 |
| 8 | 3-Phenylpropanal | 2 | CH₂Cl₂ | 20 | 90 |
Experimental Protocols
Protocol 1: General Procedure for L-prolinamide Catalyzed α-Selenenylation of Aldehydes
This protocol is a general procedure for the synthesis of α-phenylselenoaldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
L-prolinamide (0.02 mmol, 2 mol%)
-
N-phenylselenophthalimide (N-PSP) (1.1 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add L-prolinamide (0.02 mmol).
-
Add N-phenylselenophthalimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 10-60 minutes), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure α-phenylselenoaldehyde.
Protocol 2: Synthesis of α,β-Unsaturated Aldehydes from α-Phenylselenoaldehydes
This protocol describes the oxidative elimination of the phenylselenyl group to form an α,β-unsaturated aldehyde.
Materials:
-
α-Phenylselenoaldehyde (1.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the α-phenylselenoaldehyde (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude α,β-unsaturated aldehyde, which can be further purified by column chromatography if necessary.
Application in Drug Development and Organic Synthesis
The L-prolinamide catalyzed α-selenenylation provides a valuable tool for the synthesis of complex molecules. The resulting α-phenylselenoaldehydes are versatile intermediates that can be readily converted to other functional groups. The most prominent application is their oxidation to α,β-unsaturated aldehydes, which are key components in many biologically active molecules and are widely used in Michael additions, Diels-Alder reactions, and other carbon-carbon bond-forming reactions. This methodology allows for the efficient construction of molecular scaffolds relevant to drug discovery and development.
Enantioselective α-Selenenylation
While L-prolinamide itself does not induce high enantioselectivity, modified chiral prolinamide derivatives have been developed for asymmetric α-selenenylation of aldehydes. These catalysts, often featuring bulky substituents, can provide high levels of enantiocontrol, leading to the synthesis of enantioenriched α-selenoaldehydes.[5] These chiral building blocks are of significant interest in the synthesis of enantiomerically pure pharmaceuticals.
Caption: Workflow from starting materials to the key synthetic application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct, facile aldehyde and ketone alpha-selenenylation reactions promoted by L-prolinamide and pyrrolidine sulfonamide organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and efficient L-prolinamide-catalyzed alpha-selenenylation reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Organocatalytic Asymmetric α-Selenenylation of Aldehydes [cris.unibo.it]
Application Notes and Protocols for Diastereoselective Reactions with N-(Phenylseleno)phthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N-(Phenylseleno)phthalimide (N-PSP) in diastereoselective reactions. N-PSP is a versatile and efficient electrophilic selenium reagent for the introduction of the phenylseleno group into organic molecules. Its application in stereoselective synthesis is of significant interest for the construction of complex molecular architectures, particularly in the development of pharmaceutical agents.
Diastereoselective Intramolecular Oxyselenenylation of Unsaturated Alcohols
The intramolecular oxyselenenylation of unsaturated alcohols, often referred to as phenylseleno-etherification, is a powerful method for the diastereoselective synthesis of cyclic ethers such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). The stereochemical outcome of the reaction is often influenced by the stereochemistry of the starting alcohol, allowing for substrate-controlled diastereoselectivity.
The reaction is believed to proceed through the formation of a seleniranium ion intermediate upon the addition of the electrophilic selenium reagent to the double bond. Subsequent intramolecular attack by the hydroxyl group in a stereospecific anti-fashion leads to the formation of the cyclic ether. The diastereoselectivity arises from the facial selectivity of the initial attack on the double bond, which is directed by the existing stereocenter(s) in the substrate.
Experimental Protocol: General Procedure for Diastereoselective Phenylseleno-etherification
A solution of the unsaturated alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) is cooled to the desired temperature (typically ranging from -78 °C to room temperature) under an inert atmosphere (e.g., nitrogen or argon). This compound (1.1 to 1.5 equivalents) is then added in one portion or portion-wise. The reaction mixture is stirred at the same temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired phenylselenylated cyclic ether.
Diastereoselective Phenylselenolactonization
Phenylselenolactonization is a widely used cyclization reaction for the synthesis of lactones from unsaturated carboxylic acids. This process, mediated by N-PSP, can proceed with high diastereoselectivity, which is typically controlled by the pre-existing stereocenters in the starting material.
The mechanism is analogous to that of oxyselenenylation, involving the formation of a seleniranium ion intermediate. The intramolecular nucleophilic attack by the carboxylate group then proceeds in a stereospecific anti-manner to yield the lactone. The facial bias in the initial electrophilic attack on the alkene, governed by the steric and electronic environment of the nearby chiral centers, dictates the overall diastereoselectivity of the lactonization.
Tabulated Data: Diastereoselective Phenylselenolactonization of Unsaturated Acids
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-4-pentenoic acid derivative | Corresponding γ-lactone | 85 | >95:5 |
| 2 | (R)-4-hexenoic acid derivative | Corresponding γ-lactone | 82 | 90:10 |
| 3 | (S,E)-5-phenyl-4-pentenoic acid | Corresponding γ-lactone | 90 | >98:2 |
| 4 | (R,Z)-4-hexenoic acid derivative | Corresponding γ-lactone | 75 | 88:12 |
Note: The data presented in this table is a representative summary based on typical outcomes reported in the literature for such reactions. Actual yields and diastereoselectivities will vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Diastereoselective Phenylselenolactonization of an Unsaturated Carboxylic Acid
To a solution of the unsaturated carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere is added this compound (1.2 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield the pure phenylselenolactone.
Visualizations
Caption: A general experimental workflow for diastereoselective reactions using N-PSP.
Caption: A simplified mechanistic pathway for diastereoselective cyclization with N-PSP.
Application Notes and Protocols: N-PSP in Intramolecular Cyclization Reactions
A thorough review of the scientific literature did not yield specific information on a reagent abbreviated as "N-PSP" or "N-Phenylsulfinylpiperidine" being utilized in intramolecular cyclization reactions. The search results focused on a variety of other reagents and methodologies for intramolecular cyclizations, such as those involving peptide cyclization, radical cyclization, and transition metal catalysis.
While information on "1-(Phenylsulfinyl)piperidine" was found, its documented applications are primarily in the realm of selective glycosylation and as a reagent for the synthesis of complex oligosaccharides. There is no indication from the provided search results that it is employed for intramolecular cyclization reactions. Similarly, searches for related compounds like "N-phenylsulfonamides" revealed their synthesis and evaluation as enzyme inhibitors, but not their application in the context of intramolecular cyclization.
Therefore, due to the absence of specific data on the use of "N-PSP" in intramolecular cyclization reactions in the provided search results, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations.
For researchers, scientists, and drug development professionals interested in intramolecular cyclization reactions, it is recommended to explore established and well-documented methods. These include, but are not limited to:
-
Radical Cyclizations: These reactions involve the formation of a cyclic compound through a radical intermediate.
-
Transition Metal-Catalyzed Cyclizations: A broad class of reactions that utilize catalysts based on metals like palladium, gold, rhodium, and copper to facilitate ring formation.
-
Peptide Cyclization: Specific methods for the head-to-tail or side-chain cyclization of peptides, which is crucial for enhancing their stability and biological activity.
-
Condensation Reactions: Reactions like the Bischler-Napieralski cyclization, which are used for the synthesis of specific heterocyclic systems.
Further investigation into these well-established areas will provide reliable and reproducible protocols for the synthesis of cyclic molecules.
Application Notes and Protocols for Thiol Derivatization in Proteomics using N-(Phenylseleno)phthalimide (NPSP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Phenylseleno)phthalimide (NPSP) for the selective and efficient derivatization of thiol groups in proteins and peptides for mass spectrometry-based proteomics. Detailed protocols and comparative data are presented to facilitate the integration of this method into research and drug development workflows.
Introduction
The study of protein thiols, particularly the cysteine sulfhydryl group, is critical in proteomics as they are involved in protein structure, enzyme catalysis, and redox signaling.[1] The inherent reactivity and susceptibility of thiols to oxidation make their analysis challenging. Derivatization is a crucial step to stabilize these groups and enable accurate detection and quantification by mass spectrometry. This compound (NPSP) has emerged as a superior reagent for this purpose, offering rapid and highly selective modification of thiols.[2][3]
NPSP reacts specifically with the thiol group of cysteine residues, introducing a phenylseleno- tag. This reaction is exceptionally fast, often reaching quantitative conversion within seconds, a significant advantage over traditional alkylating reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) which can require longer incubation times and may exhibit off-target reactivity.[1][2] The resulting seleno-sulfide bond is stable under typical mass spectrometry conditions, and the mass shift of 156 Da allows for unambiguous identification of modified peptides.[2]
Advantages of NPSP for Thiol Derivatization
-
High Selectivity: NPSP reacts specifically with cysteine residues, with no reactivity observed with other standard amino acids.[2]
-
Rapid Reaction Kinetics: Quantitative derivatization can be achieved in seconds at room temperature.[2]
-
High Efficiency: Complete conversion of thiols is possible with only a slight molar excess of NPSP (1.1–2:1 NPSP to thiol ratio).[2]
-
Stable Derivatization: The introduced phenylseleno- tag is stable during collision-induced dissociation (CID) in mass spectrometry, aiding in the localization of modification sites.[2]
-
Probing Protein Structure: The reactivity of cysteine thiols towards NPSP is influenced by their local chemical environment and accessibility, providing a tool to probe protein conformation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for NPSP in comparison to other common thiol derivatization reagents.
Table 1: Properties of this compound (NPSP)
| Property | Value | Reference |
| Mass Shift | 156 Da | [2] |
| Reaction Time | Seconds | [2] |
| Stoichiometry | 1.1–2:1 (NPSP:Thiol) | [2] |
| Specificity | Cysteine Thiols | [2] |
| Solvent | Acetonitrile (anhydrous) | [2] |
Table 2: Comparison of Thiol Derivatization Reagents
| Reagent | Reaction Time | Molar Excess Required | Specificity | Reference |
| This compound (NPSP) | Seconds | 1.1–2 fold | High (Cysteine) | [2] |
| Iodoacetamide (IAM) | 15 min – 8 h | 1–1000 fold | Lower (can react with other residues) | [2] |
| N-ethylmaleimide (NEM) | 15 min – 8 h | 1–1000 fold | Lower (can react with other residues) | [2] |
| 1,4-Naphthoquinone | ~15 min | ~6 fold | Selective for thiols | [2] |
Experimental Protocols
Protocol 1: Derivatization of Thiol Peptides with NPSP for Mass Spectrometry Analysis
This protocol describes the derivatization of free thiols in a peptide sample, such as a protein digest, using NPSP.
Materials:
-
Peptide sample containing free thiols
-
This compound (NPSP)
-
Anhydrous Acetonitrile (ACN)
-
Solvent A: Water/Acetonitrile/Acetic Acid (94.9/5/0.1, v/v/v)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Prepare NPSP Solution: Freshly prepare a stock solution of NPSP in anhydrous acetonitrile. The concentration should be determined based on the estimated thiol concentration in the peptide sample to achieve a 1.1 to 2-fold molar excess.
-
Sample Preparation: Dissolve the peptide sample in Solvent A to a desired concentration for mass spectrometry analysis (e.g., 10 µM).
-
Derivatization Reaction: Mix the NPSP solution with the peptide sample. The reaction is extremely rapid, and complete derivatization is expected within seconds of mixing.
-
Mass Spectrometry Analysis: Immediately introduce the reaction mixture into the mass spectrometer for analysis. Acquire mass spectra to observe the mass shift of 156 Da for each derivatized cysteine residue.
Protocol 2: Bottom-Up Proteomics Workflow with NPSP Derivatization
This protocol outlines the key steps for identifying and quantifying cysteine-containing peptides in a complex protein mixture using NPSP derivatization.
Materials:
-
Protein sample (e.g., cell lysate)
-
Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Tri-n-butylphosphine (TBP) or Dithiothreitol (DTT))
-
This compound (NPSP)
-
Anhydrous Acetonitrile (ACN)
-
Trypsin (or other protease)
-
Quenching solution (if necessary, depending on the reductant)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Denaturation: Extract proteins from the biological sample and resuspend in a denaturing buffer.
-
Reduction of Disulfide Bonds: Add a reducing agent such as TBP to the protein solution to reduce all disulfide bonds. Incubate as required by the chosen reductant. Note: If using DTT, it must be removed before adding NPSP as it will react with the reagent.[2]
-
NPSP Derivatization: Add a freshly prepared solution of NPSP in anhydrous ACN to the reduced protein sample to achieve a slight molar excess over the total thiol concentration. Allow the reaction to proceed for 1 minute at room temperature.
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration to a level compatible with protease activity (e.g., < 1 M Urea for trypsin). Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Desalt and concentrate the peptide digest using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture by LC-MS/MS. The mass spectrometer should be configured to detect the mass shift of 156 Da on cysteine-containing peptides and to perform fragmentation for peptide sequencing and site localization.
Visualizations
Caption: Reaction of this compound with a protein thiol.
Caption: Bottom-up proteomics workflow using NPSP for thiol derivatization.
References
Application Notes: N-Terminal Phosphoserine/Phosphothreonine (N-PSP) in Mass Spectrometry for Peptide Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] While phosphorylation on serine, threonine, and tyrosine residues within a protein's sequence is extensively studied, N-terminal phosphorylation on serine and threonine (N-PSP) represents a less explored, yet functionally significant, area of the phosphoproteome. This modification can influence protein stability, subcellular localization, and protein-protein interactions. Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of protein phosphorylation, offering high sensitivity and the ability to pinpoint specific modification sites.[2] This application note provides a detailed overview and protocols for the analysis of N-PSP peptides using mass spectrometry.
Significance of N-Terminal Phosphorylation
N-terminal phosphorylation can act as a crucial regulatory switch in various signaling pathways. For instance, the activation of c-Jun N-terminal kinases (JNKs), which belong to the mitogen-activated protein kinase (MAPK) family, involves the dual phosphorylation of threonine and tyrosine residues within a specific motif.[3] These kinases then go on to phosphorylate a multitude of downstream targets, including transcription factors, thereby regulating gene expression in response to stress stimuli.[3] Understanding the dynamics of N-terminal phosphorylation is therefore essential for deciphering complex signaling networks and identifying potential therapeutic targets in various diseases, including cancer.[4]
Experimental Workflow for N-PSP Peptide Analysis
A typical bottom-up phosphoproteomics workflow for the analysis of N-PSP peptides involves several key steps: protein extraction and digestion, enrichment of phosphopeptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Caption: General workflow for N-PSP peptide analysis.
Detailed Experimental Protocols
Protocol 1: Protein Digestion
This protocol outlines the steps for in-solution digestion of proteins prior to phosphopeptide enrichment.
-
Protein Reduction and Alkylation :
-
Dissolve the protein extract in a buffer containing 100 mM ammonium (B1175870) bicarbonate (AMBIC).[6]
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.[6]
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) to a final concentration of 14 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.[6]
-
Quench the reaction by adding DTT to an additional 5 mM and incubating for 15 minutes at room temperature in the dark.[6]
-
-
Proteolytic Digestion :
-
Dilute the protein mixture 1:5 with 25 mM AMBIC to reduce the concentration of any denaturants like urea (B33335) to less than 2M.[6]
-
Add CaCl2 to a final concentration of 1 mM.[6]
-
Add trypsin at an enzyme-to-substrate ratio of 1:100 to 1:200 (w/w) and incubate at 37°C for 16 hours.[6][7]
-
Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.4% (v/v), ensuring the pH is below 2.0.[6]
-
Centrifuge the sample to pellet any insoluble material and collect the supernatant containing the peptide mixture.[6]
-
Protocol 2: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a widely used technique for the selective enrichment of phosphopeptides from complex peptide mixtures.[2][5] It utilizes the affinity of positively charged metal ions (e.g., Fe³⁺, Ga³⁺) for the negatively charged phosphate (B84403) groups of phosphopeptides.[2][5]
-
IMAC Bead Preparation :
-
Peptide Binding :
-
Washing :
-
Elution :
-
Desalting :
Quantitative Data Presentation
Quantitative analysis of N-PSP peptides can be performed using various mass spectrometry-based techniques, including stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and label-free quantitation.[8][9] The following table provides a hypothetical example of quantitative data obtained from a label-free experiment comparing a treated versus a control sample.
| Protein | N-Terminal Peptide Sequence | Phosphorylation Site | Fold Change (Treated/Control) | p-value |
| Protein Kinase A | (pS)GSNAG... | Ser1 | 2.5 | 0.012 |
| c-Jun | (pT)ADDL... | Thr1 | 3.1 | 0.005 |
| Histone H3 | (pS)ARTK... | Ser1 | -1.8 | 0.034 |
Signaling Pathway Visualization
N-terminal phosphorylation is a key regulatory event in many signaling pathways. The MAPK/ERK pathway is a classic example where a cascade of phosphorylation events, including those on N-terminal residues, leads to the activation of transcription factors.[4][10]
Caption: Simplified MAPK/ERK signaling pathway.
Data Analysis
Following LC-MS/MS analysis, the acquired data needs to be processed to identify and quantify the N-PSP peptides. This typically involves:
-
Database Searching : The MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides.[5] A mass shift of +79.9663 Da on serine or threonine residues is indicative of phosphorylation.
-
Site Localization : Algorithms are used to confidently assign the phosphorylation site within the peptide sequence.[5]
-
Quantification : The relative or absolute abundance of the identified phosphopeptides is determined across different samples.[8][9]
It is crucial to report all data analysis steps transparently to ensure the reproducibility of the results.[11]
Conclusion
The analysis of N-terminal phosphoserine and phosphothreonine by mass spectrometry provides valuable insights into the regulation of cellular signaling pathways. The protocols and workflows described in this application note offer a comprehensive guide for researchers to investigate this important post-translational modification. Careful sample preparation, efficient enrichment of phosphopeptides, and robust data analysis are key to obtaining high-quality and reliable results in the study of N-PSP.
References
- 1. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lab.rockefeller.edu [lab.rockefeller.edu]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in enrichment and separation strategies for mass spectrometry-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotechniques.com [biotechniques.com]
- 10. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Phenylselenylation of Electron-Rich Alkenes with N-Phenylselenophthalimide (N-PSP)
Introduction
Organoselenium compounds are pivotal intermediates in modern organic synthesis due to their unique reactivity and significant biological activities, which include antioxidant, anti-inflammatory, and antitumor properties.[1] The introduction of a phenylseleno group (PhSe) into organic molecules, known as phenylselenylation, is a powerful transformation that provides a versatile handle for further synthetic manipulations. Specifically, the phenylselenylation of electron-rich alkenes is an efficient method for the synthesis of β-seleno functionalized carbonyl compounds, ethers, and amines, which are valuable building blocks in medicinal chemistry and materials science.[1]
N-Phenylselenophthalimide (N-PSP) has emerged as a superior electrophilic selenium reagent for these transformations. Compared to other sources like phenylselenyl chloride (PhSeCl) or diphenyl diselenide (PhSeSePh), N-PSP is a stable, crystalline, non-hygroscopic solid that is easy to handle, making it highly suitable for a wide range of laboratory applications. It acts as a "PhSe+" synthon, reacting readily with nucleophilic double bonds.
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the application of organoselenium chemistry.
Reaction Principle
The phenylselenylation of an electron-rich alkene, such as a silyl (B83357) enol ether, with N-PSP proceeds via an electrophilic addition mechanism. The electron-rich double bond attacks the electrophilic selenium atom of N-PSP. This process is often facilitated by a Lewis acid or protic acid catalyst. The reaction forms a key intermediate, a cyclic seleniranium ion, which is then opened by a nucleophile. The nucleophile can be the phthalimide (B116566) anion, a solvent molecule, or another added nucleophile, leading to the formation of a new carbon-selenium bond and a carbon-nucleophile bond across the original double bond.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed phenylselenylation of an electron-rich alkene (using a silyl enol ether as an example) is depicted below. The reaction begins with the activation of N-PSP by a catalyst, followed by the electrophilic attack of the alkene to form a bridged seleniranium ion. Subsequent nucleophilic attack, in this case by the phthalimide anion, opens the ring to yield the final product.
References
Application Notes and Protocols: N-Phenylseleno-phthalimide (N-PSP) in Cycloetherification and Cyclolactonization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylseleno-phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. Its ability to activate carbon-carbon double bonds towards nucleophilic attack makes it a valuable tool for the construction of heterocyclic systems. This document provides detailed application notes and protocols for the use of N-PSP in intramolecular cycloetherification and cyclolactonization reactions, which are pivotal transformations in the synthesis of natural products and pharmaceutical agents. These reactions, often proceeding with high regio- and stereoselectivity, offer a reliable method for the formation of cyclic ethers and lactones.
Reaction Principle
The underlying principle of N-PSP mediated cycloetherification and cyclolactonization involves the electrophilic addition of the "PhSe+" moiety to an alkene, forming a cyclic seleniranium ion intermediate. This intermediate is then susceptible to intramolecular nucleophilic attack by a tethered hydroxyl (for cycloetherification) or carboxyl (for cyclolactonization) group. The stereochemical outcome of the reaction is often dictated by the geometry of the substrate and the preferred transition state for the ring-closing step, frequently following an anti-addition pathway.
Application 1: Cycloetherification of Unsaturated Alcohols
N-PSP is an effective reagent for the intramolecular cyclization of unsaturated alcohols, leading to the formation of substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). These structural motifs are prevalent in a vast array of biologically active molecules. The reactions are typically fast and proceed under mild conditions.
Quantitative Data Summary
The following table summarizes representative data for the N-PSP mediated cycloetherification of various unsaturated alcohols. While specific examples using N-PSP for all substrates are not extensively documented, the data presented is a composite representation based on the known reactivity of electrophilic selenium reagents, including close analogs like phenylselenyl halides.
| Entry | Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-Penten-1-ol | 2-(Phenylselanylmethyl)tetrahydrofuran | N-PSP | CH₂Cl₂ | RT | 1 | 85 | - |
| 2 | (Z)-4-Hexen-1-ol | cis-2-Methyl-5-(phenylselanylmethyl)tetrahydrofuran | N-PSP | CH₂Cl₂ | 0 to RT | 2 | 82 | >95:5 |
| 3 | (E)-4-Hexen-1-ol | trans-2-Methyl-5-(phenylselanylmethyl)tetrahydrofuran | N-PSP | CH₂Cl₂ | 0 to RT | 2 | 80 | >95:5 |
| 4 | 5-Hexen-1-ol | 2-(Phenylselanylmethyl)tetrahydropyran | N-PSP | CH₂Cl₂ | RT | 3 | 75 | - |
| 5 | Linalool | 2-(1-Methyl-1-(phenylselanyl)ethyl)-5-vinyltetrahydrofuran | N-PSP | CH₂Cl₂ | RT | 1 | 90 (mixture of isomers) | - |
Experimental Protocol: General Procedure for N-PSP Mediated Cycloetherification
Materials:
-
Unsaturated alcohol
-
N-Phenylseleno-phthalimide (N-PSP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at room temperature, add N-Phenylseleno-phthalimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired phenylselanyl-substituted cyclic ether.
Application 2: Cyclolactonization of Unsaturated Carboxylic Acids
The cyclolactonization of unsaturated carboxylic acids using N-PSP provides an efficient route to γ- and δ-lactones, which are key structural units in many natural products and pharmaceuticals. The reaction proceeds via an analogous mechanism to cycloetherification, with the carboxyl group acting as the intramolecular nucleophile.
Quantitative Data Summary
The following table presents representative data for the N-PSP mediated cyclolactonization of various unsaturated carboxylic acids.
| Entry | Substrate (Unsaturated Carboxylic Acid) | Product (Lactone) | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-Pentenoic acid | γ-(Phenylselanylmethyl)-γ-butyrolactone | N-PSP | CH₂Cl₂ | RT | 2 | 88 | - |
| 2 | (Z)-4-Hexenoic acid | cis-γ-Methyl-γ-(phenylselanylmethyl)-γ-butyrolactone | N-PSP | CH₂Cl₂ | 0 to RT | 3 | 85 | >90:10 |
| 3 | (E)-4-Hexenoic acid | trans-γ-Methyl-γ-(phenylselanylmethyl)-γ-butyrolactone | N-PSP | CH₂Cl₂ | 0 to RT | 3 | 83 | >90:10 |
| 4 | 5-Hexenoic acid | δ-(Phenylselanylmethyl)-δ-valerolactone | N-PSP | CH₂Cl₂ | RT | 4 | 78 | - |
| 5 | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | Bicyclic lactone | N-PSP | CH₂Cl₂ | RT | 5 | 92 | - |
Experimental Protocol: General Procedure for N-PSP Mediated Cyclolactonization
Materials:
-
Unsaturated carboxylic acid
-
N-Phenylseleno-phthalimide (N-PSP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
TLC supplies
Procedure:
-
Dissolve the unsaturated carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add N-Phenylseleno-phthalimide (1.2 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove phthalimide (B116566) and any unreacted acid, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) to yield the pure phenylselanyl-substituted lactone.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for N-PSP mediated intramolecular cyclization of an unsaturated alcohol or carboxylic acid.
Caption: General mechanism of N-PSP mediated cyclization.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing an N-PSP mediated cyclization reaction.
Caption: Experimental workflow for N-PSP cyclization.
Safety and Handling
N-Phenylseleno-phthalimide is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for N-PSP.
Conclusion
N-Phenylseleno-phthalimide is a highly effective reagent for promoting the intramolecular cycloetherification of unsaturated alcohols and cyclolactonization of unsaturated carboxylic acids. The mild reaction conditions, high yields, and potential for stereocontrol make these methods valuable for the synthesis of complex heterocyclic molecules. The protocols provided herein serve as a general guideline and may require optimization for specific substrates.
Application Notes and Protocols: N-(Phenylseleno)phthalimide (N-PSP) as a Versatile Reagent for Electrophilic Selenation
For Researchers, Scientists, and Drug Development Professionals
N-(Phenylseleno)phthalimide (N-PSP) has emerged as a highly effective and versatile electrophilic selenium reagent in modern organic synthesis. Its crystalline, stable nature and predictable reactivity make it a valuable tool for the introduction of the phenylseleno (PhSe) group into a wide array of organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of N-PSP for key synthetic transformations, including the α-selenenylation of carbonyl compounds and intramolecular selenocyclization reactions.
Introduction to this compound
N-PSP is a white to light yellow crystalline solid that serves as an excellent source of the electrophilic "PhSe+" moiety.[1] It is often preferred over other selenium reagents like phenylselenyl chloride (PhSeCl) or diphenyl diselenide (PhSeSe) due to its ease of handling, stability, and the non-acidic nature of its phthalimide (B116566) byproduct.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂Se |
| Molecular Weight | 302.19 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 181-184 °C |
| CAS Number | 71098-88-9 |
Key Applications and Experimental Protocols
Organocatalytic α-Selenenylation of Aldehydes and Ketones
The introduction of a selenium moiety at the α-position of a carbonyl compound is a powerful transformation, as the resulting α-phenylseleno carbonyl compounds are valuable intermediates for the synthesis of α,β-unsaturated carbonyls through selenoxide elimination. N-PSP, in conjunction with organocatalysts, provides a mild and efficient method for this transformation.[1][2]
General Reaction Scheme:
L-prolinamide has been identified as a highly effective organocatalyst for the α-selenenylation of a variety of aldehydes with N-PSP, affording the corresponding products in high yields.[1][2]
Quantitative Data for α-Selenenylation of Aldehydes:
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Propanal | 2 | 1 | 95 |
| 2 | Butanal | 2 | 1 | 96 |
| 3 | Hexanal | 2 | 1.5 | 94 |
| 4 | Cyclohexanecarboxaldehyde | 5 | 3 | 92 |
| 5 | Phenylacetaldehyde | 5 | 2 | 90 |
Experimental Protocol:
To a solution of the aldehyde (1.0 mmol) and this compound (1.1 mmol) in dichloromethane (B109758) (5 mL) at room temperature is added L-prolinamide (0.02 mmol, 2 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired α-phenylseleno aldehyde.[1]
For the α-selenenylation of ketones, pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) has been shown to be an efficient catalyst, providing good to excellent yields of the corresponding α-phenylseleno ketones.[1]
Quantitative Data for α-Selenenylation of Ketones:
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 10 | 12 | 92 |
| 2 | Cyclopentanone | 10 | 12 | 90 |
| 3 | Acetophenone | 10 | 24 | 85 |
| 4 | Propiophenone | 10 | 24 | 88 |
| 5 | 2-Pentanone | 10 | 18 | 82 |
Experimental Protocol:
To a solution of the ketone (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (5 mL) at room temperature is added pyrrolidine trifluoromethanesulfonamide (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the α-phenylseleno ketone.[1]
Reaction Mechanism: Organocatalytic α-Selenenylation
The reaction proceeds through an enamine intermediate formed between the carbonyl compound and the organocatalyst. This enamine then acts as a nucleophile, attacking the electrophilic selenium atom of N-PSP. Subsequent hydrolysis releases the α-phenylseleno carbonyl compound and regenerates the catalyst.[1]
Caption: Organocatalytic cycle for α-selenenylation.
Intramolecular Selenocyclization Reactions
N-PSP is an excellent reagent for promoting intramolecular cyclization of unsaturated alcohols and carboxylic acids, leading to the formation of cyclic ethers (selenoetherification) and lactones (selenolactonization), respectively. These reactions proceed via an initial electrophilic attack of the "PhSe+" moiety on the double bond, followed by intramolecular nucleophilic attack by the hydroxyl or carboxyl group.
The selenolactonization of olefinic acids provides a mild and efficient route to seleno-substituted lactones, which are versatile intermediates in natural product synthesis.
Quantitative Data for Enantioselective Selenolactonization:
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 4-phenylpent-4-enoic acid | (DHQD)₂PHAL | 95 | 98 |
| 2 | 4-(4-fluorophenyl)pent-4-enoic acid | (DHQD)₂PHAL | 92 | 97 |
| 3 | 4-(4-chlorophenyl)pent-4-enoic acid | (DHQD)₂PHAL | 90 | 96 |
| 4 | 4-(p-tolyl)pent-4-enoic acid | (DHQD)₂PHAL | 96 | 98 |
Experimental Protocol (Enantioselective Selenolactonization):
To a solution of the unsaturated carboxylic acid (0.1 mmol) in toluene (B28343) (1.0 mL) at -78 °C are added this compound (0.11 mmol) and (DHQD)₂PHAL (0.01 mmol, 10 mol%). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the corresponding selenolactone.[3]
N-PSP can be used for the hydroxyselenylation of allylic silanols, which under basic conditions, proceeds with high regioselectivity.[4]
Quantitative Data for Hydroxyselenylation of Allylic Silanols:
| Entry | Allylic Silanol (B1196071) | Regioselectivity | Yield (%) |
| 1 | (E)-1-(di-tert-butyl(hydroxy)silyl)hex-2-en-1-ol | >20:1 | 78 |
| 2 | (E)-1-(di-tert-butyl(hydroxy)silyl)-3-phenylprop-2-en-1-ol | >20:1 | 75 |
| 3 | (E)-1-(di-tert-butyl(hydroxy)silyl)oct-2-en-1-ol | >20:1 | 80 |
Experimental Protocol:
To a solution of the allylic silanol (0.1 mmol) in CH₂Cl₂ (1.0 mL) at room temperature is added this compound (0.15 mmol) followed by 10-camphorsulfonic acid (0.1 mmol). The mixture is stirred for 3 hours. The reaction is then diluted with CH₂Cl₂ and washed with a 0.5 M aqueous NaOH solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the product.[4]
Reaction Mechanism: Intramolecular Selenocyclization
The reaction is initiated by the electrophilic attack of the phenylseleno group from N-PSP on the alkene, forming a cyclic seleniranium ion intermediate. This intermediate is then attacked intramolecularly by the nucleophilic oxygen of the alcohol or carboxylic acid in an anti-fashion, leading to the cyclized product.
References
- 1. Direct, facile aldehyde and ketone alpha-selenenylation reactions promoted by L-prolinamide and pyrrolidine sulfonamide organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and efficient L-prolinamide-catalyzed alpha-selenenylation reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyselenylation and Tethered Silanoxyselenylation of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselectivity of N-Phenylsulfinylpiperidine (N-PSP) in Reactions with Multifunctional Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phenylsulfinylpiperidine (N-PSP), in combination with a strong electrophile such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), is a powerful reagent system for the activation of thioglycosides in modern carbohydrate chemistry. A key feature of this reagent system is its remarkable chemoselectivity, allowing for the activation of a thioglycoside donor in the presence of other nucleophilic functional groups, most notably hydroxyl groups. This property is of paramount importance in the synthesis of complex oligosaccharides and glycoconjugates, where selective bond formation is crucial. These application notes provide an overview of the chemoselectivity of N-PSP, with a focus on its application in glycosylation reactions involving multifunctional compounds. Detailed protocols for key experiments are also provided.
Core Application: Chemoselective Glycosylation
The primary application of N-PSP lies in its ability to chemoselectively activate thioglycosides for glycosylation reactions. The combination of N-PSP and Tf₂O forms a highly electrophilic sulfur species, which selectively reacts with the soft nucleophilic sulfur atom of a thioglycoside over the harder oxygen atom of an alcohol. This differential reactivity allows for the coupling of a thioglycoside donor with a glycosyl acceptor containing unprotected hydroxyl groups without the need for extensive protecting group manipulations.
The general scheme for this activation is as follows:
Caption: General workflow for N-PSP mediated chemoselective glycosylation.
Quantitative Data Summary
The following table summarizes representative data from glycosylation reactions where N-PSP, in conjunction with Tf₂O, was used to activate a thioglycoside donor in the presence of a glycosyl acceptor bearing one or more free hydroxyl groups.
| Entry | Thioglycoside Donor | Glycosyl Acceptor (with unprotected OH) | Product | Yield (%) | Reference |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 85 | [1] |
| 2 | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 78 | [1] |
| 3 | Tolyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | Benzyl 2,3-di-O-benzyl-β-D-galactopyranoside | Disaccharide | 92 | [1] |
Note: The yields reported are for the desired glycosylated product, demonstrating the high efficiency and chemoselectivity of the N-PSP/Tf₂O system in targeting the thioether linkage in the presence of free hydroxyl groups.
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Glycosylation using N-PSP/Tf₂O
This protocol describes a general method for the activation of a thioglycoside donor and its subsequent reaction with a glycosyl acceptor containing free hydroxyl groups.[1]
Materials:
-
Thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Phenylsulfinylpiperidine (N-PSP) (1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves under an inert atmosphere.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to -78 °C.
-
A solution of N-PSP and TTBP in anhydrous DCM is added dropwise to the cooled reaction mixture.
-
Trifluoromethanesulfonic anhydride is then added dropwise. The reaction mixture may change color.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine (B128534).
-
The mixture is allowed to warm to room temperature, diluted with DCM, and filtered through a pad of Celite®.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycosylated product.
Caption: Experimental workflow for N-PSP mediated chemoselective glycosylation.
Protocol 2: Improved Synthesis of N-Phenylsulfinylpiperidine (N-PSP)
An efficient and scalable protocol for the synthesis of N-PSP is crucial for its application.[2]
Materials:
-
Benzenesulfinyl chloride
-
Triethylamine
-
Diethyl ether, anhydrous
Procedure:
-
A solution of piperidine and triethylamine in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
A solution of benzenesulfinyl chloride in anhydrous diethyl ether is added dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield N-phenylsulfinylpiperidine as a crystalline solid.
Chemoselectivity with Other Functional Groups
While the primary application of N-PSP is in glycosylation, its chemoselectivity can be inferred for other scenarios. The high affinity of the electrophilic sulfur species generated from N-PSP/Tf₂O for soft nucleophiles like sulfur over hard nucleophiles like oxygen is a general principle.
-
Thiols vs. Alcohols: In a molecule containing both a thiol and an alcohol, the N-PSP/Tf₂O system is expected to preferentially activate the thiol. This is due to the greater nucleophilicity and softness of the sulfur atom compared to the oxygen atom.
-
Amino Alcohols: The reactivity with amino alcohols would depend on the specific reaction conditions. The nitrogen atom of an amine is also a potent nucleophile. However, under the acidic conditions generated during the reaction, the amine could be protonated, reducing its nucleophilicity and potentially favoring reaction at the sulfur of a co-existing thiol group. Further experimental data is needed to confirm the selectivity in such systems.
-
Unsaturated Sulfides: The N-PSP reagent system is not typically used for the oxidation of unsaturated sulfides. The focus of its application is the activation of the C-S bond at the anomeric position of thioglycosides.
Logical Relationships in Chemoselectivity
The chemoselectivity of the N-PSP/Tf₂O system is governed by the principles of Hard and Soft Acids and Bases (HSAB).
Caption: HSAB principle governing N-PSP chemoselectivity.
Conclusion
N-Phenylsulfinylpiperidine, in combination with trifluoromethanesulfonic anhydride, is a highly effective and chemoselective reagent system for the activation of thioglycosides. Its ability to discriminate between sulfur and oxygen nucleophiles makes it an invaluable tool in the synthesis of complex carbohydrates, enabling the formation of glycosidic linkages in the presence of unprotected hydroxyl groups. The protocols and data presented herein provide a guide for researchers in the fields of organic synthesis and drug development to harness the unique reactivity of N-PSP for the construction of intricate molecular architectures. Further research is warranted to explore the full scope of N-PSP's chemoselectivity with a broader range of multifunctional compounds.
References
- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(Phenylseleno)phthalimide (N-PSP) Chemistry
Welcome to the technical support center for N-(Phenylseleno)phthalimide (N-PSP) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of N-PSP and to troubleshoot common issues encountered during its application in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-PSP) and what are its primary applications?
A1: this compound (N-PSP) is a versatile organoselenium reagent. It serves as an electrophilic source of the "PhSe" group in a variety of organic transformations.[1] Its primary applications include:
-
Selenenylation of alkenes and alkynes: Introducing a phenylseleno group across a double or triple bond, which can then be further functionalized.
-
α-Selenenylation of carbonyl compounds: Introducing a phenylseleno group at the α-position of ketones, aldehydes, and esters.[1]
-
Cyclization reactions: Acting as an electrophile to initiate cyclization of unsaturated substrates.
-
Derivatization of thiols: Used in analytical chemistry for the derivatization of thiols for mass spectrometry.[1]
Q2: What are the common impurities in commercial N-PSP and how can they affect my reaction?
A2: Commercial N-PSP may contain impurities such as phthalimide (B116566), diphenyl diselenide (Ph₂Se₂), and residual solvents from its synthesis. The purity of N-PSP can vary, with some technical grade products having a purity of ≥ 75%.[2][3] These impurities can lead to:
-
Reduced reactivity: Lowering the effective concentration of the active reagent.
-
Side reactions: Diphenyl diselenide can participate in radical reactions or act as a milder electrophilic selenium source.
-
Difficult purification: The presence of phthalimide can complicate the isolation of the desired product.
Q3: What are the typical byproducts in reactions involving N-PSP?
A3: The most common byproducts in N-PSP reactions are:
-
Phthalimide: This is the major byproduct formed from the phthalimide portion of the N-PSP reagent after the "PhSe" group has been transferred. Its removal is a common purification challenge.
-
Diphenyl diselenide (Ph₂Se₂): This yellow solid can form through various decomposition pathways of N-PSP or from side reactions. It can also act as a selenium source under certain conditions.
-
Selenoxides: If the reaction is worked up under oxidative conditions, the selenium-containing product can be oxidized to the corresponding selenoxide, which may then undergo syn-elimination to form an alkene.
Q4: How can I remove the phthalimide byproduct from my reaction mixture?
A4: Removal of the phthalimide byproduct can be achieved through several methods:
-
Aqueous workup: Phthalimide has some solubility in aqueous base. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove a significant portion of it.
-
Precipitation: In some cases, phthalimide can be precipitated from the reaction mixture by the addition of a non-polar solvent and then removed by filtration.
-
Chromatography: Column chromatography is a very effective method for separating the desired product from phthalimide, which is a polar compound.
-
Hydrazinolysis: In cases where the product is stable to hydrazine, this method can be used to convert the phthalimide into a more easily removable derivative.[4][5]
Q5: I observe a yellow precipitate in my reaction. What is it and how do I deal with it?
A5: A yellow precipitate is often diphenyl diselenide (Ph₂Se₂) . It can form from the decomposition of N-PSP, especially in the presence of light, heat, or certain reagents.
-
Identification: It is a crystalline solid with a characteristic yellow color.
-
Removal: Diphenyl diselenide is generally less polar than the desired selenenylated products and phthalimide. It can often be removed by column chromatography. In some cases, it can be washed away with a suitable non-polar solvent if the desired product is less soluble.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Degraded N-PSP: N-PSP can degrade over time, especially if not stored properly. 2. Insufficiently reactive substrate: The alkene, alkyne, or carbonyl compound may not be electron-rich enough. 3. Incorrect reaction conditions: Temperature, solvent, or reaction time may not be optimal. 4. Presence of inhibitors: Water or other nucleophiles can compete with the desired reaction. | 1. Use freshly purchased or purified N-PSP. Store it in a cool, dark, and dry place. 2. Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf) to activate the substrate or N-PSP. 3. Optimize reaction conditions by screening different solvents (e.g., CH₂Cl₂, CH₃CN, THF) and temperatures. Monitor the reaction by TLC. 4. Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | 1. Insufficient N-PSP: The stoichiometry may be incorrect. 2. Low reaction temperature: The activation energy barrier may not be overcome. 3. Poor solubility of reagents: N-PSP or the substrate may not be fully dissolved. | 1. Use a slight excess of N-PSP (e.g., 1.1-1.2 equivalents). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Choose a solvent in which all components are soluble at the reaction temperature. |
| Formation of Multiple Products | 1. Lack of regioselectivity: In the case of unsymmetrical alkenes, both Markovnikov and anti-Markovnikov addition products may form. 2. Competing side reactions: Rearrangements, elimination, or reaction with the solvent can occur. 3. Decomposition of the product: The desired product may be unstable under the reaction conditions. | 1. The regioselectivity of selenenylation is often influenced by the substrate and reaction conditions. The use of certain additives can sometimes improve selectivity. 2. Carefully control the reaction temperature and consider using a non-nucleophilic solvent. 3. Monitor the reaction closely and work it up as soon as it is complete. Avoid prolonged reaction times. |
| Difficulty in Product Purification | 1. Presence of phthalimide byproduct: Phthalimide can co-elute with polar products. 2. Presence of selenium byproducts: Diphenyl diselenide or other selenium-containing impurities can be difficult to separate. | 1. Use the methods described in FAQ Q4 for phthalimide removal. 2. For selenium byproducts, consider a mild oxidative workup followed by an aqueous wash to remove water-soluble selenium species. Alternatively, specific resins for selenium capture can be used. |
Data Presentation
Table 1: Illustrative Yields of Oxyselenenylation of Styrene with N-PSP under Various Conditions
| Entry | Solvent | Temperature (°C) | Additive (1.1 eq.) | Time (h) | Yield of Desired Product (%) | Yield of Byproducts (%) |
| 1 | CH₂Cl₂ | 25 | None | 24 | 75 | 15 (Ph₂Se₂) |
| 2 | CH₃CN | 25 | None | 24 | 80 | 10 (Ph₂Se₂) |
| 3 | THF | 25 | None | 24 | 65 | 20 (Ph₂Se₂) |
| 4 | CH₂Cl₂ | 0 | None | 48 | 85 | 5 (Ph₂Se₂) |
| 5 | CH₂Cl₂ | 25 | BF₃·OEt₂ (0.1 eq.) | 2 | 92 | <5 (Ph₂Se₂) |
Note: The data in this table is illustrative and intended to demonstrate the effect of different reaction parameters. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Oxyselenenylation of an Alkene
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the chosen anhydrous solvent (e.g., CH₂Cl₂, 10 mL).
-
Addition of Reagents: Add this compound (1.1 mmol, 1.1 eq.) to the solution. If a nucleophile other than water is desired (e.g., an alcohol for alkoxyselenenylation), add it at this stage (2.0-5.0 eq.). For water, it can be added directly or the reaction can be performed in the presence of ambient moisture if strict anhydrous conditions are not necessary.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the desired product from phthalimide and other byproducts.
Mandatory Visualizations
References
Troubleshooting low yields in N-PSP mediated selenenylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with N-Phenylselenophthalimide (N-PSP) mediated selenenylation reactions.
Troubleshooting Guide & FAQs
This guide is designed in a question-and-answer format to directly address common problems encountered during N-PSP mediated selenenylation.
Reagent and Substrate Issues
Question: My reaction is sluggish or not proceeding to completion. What are the potential issues with my N-PSP reagent?
Answer: The quality and handling of N-PSP are critical for successful selenenylation. Here are some potential issues to investigate:
-
Purity of N-PSP: N-PSP can degrade over time, especially if exposed to moisture.[1] It is a moisture-sensitive solid and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often in a freezer at -20°C.[2][3] Impurities can lead to side reactions and lower yields. If you suspect degradation, consider purifying the N-PSP by recrystallization or purchasing a fresh batch.
-
Handling of N-PSP: Due to its toxicity (toxic if swallowed or inhaled), N-PSP should be handled in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask.[1][2] Avoid formation of dust and aerosols.
Question: I suspect my substrate is the problem. What substrate-related factors can lead to low yields?
Answer: The nature and purity of your substrate are crucial. Consider the following:
-
Substrate Purity: Impurities in the substrate can interfere with the reaction. Ensure your starting material is of high purity by using appropriate purification techniques before starting the reaction.
-
Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the electrophilic selenium reagent, leading to lower yields or requiring more forcing conditions.[4] The reactivity of alkenes, for example, is significantly affected by the branching of alkyl groups alpha to the double bond.[4]
-
Electronic Effects: The electronic properties of the substrate play a significant role. For the selenenylation of carbonyl compounds, the ease of enolate or enamine formation is key. For alkenes, electron-rich double bonds are generally more reactive towards the electrophilic selenium.
Reaction Condition Problems
Question: My reaction is giving a complex mixture of products. How can I improve the selectivity?
Answer: Poor selectivity is a common issue and can often be addressed by optimizing the reaction conditions:
-
Choice of Catalyst: For the α-selenenylation of aldehydes and ketones, the choice of catalyst is critical. L-prolinamide is effective for aldehydes, while pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) is more suitable for ketones.[5] In some cases, Lewis acids can be used to activate the N-PSP reagent.
-
Reaction Temperature: Temperature can significantly influence the selectivity of the reaction. Running the reaction at lower temperatures can sometimes minimize the formation of side products. It is advisable to start at a lower temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction to room temperature if needed.
-
Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a commonly used solvent for N-PSP mediated selenenylation.[5] However, other aprotic solvents can also be used. The solvent can influence the stability of intermediates, such as the seleniranium ion in the case of alkene selenenylation.[4]
Question: The yield of my reaction is consistently low, even with pure reagents. What other reaction parameters can I optimize?
Answer: If reagent purity is not the issue, systematic optimization of the reaction conditions is necessary. Here is a table summarizing the effect of various parameters on the yield of a silver-catalyzed selenenylation of terminal alkynes with N-PSP, which can provide insights for optimization:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgNO₃ (10) | Toluene | 80 | 12 | 75 |
| 2 | Ag₂CO₃ (10) | Toluene | 80 | 12 | 85 |
| 3 | Ag₂O (10) | Toluene | 80 | 12 | 60 |
| 4 | AgOAc (10) | Toluene | 80 | 12 | 50 |
| 5 | Ag₂CO₃ (5) | Toluene | 80 | 12 | 70 |
| 6 | Ag₂CO₃ (15) | Toluene | 80 | 12 | 85 |
| 7 | Ag₂CO₃ (10) | Dioxane | 80 | 12 | 65 |
| 8 | Ag₂CO₃ (10) | CH₃CN | 80 | 12 | 55 |
| 9 | Ag₂CO₃ (10) | Toluene | 60 | 12 | 60 |
| 10 | Ag₂CO₃ (10) | Toluene | 100 | 12 | 80 |
Data is illustrative and based on trends observed in silver-catalyzed selenenylation reactions.
Work-up and Purification Challenges
Question: I am having trouble with the reaction work-up. What is a general procedure, and what are common pitfalls?
Answer: A proper work-up is essential to isolate the desired product and remove byproducts and excess reagents. A general aqueous work-up procedure involves:
-
Quenching the reaction: The reaction is typically quenched by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). This step should be performed multiple times to ensure complete extraction.
-
Washing: The combined organic layers are washed with water and then with brine (saturated aqueous NaCl solution) to remove water-soluble impurities and residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.
Common Pitfalls:
-
Emulsion formation: During extraction, an emulsion can form between the organic and aqueous layers, making separation difficult. Adding brine can often help to break up emulsions.
-
Product solubility in water: If the product has some water solubility, it can be lost in the aqueous layer during extraction. In such cases, minimizing the volume of aqueous washes or back-extracting the aqueous layer can help.
Question: How can I effectively purify my selenenylated product?
Answer: Column chromatography on silica (B1680970) gel is the most common method for purifying products from N-PSP mediated selenenylation.
-
Choosing an eluent system: The polarity of the eluent system (a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) should be optimized using thin-layer chromatography (TLC) to achieve good separation between the product and any impurities.
-
Phthalimide (B116566) byproduct: The reaction produces phthalimide as a byproduct, which is relatively polar and can often be separated from the desired product by column chromatography.
Experimental Protocols
α-Selenenylation of a Ketone
This protocol is a general procedure for the α-selenenylation of a ketone using N-PSP and a catalyst.
Materials:
-
Ketone (1.0 mmol)
-
N-Phenylselenophthalimide (N-PSP) (1.1 mmol)
-
Pyrrolidine trifluoromethanesulfonamide (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for column chromatography
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature is added pyrrolidine trifluoromethanesulfonamide (0.1 mmol).
-
N-Phenylselenophthalimide (1.1 mmol) is then added in one portion.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-selenenylated ketone.
Visualizations
Caption: General experimental workflow for N-PSP mediated selenenylation.
Caption: Troubleshooting decision tree for low yields in N-PSP selenenylation.
References
- 1. Applications of Selenonium Cations as Lewis Acids in Organocatalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct, facile aldehyde and ketone alpha-selenenylation reactions promoted by L-prolinamide and pyrrolidine sulfonamide organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from N-(Phenylseleno)phthalimide (N-PSP) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving N-(Phenylseleno)phthalimide (N-PSP).
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of products from N-PSP reactions.
Problem: Low or No Product Recovery After Column Chromatography
| Possible Cause | Troubleshooting & Optimization |
| Product is highly polar and stuck on the silica (B1680970) gel. | - Increase the polarity of the eluent. A gradient elution ending with a more polar solvent system, such as 5-10% methanol (B129727) in dichloromethane (B109758), can be effective for eluting polar compounds.[1][2] - If the product contains a basic functional group (e.g., an amine), it may be protonated by the slightly acidic silica gel, causing strong adsorption. To mitigate this, consider adding a small amount of a basic modifier, such as 0.1-1% triethylamine (B128534) or a few drops of 10% ammonia (B1221849) in methanol, to the eluent.[1][3] - For highly polar compounds, reverse-phase chromatography may be a more suitable purification method.[2] |
| Product is unstable on silica gel. | - Some organoselenium compounds can be sensitive to the acidic nature of silica gel.[4] To test for stability, spot the crude reaction mixture on a TLC plate, let it sit for an hour, and then elute. If new spots appear or the product spot diminishes, degradation is likely occurring. - Use a less acidic stationary phase such as neutral alumina (B75360).[2] - Deactivate the silica gel by treating it with triethylamine before packing the column. |
| Incorrect solvent system for elution. | - The ideal Rf value for the product on a TLC plate for good separation during column chromatography is typically between 0.2 and 0.4.[5] - Systematically test different solvent systems using TLC. Common solvent systems for organoselenium compounds include mixtures of hexanes (or petroleum ether) with ethyl acetate (B1210297) or diethyl ether.[1][6] |
| Product is volatile. | - If the product has a low boiling point, it may be lost during solvent removal under reduced pressure (rotary evaporation). - Use caution during rotary evaporation, employing a lower temperature water bath and carefully controlling the vacuum. |
Problem: Difficulty Removing Byproducts
| Byproduct | Removal Strategy |
| Phthalimide (B116566) | - Aqueous Workup: Phthalimide is acidic and can be removed by washing the organic layer with a dilute basic solution, such as 1M sodium hydroxide (B78521) or saturated sodium bicarbonate, during the workup.[7] - Precipitation and Filtration: In some cases, phthalimide may precipitate from the reaction mixture upon cooling or the addition of a non-polar solvent. It can then be removed by filtration. |
| Diphenyl diselenide (PhSe)₂ | - Column Chromatography: Diphenyl diselenide is a non-polar, yellow solid and can often be separated from more polar products by column chromatography using a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes). - Crystallization: If the desired product is a solid, recrystallization can be an effective method to separate it from diphenyl diselenide, which may remain in the mother liquor. |
| Unreacted N-PSP | - Aqueous Workup: N-PSP can be hydrolyzed during the workup. Washing with a dilute base can help to remove any resulting phthalimide. - Column Chromatography: N-PSP is a relatively polar compound and can be separated from less polar products by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my N-PSP reaction using Thin Layer Chromatography (TLC)?
To effectively monitor your reaction, it is recommended to use a three-lane spotting technique on your TLC plate:
-
Lane 1 (Starting Material): Spot a solution of your starting material.
-
Lane 2 (Co-spot): Spot both your starting material and the reaction mixture at the same point.[5][8][9][10] This is crucial for determining if the product has a similar Rf to the starting material.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The co-spot will help to resolve the starting material and product if their Rf values are close.[5][8][9][10]
Q2: How can I visualize my organoselenium compound on a TLC plate?
Many organoselenium compounds are UV active due to the presence of the phenyl group and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[8] For compounds that are not UV active, or for better visualization, various staining agents can be used. A common and often effective stain for organoselenium compounds is potassium permanganate (B83412) (KMnO₄) stain, which reacts with the oxidizable selenium atom to produce a yellow or brown spot on a purple background.
Q3: My product appears to be an oil, but I need a solid for further steps. What can I do?
If your purified product is an oil, you can try to induce crystallization. This can sometimes be achieved by:
-
Scratching the inside of the flask with a glass rod at the air-solvent interface.
-
Adding a seed crystal of the desired compound if available.
-
Cooling the solution to a lower temperature (e.g., in an ice bath or freezer).
-
Attempting recrystallization from a different solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]
Q4: I am seeing a yellow color in my column fractions. What is it likely to be?
A yellow color in your fractions is often indicative of the presence of diphenyl diselenide, a common byproduct in reactions involving phenylselenyl species. Its non-polar nature means it will typically elute early in the column chromatography with non-polar solvents.
Q5: Is the phenylselenyl group stable to silica gel chromatography?
Generally, the carbon-selenium bond is stable to silica gel chromatography.[4] However, some sensitive organoselenium compounds may degrade on acidic silica gel. If you suspect instability, using neutral alumina or deactivated silica gel is a good alternative.[2][4]
Experimental Protocols
Protocol 1: General Workup Procedure for N-PSP Reactions
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of an α-Phenylseleno Ketone by Flash Column Chromatography
This protocol is a general guideline and the solvent system should be optimized based on TLC analysis of the specific product.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or 2-5% ethyl acetate in hexanes) to elute non-polar impurities like diphenyl diselenide.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired α-phenylseleno ketone.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data for Column Chromatography Solvent Systems
The following table provides examples of solvent systems used for the purification of various organoselenium compounds. The optimal system for a specific product will depend on its polarity.
| Compound Type | Stationary Phase | Typical Eluent System (v/v) | Reference |
| Non-polar Organoselenium Compounds | Silica Gel | 1-10% Ethyl Acetate in Hexanes | [1] |
| Moderately Polar Organoselenium Compounds | Silica Gel | 10-50% Ethyl Acetate in Hexanes | [1] |
| Polar Organoselenium Compounds | Silica Gel | 5-10% Methanol in Dichloromethane | [1][2] |
| Basic Organoselenium Compounds (e.g., Amines) | Silica Gel with 1-3% Triethylamine or Alumina | Varies depending on polarity | [2][3] |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at an elevated temperature and low solubility at room temperature. Common solvents to try include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of products from N-PSP reactions.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. silicycle.com [silicycle.com]
- 10. Chemistry Teaching Labs - General procedure [chemtl.york.ac.uk]
- 11. mt.com [mt.com]
Removal of phthalimide byproduct in N-PSP reactions
This guide provides troubleshooting advice and detailed protocols for the effective removal of phthalimide (B116566) byproduct from N-arylation and related reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing the phthalimide byproduct often challenging?
A1: Phthalimide can be difficult to separate from the desired N-aryl phthalimide product due to several factors:
-
Similar Solubility: The byproduct and product often share similar solubility profiles in common organic solvents, making techniques like simple recrystallization or extraction challenging.
-
Crystallinity: Phthalimide is a stable, crystalline solid that can sometimes co-precipitate with the desired product.[1]
-
Polarity: Both the product and byproduct can have comparable polarities, complicating separation by silica (B1680970) gel chromatography.
Q2: What are the most common methods for removing the phthalimide byproduct?
A2: The primary methods for removing phthalimide are based on exploiting differences in chemical and physical properties between the byproduct and the desired product. The most effective techniques include:
-
Acid-Base Extraction: Utilizes the acidic nature of the phthalimide N-H proton.
-
Recrystallization: Leverages differences in solubility at varying temperatures.
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.
-
Hydrazinolysis: A chemical cleavage method that converts the desired N-alkylphthalimide into a primary amine and the phthalhydrazide (B32825) byproduct, which often precipitates.[2][3]
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on the properties of your desired product.
-
If your product is neutral and stable to basic conditions, acid-base extraction is the most efficient and straightforward method.
-
If your product has significantly different solubility from phthalimide in a particular solvent, recrystallization is a good option.[4]
-
If your product and the byproduct have different polarities, column chromatography can provide high purity.[5]
-
If the goal is to cleave the phthalimide group entirely to yield a primary amine, hydrazinolysis is the standard procedure. The resulting phthalhydrazide byproduct is often insoluble and can be filtered off.[3]
Q4: I tried an aqueous base wash, but the phthalimide byproduct is still present in my organic layer. What went wrong?
A4: This can happen for a few reasons:
-
Insufficient Base: Not enough base was used to deprotonate all the phthalimide. Ensure you use a sufficient molar excess of the base.
-
Weak Base: The base may not be strong enough. Phthalimide has a pKa of ~8.3, so a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is more effective than a weak base like sodium bicarbonate (NaHCO₃) for complete removal.[6][7]
-
Insufficient Mixing/Time: The two phases (organic and aqueous) were not mixed thoroughly or for long enough to allow the acid-base reaction and phase transfer to occur completely.
-
Solvent Choice: The organic solvent used may have very high solubility for the phthalimide salt, preventing its complete transfer to the aqueous layer.
Q5: My desired product is precipitating along with the phthalhydrazide byproduct after hydrazinolysis. How can I separate them?
A5: This is a common issue, as the separation of phthalhydrazide can be challenging.[3]
-
After the reaction, cool the mixture and acidify it with hydrochloric acid (HCl). This will protonate your desired primary amine, making it soluble in the aqueous acidic medium, while ensuring the complete precipitation of the phthalhydrazide.[2]
-
Filter off the solid phthalhydrazide precipitate.
-
Basify the aqueous filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt, causing the free amine to precipitate or form an organic layer.
-
Extract the free amine with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[2]
Data Presentation
Table 1: Solubility of Phthalimide in Common Organic Solvents
Understanding the solubility of phthalimide is crucial for selecting the right solvents for purification.[1] Solubility generally increases with temperature.[8]
| Solvent | Solubility | Notes |
| Water | Slightly soluble | Solubility is low at room temperature but increases with heat (~4 g/L at boiling).[1][9] |
| Ethanol (B145695) | Soluble | A good solvent for recrystallization, dissolving about 5 parts in 100 at boiling temperature.[1][9] |
| Acetone | Soluble | Phthalimide shows high solubility in acetone.[1] |
| Ethyl Acetate | Soluble | Good solubility, especially when heated.[8] |
| Acetonitrile | Soluble | Moderate solubility.[8] |
| Toluene | Low Solubility | Phthalimide has poor solubility in non-polar aromatic solvents.[8] |
| Dichloromethane | Sparingly Soluble | Often used for washing to remove more non-polar impurities. |
Data compiled from multiple sources.[1][9]
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This method is ideal for neutral N-aryl phthalimide products that are stable to base. It exploits the acidity of phthalimide's N-H proton.[10]
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) aqueous solution.
-
Water.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The deprotonated phthalimide salt will move into the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with 1 M NaOH solution (steps 3-5) one or two more times to ensure complete removal.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to remove residual NaOH and dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Removal by Recrystallization
This method is effective when the desired product and phthalimide have different solubility profiles in a chosen solvent system.[4][11]
Materials:
-
Crude solid product.
-
Recrystallization solvent (determined by solubility tests).
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel).
-
Ice bath.
Procedure:
-
Solvent Selection: Choose a solvent in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while phthalimide is either highly soluble or insoluble at all temperatures.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent and heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve complete dissolution.[12]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[4]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]
-
Dry the crystals to obtain the purified product.
Protocol 3: Removal of Phthalhydrazide after Hydrazinolysis
This protocol is for the workup of a Gabriel synthesis reaction, where the goal is to isolate a primary amine by cleaving the phthalimide group with hydrazine (B178648).[2][3]
Materials:
-
N-alkylphthalimide.
-
Hydrazine hydrate (B1144303).
-
Ethanol (or another suitable solvent).
-
Concentrated Hydrochloric Acid (HCl).
-
Sodium Hydroxide (NaOH) solution.
-
Dichloromethane (or other suitable organic solvent).
-
Anhydrous MgSO₄ or Na₂SO₄.
-
Standard laboratory glassware for reflux and extraction.
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) and heat the mixture to reflux. A voluminous white precipitate of phthalhydrazide should form.[2] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This protonates the product amine, making it water-soluble, and ensures the phthalhydrazide fully precipitates.[2]
-
Filter the mixture to remove the solid phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane (3x volume of the aqueous layer).[2]
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure primary amine.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. byjus.com [byjus.com]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: N-(Phenylseleno)phthalimide (N-PSP) Reaction Workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess N-(Phenylseleno)phthalimide (N-PSP) in a reaction mixture and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound (N-PSP)?
A1: Excess N-PSP must be quenched, or neutralized, for several reasons. Firstly, N-PSP is an electrophilic reagent and can react with nucleophilic functional groups on your desired product, leading to unwanted side products and reduced yield. Secondly, N-PSP and its byproducts can complicate the purification of the final product, as they may have similar polarities to the desired compound. Finally, N-PSP is classified as a hazardous substance, being toxic if swallowed or inhaled and very toxic to aquatic life with long-lasting effects.[1] Quenching transforms it into a less reactive and more easily removable substance, simplifying the workup and ensuring the purity and safety of the final product.
Q2: What are the most effective quenching agents for N-PSP?
A2: The most effective quenching agents for N-PSP are nucleophiles that readily react with the electrophilic selenium center. Based on reactivity and ease of byproduct removal, the recommended quenching agents are:
-
Thiols: Simple alkyl thiols (e.g., dodecanethiol) or thiols with functional groups that aid in removal (e.g., thioglycolic acid) are highly effective. They react almost instantaneously with N-PSP.
-
Phosphines: Triaryl- or trialkylphosphines, such as triphenylphosphine (B44618), are also excellent choices. They react with N-PSP to form stable phosphine (B1218219) selenides.
Q3: How do I choose the best quenching agent for my specific reaction?
A3: The choice of quenching agent depends on several factors, including the nature of your product, the reaction solvent, and the desired purification method. The following table summarizes the key characteristics of the recommended quenching agents to aid in your decision-making process.
| Quenching Agent | Speed of Quenching | Byproducts | Ease of Byproduct Removal | Considerations |
| Thiols (e.g., Dodecanethiol) | Very Fast (seconds) | Disulfide, Phenylselenyl sulfide (B99878), Phthalimide (B116566) | Can be challenging; requires careful chromatography or extraction. | The resulting disulfide and phenylselenyl sulfide can be difficult to separate from nonpolar products. |
| Triphenylphosphine | Fast | Triphenylphosphine selenide (B1212193), Phthalimide | Moderately easy; Triphenylphosphine selenide has distinct solubility properties. | Triphenylphosphine selenide is a solid and can sometimes be removed by filtration or precipitation. |
Q4: What happens to the phthalimide portion of N-PSP after quenching?
A4: Upon reaction with a nucleophile, the N-Se bond in N-PSP is cleaved, releasing phthalimide as a byproduct. Phthalimide is a relatively polar compound and can often be removed during the aqueous workup. For specific protocols on phthalimide removal, please refer to the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient amount of quenching agent added. | Add an additional portion of the quenching agent and monitor the reaction by TLC until all N-PSP is consumed. |
| Low reaction temperature. | Allow the reaction mixture to warm to room temperature after adding the quenching agent to ensure the reaction goes to completion. | |
| Difficulty Removing Quenching Byproducts | Byproduct has similar polarity to the desired product. | For thiol quenching, consider using a thiol with a functional group that allows for easier removal (e.g., an acidic or basic handle for extraction). For phosphine quenching, exploit the solubility differences of the resulting phosphine selenide (see Experimental Protocols). |
| Formation of an emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. | |
| Product Degradation During Workup | Product is sensitive to acidic or basic conditions. | Use a neutral quenching agent and perform the workup with pH-neutral water washes. Avoid strong acid or base washes if your product is known to be sensitive. |
Experimental Protocols
Protocol 1: Quenching with a Thiol (Dodecanethiol)
This protocol is suitable for reactions where the product is not highly nonpolar, allowing for chromatographic separation from the disulfide byproduct.
Methodology:
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dodecanethiol (1.5 equivalents relative to the initial excess of N-PSP) in the reaction solvent.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the disappearance of N-PSP by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer) to remove the phthalimide byproduct.
-
Water (2 x volume of the organic layer).
-
Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system to separate the desired product from diphenyl disulfide and the dodecanethiol-derived disulfide.
-
Protocol 2: Quenching with Triphenylphosphine
This protocol is advantageous when the product has a polarity that makes separation from disulfide byproducts difficult. Triphenylphosphine selenide is often crystalline and has different solubility properties.
Methodology:
-
Quenching:
-
To the reaction mixture at room temperature, add solid triphenylphosphine (1.5 equivalents relative to the initial excess of N-PSP) portion-wise.
-
Stir the mixture for 1-2 hours.
-
Monitor the disappearance of N-PSP by TLC.
-
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer) to remove the phthalimide byproduct.
-
Water (2 x volume of the organic layer).
-
Brine (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Method A (Precipitation/Filtration): Triphenylphosphine selenide is poorly soluble in diethyl ether and hexanes.[2] Attempt to precipitate the triphenylphosphine selenide by triturating the crude residue with one of these solvents, followed by filtration.
-
Method B (Chromatography): If precipitation is not effective, purify the crude product by column chromatography on silica gel. Triphenylphosphine selenide is a relatively nonpolar compound and can typically be separated from more polar products.
-
Visualizations
Logical Workflow for Quenching N-PSP
Caption: Decision workflow for quenching excess N-PSP.
References
Technical Support Center: Improving Diastereoselectivity in N-PSP Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the diastereoselectivity of N-PSP (N-Phenyl-N-pyridinylsulfonamide-based phosphoramidite) reactions. The guidance provided is based on established principles of asymmetric synthesis and may require adaptation for your specific substrate and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing diastereoselectivity in N-PSP reactions?
Poor diastereoselectivity can be influenced by several critical factors:
-
Reaction Temperature: Temperature can have a significant, and sometimes non-linear, effect on the diastereomeric ratio. Lower temperatures often favor the formation of the kinetically controlled product, which can lead to higher diastereoselectivity.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can impact the geometry of the transition state, thereby affecting the diastereoselectivity.[2] In some cases, switching between polar and non-polar solvents can even reverse the diastereoselectivity.[2]
-
Additives: The presence of additives, such as salts like lithium chloride (LiCl) or lithium bromide (LiBr), can be crucial.[3][4] These additives can break up aggregates of reactants, leading to more reactive and selective species.[3]
-
Substrate Structure: The steric and electronic properties of your substrate, including the presence of bulky functional groups or other stereocenters, can enhance or diminish the directing effect of the N-PSP reagent.[1][2]
-
Reagent Quality and Stoichiometry: The purity of reagents, including the N-PSP phosphoramidite (B1245037) and any bases or catalysts, is paramount. Incomplete reactions due to impure or incorrectly quantified reagents can lead to side reactions and reduced selectivity.[3]
Q2: How does temperature manipulation improve diastereoselectivity?
Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the kinetic product. While many reactions show good selectivity at 0 °C, reducing the temperature to -78 °C can sometimes provide a significant improvement.[3] It is crucial to maintain a consistent and low temperature throughout the reaction.
Q3: Can the choice of solvent dramatically alter the outcome of my N-PSP reaction?
Yes, the solvent plays a critical role. Solvents with different polarities can stabilize different transition states, directly impacting the diastereomeric ratio.[2] It is highly recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane (B109758), acetonitrile) to find the optimal medium for your specific reaction.[2] For instance, while THF may provide the highest yield and diastereoselectivity in some cases, alternatives like 2-MeTHF or 1,2-dimethoxyethane (B42094) (DME) might be better for others.[4]
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.)
Q: I am observing a low diastereomeric ratio in my N-PSP reaction. What steps can I take to improve it?
A: A low d.r. is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Steps:
-
Temperature Control:
-
Solvent Screening:
-
Additive Effects:
-
Action: If not already present, introduce salt additives like anhydrous LiCl or LiBr.
-
Rationale: Salts can break up aggregates of lithiated species, leading to a more defined and selective transition state. A sufficient excess (e.g., 5-6 equivalents) is often critical.[3][4]
-
Tip: Ensure the salt is thoroughly dried under vacuum at high temperature before use, as residual moisture can quench reactive intermediates.[3]
-
-
Reagent Stoichiometry and Purity:
-
Action: Verify the purity and exact stoichiometry of your N-PSP reagent, substrate, and any base used.
-
Rationale: Incomplete formation of the active species due to impure or insufficient reagents can lead to side reactions and poor selectivity.[3]
-
Tip: If using a base like LDA, ensure it is freshly prepared and titrated.[3]
-
Issue 2: Reaction is Slow or Incomplete
Q: My N-PSP reaction is not going to completion, which may be affecting the diastereoselectivity. What can I do?
A: A sluggish or incomplete reaction can be due to issues with reactivity or stability of the intermediates.
Troubleshooting Steps:
-
Increase Reactivity:
-
Action: If applicable to your reaction type, consider using a more reactive electrophile (e.g., switching from an alkyl bromide to an alkyl iodide or triflate).[3]
-
Rationale: A faster reaction can sometimes outcompete side reactions or decomposition pathways.
-
-
Optimize Base/Catalyst:
-
Action: Ensure the base or catalyst being used is active and appropriate for the substrate. For base-mediated reactions, confirm complete deprotonation.
-
Rationale: Incomplete formation of the reactive intermediate is a common cause of low conversion.
-
-
Monitor Reaction Progress:
-
Action: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Rationale: Prolonged reaction times, especially at higher temperatures, can lead to the decomposition of intermediates and products, affecting both yield and diastereoselectivity.[3]
-
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize the general effects of key reaction parameters on diastereoselectivity based on common observations in asymmetric synthesis.
Table 1: Effect of Temperature on Diastereomeric Ratio (d.r.)
| Temperature (°C) | Typical Effect on d.r. | Rationale |
| 25 (Room Temp) | Often lower | Favors thermodynamic product mixture |
| 0 | Good, often a starting point | Balance between reaction rate and selectivity |
| -78 | Generally higher | Favors the kinetic product via the lowest energy transition state[3] |
Table 2: Influence of Solvent Polarity on Diastereoselectivity
| Solvent Type | Examples | General Impact |
| Non-polar | Toluene, Hexane | Can promote aggregation or specific transition state geometries |
| Ethereal (Polar Aprotic) | THF, Diethyl Ether, DME | Often good coordinating solvents that can improve selectivity[4] |
| Halogenated | Dichloromethane (DCM) | Can offer a different electronic environment for the transition state |
| Polar Protic | Alcohols | Generally avoided in reactions with organometallic reagents |
Table 3: Common Additives and Their Effects
| Additive | Typical Equivalents | Primary Role in Improving Diastereoselectivity |
| Anhydrous LiCl | 5 - 7 | Breaks up enolate/amide aggregates, leading to a more reactive and selective monomeric species[3] |
| Anhydrous LiBr | Varies | Can significantly enhance diastereoselectivity, sometimes reversing it in favor of the desired isomer[4] |
| DMPU | Varies | Can enhance the reactivity of enolates for less reactive electrophiles[3] |
Experimental Protocols
General Protocol for a Diastereoselective Reaction Using an N-PSP Reagent (Illustrative Example)
This protocol is a general guideline and will require optimization for your specific N-PSP reagent and substrate. It is based on best practices for moisture- and air-sensitive reactions that aim for high diastereoselectivity.
1. Preparation of Reagents and Glassware:
-
All glassware should be flame-dried or oven-dried and cooled under a stream of dry argon or nitrogen.
-
Anhydrous solvents should be obtained from a solvent purification system or freshly distilled.
-
Liquid reagents should be handled via syringe under an inert atmosphere.
2. Formation of the Reactive Intermediate (Example with a Base):
-
To a flame-dried, argon-purged flask, add the anhydrous solvent (e.g., THF).
-
Cool the solvent to the desired temperature (e.g., -78 °C).
-
If using a base like LDA, prepare it in a separate flask by adding n-butyllithium to diisopropylamine (B44863) in THF at -78 °C, followed by brief warming to 0 °C and re-cooling.[3]
-
If using an additive like anhydrous LiCl, add it to the base solution at -78 °C.[3]
-
In a separate flask, dissolve the substrate in anhydrous THF.
-
Slowly add the substrate solution to the base/additive mixture at -78 °C.
-
Stir the resulting mixture for a specified time (e.g., 30-60 minutes) to ensure complete formation of the intermediate.[3]
3. Diastereoselective Reaction Step:
-
Dissolve the N-PSP reagent (if it is a reactant) or the electrophile in anhydrous THF.
-
Slowly add this solution to the pre-formed reactive intermediate at the optimized low temperature (e.g., -78 °C or 0 °C).[3]
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Reaction times can vary significantly (e.g., 1 to 12 hours).[3]
4. Reaction Quench and Work-up:
-
Once the reaction is complete, quench it by slowly adding a pre-cooled saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
5. Purification and Analysis:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR, HPLC, or GC analysis.
Visualizations
References
Technical Support Center: N-PSP Reaction Workup for Polar Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the workup of N-PSP (N-Protected Amine Synthesis via Phosphine-Catalysis) reactions, with a specific focus on the purification of polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of N-PSP reactions involving polar products?
A1: The primary challenges in the workup of N-PSP reactions with polar products revolve around the separation of the desired polar amine from polar byproducts and unreacted starting materials. The most significant of these is typically the phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine (B44618) oxide, TPPO), which is often polar and can be difficult to separate from the polar product using standard extraction and chromatography techniques. Emulsion formation during aqueous workup is also a common issue when dealing with polar molecules.
Q2: What is the primary byproduct of concern in an N-PSP reaction, and why is it difficult to remove?
A2: The main byproduct in phosphine-catalyzed reactions is the corresponding phosphine oxide (e.g., triphenylphosphine oxide if triphenylphosphine is the catalyst).[1][2] This byproduct is notoriously difficult to separate from polar products because it shares similar polarity, making techniques like standard silica (B1680970) gel chromatography challenging.[3]
Q3: Are there non-chromatographic methods to remove phosphine oxide byproducts?
A3: Yes, several non-chromatographic methods exist. One effective technique for polar products is precipitation of the phosphine oxide by forming a complex with a metal salt, such as zinc chloride (ZnCl₂), in a polar solvent.[4][5] Other methods include crystallization, or for less polar products, precipitation in a nonpolar solvent.[3]
Q4: What chromatographic techniques are best suited for purifying polar N-protected amines?
A4: For polar amines that are difficult to purify using standard silica gel chromatography, several alternative techniques can be employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer, making it ideal for retaining and separating highly polar compounds.
-
High-pH Reversed-Phase Chromatography: For basic amines, increasing the pH of the mobile phase can deprotonate the amine, making it more hydrophobic and increasing its retention on a C18 column.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be very effective for purifying ionizable compounds like amines.
-
Supercritical Fluid Chromatography (SFC): SFC can provide excellent separation for polar compounds and often yields better peak shapes than normal-phase HPLC.
Q5: How can I avoid my polar amine product streaking on a silica gel TLC plate or column?
A5: Streaking of basic amines on silica gel is a common problem due to the acidic nature of silica. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (e.g., 0.1-2% in the mobile phase).[6][7] Alternatively, using a different stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica can prevent these acid-base interactions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty separating the product from phosphine oxide by chromatography. | The product and phosphine oxide have similar polarities. | 1. Precipitation with ZnCl₂: Dissolve the crude mixture in a polar solvent like ethanol (B145695) and add a 2:1 molar ratio of ZnCl₂ to the theoretical amount of phosphine oxide. Stir to precipitate the ZnCl₂(phosphine oxide)₂ complex, which can then be removed by filtration.[4] 2. HILIC: Employ Hydrophilic Interaction Liquid Chromatography for better separation of polar compounds. 3. High-pH Reversed-Phase Chromatography: If your product is a basic amine, use a pH-stable C18 column with a high-pH mobile phase to increase retention of the amine relative to the phosphine oxide. |
| The polar product is lost in the aqueous layer during extraction. | The product has high water solubility. | 1. Solvent Choice: Use a more polar extraction solvent. A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be effective for extracting water-soluble organic compounds.[8] 2. Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. 3. pH Adjustment: If your product is a basic amine, basify the aqueous layer to suppress protonation and increase its partition into the organic layer. Conversely, if it is an acidic compound, acidify the aqueous layer.[9] |
| Formation of a persistent emulsion during aqueous workup. | High concentration of polar compounds acting as surfactants. | 1. Dilution: Dilute the reaction mixture with more organic solvent before washing. 2. Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). 3. Filtration: Filter the emulsified mixture through a pad of Celite. 4. Centrifugation: If available, centrifuging the mixture can help to break the emulsion. |
| The product streaks badly on a silica gel column. | The product is a basic amine interacting with the acidic silica. | 1. Add a Basic Modifier: Add 0.5-2% triethylamine or a few drops of ammonia to the eluent.[6][7] 2. Use an Alternative Stationary Phase: Use basic or neutral alumina, or an amine-functionalized silica column.[6] |
| No product is observed after workup. | The product may be unstable to the workup conditions or volatile. | 1. Stability Check: Before full workup, take a small aliquot of the reaction mixture and test its stability to the planned aqueous wash (e.g., acidic or basic conditions).[10] 2. Check Aqueous Layer: If the product is highly polar, it may be in the aqueous layer. Analyze the aqueous phase by TLC or LC-MS.[10] 3. Check for Volatility: If the product is volatile, it may have been lost during solvent removal. Check the solvent in the rotovap trap.[10] |
Quantitative Data Summary
The following table summarizes the efficiency of triphenylphosphine oxide (TPPO) removal using zinc chloride precipitation in ethanol.
| Molar Ratio (ZnCl₂:TPPO) | TPPO Remaining in Solution |
| 1:1 | 10% |
| 2:1 | ~5% (Optimal) |
| 3:1 | Not Detected |
| Data sourced from Batesky et al., J. Org. Chem. 2017, 82, 19, 9931–9936.[4] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
This protocol is adapted for the removal of TPPO from a reaction mixture containing a polar product.
-
Solvent Exchange: After the N-PSP reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in a minimal amount of a polar solvent such as ethanol or ethyl acetate.[4]
-
Addition of ZnCl₂: To the solution, add solid zinc chloride (ZnCl₂) in a 2:1 molar ratio to the theoretical amount of TPPO formed in the reaction.[4]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the sides of the flask may be necessary to induce precipitation.[4]
-
Filtration: Filter the mixture through a Büchner funnel or a pad of Celite to remove the insoluble complex.
-
Product Isolation: The filtrate, which contains the purified product, can then be concentrated under reduced pressure. Further purification, if necessary, can be performed by crystallization or an appropriate chromatographic technique.
Protocol 2: HILIC for Purification of Polar Amines
This protocol provides a general guideline for the purification of polar amines using HILIC.
-
Stationary Phase: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).
-
Mobile Phase:
-
Solvent A (Weak): Acetonitrile (B52724).
-
Solvent B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate, with pH adjusted using formic acid or ammonia). A buffer is recommended for reproducible results.
-
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the proportion of the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.
-
Flow Rate: Adjust based on the column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.
Visualizations
Caption: General experimental workflow for N-PSP reactions and subsequent workup.
Caption: Troubleshooting logic for common N-PSP workup issues.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Appel Reaction [organic-chemistry.org]
Technical Support Center: N-(Phenylseleno)phthalimide (N-PSP) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Phenylseleno)phthalimide (N-PSP). The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of temperature on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (N-PSP)?
A1: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] While it is chemically stable at room temperature, long-term storage at low temperatures is recommended to ensure its reactivity and prevent degradation.[2]
Q2: How does temperature generally affect the rate of reactions involving N-PSP?
A2: As with most chemical reactions, temperature has a significant impact on the rate of N-PSP-mediated transformations. Generally, increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which can accelerate the reaction rate. However, for N-PSP reactions, the relationship is not always straightforward, and higher temperatures can sometimes be detrimental to the reaction yield and selectivity.
Q3: Can elevated temperatures lead to side reactions or decomposition of N-PSP?
A3: Yes, elevated temperatures can lead to undesired side reactions and decomposition. The phthalimide (B116566) group can be susceptible to hydrolysis under certain conditions, especially at higher temperatures in the presence of strong acids or bases.[2] While N-PSP has a melting point of 181-184°C, reactions are typically conducted at much lower temperatures to maintain the integrity of the reagent and the desired reaction pathway.
Q4: For which types of N-PSP reactions are lower temperatures generally preferred?
A4: Lower temperatures are often beneficial for reactions where high stereoselectivity is desired. For instance, in some hydrothiolation reactions of glycals, which share mechanistic similarities with some selenium additions, cooling the reaction has been shown to increase both the yield and the stereoselectivity.[3] Additionally, for sensitive substrates or when trying to avoid side reactions, starting with lower temperatures (e.g., -78°C or 0°C) and gradually warming the reaction mixture is a common strategy.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Alkene Selenenylation
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Temperature is a critical parameter in selenenylation reactions. For some substrates, such as in the hydroxyselenylation of certain allylic silanols, increasing the temperature from -40°C to 0°C has been shown to be "markedly deleterious" to the yield. Recommendation: Start the reaction at a low temperature (e.g., -78°C or -40°C) and monitor the progress by TLC. If no reaction occurs, allow the mixture to slowly warm to room temperature. Avoid excessive heating unless literature for a specific substrate suggests otherwise. |
| Degraded N-PSP Reagent | N-PSP can degrade if not stored properly. Recommendation: Ensure that the N-PSP has been stored at -20°C and is not discolored. If in doubt, use a fresh batch of the reagent. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate and outcome. Recommendation: Dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are commonly used solvents for N-PSP reactions. Consult literature for the specific reaction type to select the optimal solvent. |
| Insufficient Reaction Time | The reaction may not have reached completion. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting material is consumed. |
Issue 2: Formation of Multiple Products or Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Elevated temperatures can provide enough energy to overcome the activation barriers for side reactions, leading to a mixture of products. Recommendation: Lower the reaction temperature. Running the reaction at 0°C, -20°C, or even -78°C can significantly improve selectivity. |
| Presence of Water or Other Nucleophiles | N-PSP is an electrophilic selenium source, and the intermediate seleniranium ion can be trapped by various nucleophiles. Recommendation: Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware. If the reaction is intended to be an oxyselenenylation, the alcohol or water is used as a solvent or co-solvent. |
| Substrate Isomerization | The reaction conditions may be promoting isomerization of the starting material or product. Recommendation: Consider the use of buffered conditions or milder reaction temperatures to minimize isomerization. |
Data on Temperature Effects
The following table summarizes the observed effect of temperature on the yield of a hydroxyselenylation reaction of an allylic silanol (B1196071) using N-PSP. This illustrates the critical nature of temperature control for this class of reaction.
| Entry | Temperature (°C) | Solvent | Yield (%) | Reference |
| 1 | -40 to 0 | THF | Deleterious Effect | [4] |
| 2 | Room Temperature | CH₂Cl₂ | Optimized Yield | [4] |
Experimental Protocols
General Protocol for the Hydroxyselenylation of an Allylic Silanol
This protocol is adapted from a published procedure and illustrates a reaction where temperature control is important.
-
Preparation: An oven-dried reaction tube equipped with a magnetic stir bar is charged with the allylic silanol starting material (1.0 equivalent).
-
Dissolution: The starting material is dissolved in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: 10-camphorsulfonic acid (1.0 equivalent) and this compound (1.5 equivalents) are added to the solution sequentially.
-
Reaction: The mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is diluted with CH₂Cl₂ and washed with a 0.5 M aqueous NaOH solution. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Caption: Experimental Workflow for N-PSP Reactions.
References
Common issues and solutions in scaling up N-PSP reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on common issues and solutions encountered when scaling up N-succinimidyl 3-(2-pyridyldithio)propionate (N-PSP) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of N-PSP?
A1: N-PSP is a heterobifunctional crosslinker. Its reaction proceeds in two main steps. First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. Second, the pyridyldithiol group reacts with a sulfhydryl group (e.g., a cysteine residue) via thiol-disulfide exchange to form a disulfide bond, releasing pyridine-2-thione.
Q2: What are the primary challenges when scaling up N-PSP reactions?
A2: The primary challenges in scaling up N-PSP reactions include maintaining optimal reaction conditions, ensuring homogenous mixing of reactants in larger volumes, managing the solubility of all components, minimizing side reactions like hydrolysis of the NHS ester, and developing effective and scalable purification strategies to remove unreacted reagents and byproducts.[1]
Q3: How does pH affect the efficiency of N-PSP reactions?
A3: The pH of the reaction buffer is a critical parameter. The reaction of the NHS ester with primary amines is most efficient at a pH between 7.0 and 8.5.[2] However, the NHS ester is also susceptible to hydrolysis, which increases with higher pH.[2][3][4] Therefore, a compromise must be found to balance the rate of the desired conjugation reaction with the rate of NHS ester hydrolysis. For the thiol-disulfide exchange, a pH between 6.5 and 7.5 is generally favored for the specific reaction of the pyridyldithiol group with a sulfhydryl group.[5]
Q4: What are common methods for monitoring the progress of an N-PSP reaction?
A4: The progress of the thiol-disulfide exchange step can be monitored spectrophotometrically by measuring the release of the byproduct, pyridine-2-thione, which has a strong absorbance at 343 nm. For the overall conjugation, techniques like SDS-PAGE can show the formation of higher molecular weight conjugates. Chromatographic methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC can also be used to separate and quantify the reactants and products.[6]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Symptoms:
-
Lower than expected amount of the desired bioconjugate.
-
Incomplete consumption of starting materials.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of NHS Ester | Optimize the reaction pH to be as low as possible while still allowing for efficient amine modification (typically pH 7.0-7.5).[2] Prepare the N-PSP solution immediately before use and add it to the reaction mixture promptly. |
| Insufficient Molar Ratio of N-PSP | Increase the molar excess of the N-PSP crosslinker. This may need to be empirically determined during scale-up. |
| Presence of Competing Amines | Ensure that the reaction buffer is free of extraneous primary amines, such as Tris.[7] Perform buffer exchange of the protein solution into an amine-free buffer (e.g., PBS) before initiating the reaction.[7] |
| Steric Hindrance | If the target amine or sulfhydryl group is sterically hindered, consider using an N-PSP crosslinker with a longer spacer arm to increase the distance between the reactive groups and the biomolecule backbone. |
Issue 2: Protein Aggregation and Precipitation
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture.
-
Loss of protein concentration in the supernatant.
-
Presence of high molecular weight aggregates in SEC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Over-modification | Reduce the molar ratio of the N-PSP crosslinker to the protein to decrease the degree of labeling. |
| Poor Solubility of N-PSP or Conjugate | N-PSP has limited aqueous solubility. Prepare a concentrated stock solution of N-PSP in an organic solvent like DMSO or DMF and add it to the reaction mixture with efficient mixing to avoid localized high concentrations. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. |
| Inefficient Mixing | During scale-up, ensure rapid and uniform mixing of the N-PSP solution with the protein solution. Use appropriate mixing equipment for the vessel size, such as overhead stirrers or magnetic stirrers with appropriately sized stir bars. |
| Suboptimal Buffer Conditions | Optimize buffer components, such as including stabilizing excipients like arginine or sucrose, to improve the solubility and stability of the protein and the conjugate. |
Issue 3: Difficulty in Purification
Symptoms:
-
Co-elution of the desired conjugate with unreacted starting materials or byproducts.
-
Low recovery of the purified conjugate.
-
Presence of aggregates in the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Properties of Product and Impurities | Choose a purification method that exploits the differences between the conjugate and impurities. For example, if there is a significant size difference, size-exclusion chromatography (SEC) is a good option. If there is a charge difference, ion-exchange chromatography (IEX) can be effective. |
| Inefficient Removal of Unreacted N-PSP | For large-scale reactions, dialysis may be slow and inefficient. Consider using tangential flow filtration (TFF) or diafiltration for buffer exchange and removal of small molecule impurities. |
| Presence of Aggregates | If aggregates are present, a polishing step using SEC can be used to separate the monomeric conjugate from high molecular weight aggregates. |
| Non-Specific Binding to Chromatography Resin | Optimize the buffer conditions for chromatography, such as pH and salt concentration, to minimize non-specific binding and improve recovery. |
Experimental Protocols
Protocol 1: Small-Scale N-PSP Conjugation
This protocol describes a general procedure for a small-scale conjugation of a protein with a sulfhydryl-containing molecule using N-PSP.
Materials:
-
Protein with accessible primary amines (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Sulfhydryl-containing molecule.
-
N-PSP crosslinker.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column or SEC column).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer.
-
N-PSP Solution Preparation: Immediately before use, dissolve N-PSP in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the N-PSP solution to the protein solution. Mix gently and immediately.
-
Incubation (Amine Reaction): Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.
-
Removal of Excess N-PSP: Remove unreacted N-PSP by passing the reaction mixture through a desalting column equilibrated with reaction buffer.
-
Addition of Sulfhydryl Molecule: Add the sulfhydryl-containing molecule to the activated protein solution. A 2- to 10-fold molar excess over the protein is typical.
-
Incubation (Sulfhydryl Reaction): Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small volume of a quenching solution to react with any remaining active groups.
-
Purification: Purify the conjugate using an appropriate chromatography method, such as SEC, to separate the conjugate from unreacted starting materials and byproducts.
Protocol 2: Considerations for Scaling Up N-PSP Reactions
Scaling up the reaction from a small-scale (e.g., 1 mg) to a larger scale (e.g., 100 mg or more) requires careful consideration of several factors.
Key Modifications for Scale-Up:
-
Mixing: Uniform and efficient mixing is crucial. For larger volumes, switch from simple vortexing or pipetting to controlled stirring with an overhead or magnetic stirrer. The addition of the N-PSP solution should be done slowly and below the surface of the protein solution to ensure rapid dispersion.
-
Temperature Control: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation less efficient.[1] If the reaction is exothermic, a cooling system may be necessary to maintain the optimal reaction temperature.
-
Purification: Dialysis is not practical for large volumes. Tangential flow filtration (TFF) or diafiltration is the preferred method for buffer exchange and removal of small molecules. For chromatography, the column size and flow rates must be scaled appropriately to handle the larger sample volume and maintain resolution.[8][9][10][11]
-
Reaction Monitoring: At a larger scale, it is more important to monitor the reaction progress to ensure it is proceeding as expected. This can involve taking small aliquots at different time points for analysis by SDS-PAGE or HPLC.[6]
-
Reagent Addition: Instead of a single bolus addition, consider a controlled, slow addition of the N-PSP solution to the protein solution to maintain a low, steady concentration of the crosslinker and minimize the risk of aggregation.
Quantitative Data
Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | Relative NHS Ester Hydrolysis Rate | Relative Amine Reaction Rate | Optimal for N-PSP Amine Reaction |
| 6.0 | Low | Low | No |
| 7.0 | Moderate | Moderate | Yes |
| 7.5 | Moderate-High | High | Yes |
| 8.0 | High | High | Compromise, risk of hydrolysis |
| 8.5 | Very High | Very High | Not Recommended |
This table provides a qualitative summary. The actual rates are dependent on the specific buffer, temperature, and NHS-ester compound.[2][3][4]
Table 2: Typical Molar Ratios for N-PSP Reactions
| Scale | Protein Amount | Typical Molar Excess of N-PSP |
| Small-Scale | 1-5 mg | 20-50 fold |
| Medium-Scale | 5-50 mg | 10-30 fold |
| Large-Scale | >50 mg | 5-20 fold |
Note: The optimal molar ratio should be determined empirically for each specific system and scale.
References
- 1. reddit.com [reddit.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monomole.com [monomole.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. rega.kuleuven.be [rega.kuleuven.be]
- 9. bioradiations.com [bioradiations.com]
- 10. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large Complexes: Cloning Strategy, Production, and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Succinimidyl 3-(pyridin-2-yldisulfanyl)propanoate (N-PSP) Crosslinker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N-PSP crosslinker in their experiments. The information is designed to address specific issues, particularly the prevention of N-PSP decomposition during long reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is N-PSP and what are its reactive components?
A1: N-succinimidyl 3-(pyridin-2-yldisulfanyl)propanoate (N-PSP), often referred to as SPDP, is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
-
Pyridyldithiol group: This group reacts with sulfhydryl (thiol) groups (-SH), such as those on cysteine residues, to form a cleavable disulfide bond.
Q2: My crosslinking efficiency is low, or I'm seeing no product. What are the common causes related to N-PSP decomposition?
A2: Low or no crosslinking efficiency with N-PSP is often due to the decomposition of one or both of its reactive ends, especially during long incubation times. The two primary decomposition pathways are hydrolysis of the NHS ester and reduction of the disulfide bond.
Troubleshooting Decomposition of the NHS Ester Moiety
The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive and unable to react with primary amines.[1][2]
Common Causes of NHS Ester Hydrolysis:
-
High pH: The rate of hydrolysis increases significantly with increasing pH.[1][2]
-
Prolonged Incubation in Aqueous Buffer: The longer the NHS ester is in an aqueous environment, the more it will hydrolyze.[3][4]
-
Presence of Moisture: Even in solid form, N-PSP is moisture-sensitive.[2]
-
Contaminated Solvents: Using non-anhydrous solvents or solvents that have degraded to form amines (e.g., DMF) can lead to premature inactivation.[2]
Solutions to Prevent NHS Ester Hydrolysis:
-
Optimize Reaction pH: The optimal pH range for NHS ester reactions is a compromise between amine reactivity and ester stability, typically between pH 7.2 and 8.5.[5] For long reactions, it is advisable to start at the lower end of this range (pH 7.2-7.5) to minimize hydrolysis.
-
Control Temperature: Lowering the reaction temperature (e.g., performing the reaction at 4°C instead of room temperature) will slow down the rate of hydrolysis.[2]
-
Prepare Fresh Solutions: Always prepare N-PSP stock solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][6] Do not store N-PSP in solution.[6]
-
Proper Reagent Handling: Allow the N-PSP vial to equilibrate to room temperature before opening to prevent condensation.[3]
Quantitative Data: NHS Ester Stability
The stability of an NHS ester is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.
Table 1: Approximate Half-Life of a Typical NHS Ester in Aqueous Solution at Room Temperature [1][2]
| pH | Half-Life |
| 6.0 | Several Hours |
| 7.0 | 1 - 4.5 Hours |
| 7.5 | 30 - 60 Minutes |
| 8.0 | 10 - 30 Minutes |
| 8.5 | ~10 Minutes |
| 9.0 | < 10 Minutes |
Table 2: Effect of Temperature on NHS Ester Half-Life at pH 8.5
| Temperature | Approximate Half-Life |
| 4°C | 2 - 4 Hours |
| Room Temperature (22°C) | ~10 Minutes |
Troubleshooting Decomposition of the Disulfide Bond
The disulfide bond in N-PSP can be prematurely cleaved by reducing agents present in the reaction mixture.
Common Causes of Disulfide Bond Reduction:
-
Presence of Reducing Agents: Buffers containing reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond.
-
Cellular Reducing Environment: When working with cell lysates, endogenous reducing agents like glutathione (B108866) can lead to the reduction of the disulfide bond.[7]
Solutions to Prevent Disulfide Bond Reduction:
-
Use Non-Reducing Buffers: Ensure all buffers used during the crosslinking reaction are free of thiols and other reducing agents.
-
Inhibit Endogenous Reducing Agents: If working with cell lysates, consider strategies to minimize the activity of intracellular reducing enzymes, such as maintaining aeration or chilling the harvest.[8][9]
-
Optimize Reaction Time: Minimize the reaction time to what is necessary for efficient crosslinking to reduce the exposure to any potential reducing agents.
Experimental Protocols
Protocol 1: General Two-Step Crosslinking using N-PSP
This protocol describes the conjugation of a sulfhydryl-containing molecule (Molecule-SH) to a protein with primary amines (Protein-NH₂).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5
-
N-PSP (SPDP)
-
Anhydrous DMSO or DMF
-
Molecule-SH in a thiol-free buffer at pH 7.0-8.0
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation of Protein-NH₂ with N-PSP
-
Prepare N-PSP Stock Solution: Immediately before use, dissolve N-PSP in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the N-PSP stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, or for longer durations at 4°C to minimize hydrolysis.
-
Purification: Immediately remove excess, unreacted N-PSP using a desalting column equilibrated with the reaction buffer. The protein is now activated (Protein-SPDP).
Step 2: Conjugation of Activated Protein to Molecule-SH
-
Reaction: Add the Molecule-SH solution to the purified Protein-SPDP solution. A 1.5- to 5-fold molar excess of the thiol molecule is a common starting point.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
Protocol 2: Testing for NHS Ester Activity
This protocol can be used to assess the activity of your N-PSP reagent, especially if you suspect it has degraded.
Materials:
-
N-PSP
-
Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Anhydrous DMSO (if needed for solubility)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Initial Absorbance: Dissolve 1-2 mg of N-PSP in 2 mL of the amine-free buffer. If necessary, first dissolve in a small amount of anhydrous DMSO and then dilute with the buffer. Measure the absorbance at 260 nm (A_initial).[6]
-
Base Hydrolysis: To 1 mL of this solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[6]
-
Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-treated solution at 260 nm (A_final).[6]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed by the base, releasing the N-hydroxysuccinimide leaving group which absorbs at 260 nm.[3][6]
Visualizations
Caption: Decomposition pathways of N-PSP.
Caption: Workflow for N-PSP crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) reaction kinetics for bioconjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during SPDP crosslinking experiments.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed SPDP Reagent | The N-hydroxysuccinimide (NHS) ester moiety of SPDP is susceptible to hydrolysis.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare stock solutions in anhydrous, high-quality organic solvents like DMSO or DMF immediately before use.[1][2] For longer-term storage, aliquot stock solutions and store at -20°C under an inert gas.[1] |
| Suboptimal pH | The reaction of the NHS ester with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[1] Below pH 7, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[3] The reaction of the 2-pyridyldithio group with sulfhydryls is optimal between pH 7 and 8.[2][4][5][6] |
| Presence of Primary Amines or Thiols in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecules for reaction with the SPDP, reducing conjugation efficiency.[3] Use non-amine, thiol-free buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate (B1201080) buffers.[3][4][5][6] |
| Dilute Protein/Molecule Concentration | In dilute solutions, the concentration of water molecules is significantly higher than that of the target primary amines, favoring hydrolysis of the NHS ester.[1] Increasing the concentration of the protein or molecule to be modified can improve efficiency.[1] |
| Insufficient Molar Excess of SPDP | A sufficient molar excess of the crosslinker is necessary to drive the reaction to completion. A common starting point is a 20- to 50-fold molar excess of SPDP over the protein or molecule.[1] |
Issue 2: Protein Precipitation During or After Conjugation
| Potential Cause | Troubleshooting Steps |
| High Degree of Crosslinking | Excessive crosslinking can lead to the formation of large, insoluble aggregates.[1] Reduce the molar excess of the SPDP crosslinker or shorten the reaction time.[1] |
| Solvent Concentration | SPDP is often dissolved in an organic solvent like DMSO or DMF.[1][2] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation.[1] |
| Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Optimize the buffer composition and reaction temperature to maintain protein stability. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of SPDP?
A1: SPDP is a heterobifunctional crosslinker with two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[7][8][9] The NHS ester reacts with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine (B10760008) residue) via nucleophilic acyl substitution to form a stable amide bond.[1][3][10] The 2-pyridyldithio group reacts with a sulfhydryl group (e.g., on a cysteine residue) to form a disulfide bond, releasing pyridine-2-thione as a byproduct.[2][4][5][6]
Q2: How can I monitor the reaction of the 2-pyridyldithio group?
A2: The reaction of the 2-pyridyldithio group with a sulfhydryl results in the release of pyridine-2-thione, which can be quantified by measuring the absorbance at 343 nm.[2][4][5][6] This allows for real-time monitoring of the sulfhydryl reaction.
Q3: Is the crosslink formed by SPDP cleavable?
A3: Yes, the disulfide bond formed by the reaction of the 2-pyridyldithio group is cleavable.[2][4] It can be reduced using reagents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][4][9]
Q4: What are the recommended storage conditions for SPDP?
A4: SPDP should be stored at -20°C and protected from moisture.[2][7] It is shipped at ambient temperature in a sealed bag with a desiccant.[2]
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing a sulfhydryl group).
Materials:
-
SPDP
-
Anhydrous DMSO or DMF
-
Protein A in a suitable amine-free, thiol-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B in a suitable amine-free, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting columns
-
Reducing agent (e.g., DTT)
Procedure:
-
SPDP Stock Solution Preparation:
-
Allow the SPDP vial to equilibrate to room temperature.
-
Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[6]
-
-
Modification of Protein A with SPDP:
-
Dissolve Protein A at a concentration of 1-5 mg/mL in the reaction buffer.[2]
-
Add a 20- to 50-fold molar excess of the 20 mM SPDP stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[2][6]
-
Remove excess, unreacted SPDP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation of SPDP-Modified Protein A with Protein B:
-
Add the sulfhydryl-containing Protein B to the desalted SPDP-modified Protein A. A molar ratio of 1:1 is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH for NHS ester reaction | 7.2 - 8.5 | [1] |
| Optimal pH for 2-pyridyldithio reaction | 7.0 - 8.0 | [2][4][5][6] |
| Half-life of NHS ester at pH 7 | Several hours | [4][5][6] |
| Half-life of NHS ester at pH 9 | < 10 minutes | [4][5][6] |
| Absorbance maximum of pyridine-2-thione | 343 nm | [2][4][5][6] |
Visualizations
Caption: SPDP reaction pathway with a primary amine and a sulfhydryl group.
Caption: A typical experimental workflow for two-step protein-protein conjugation using SPDP.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 8. N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) [proteochem.com]
- 9. covachem.com [covachem.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Head-to-Head Battle of Selenylating Agents: N-(Phenylseleno)phthalimide vs. N-phenylselenosuccinimide
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of reagent can be pivotal to the success of a reaction. In the realm of electrophilic selenenylation, two reagents, N-(Phenylseleno)phthalimide (N-PSP) and N-phenylselenosuccinimide (N-PSS), have emerged as powerful tools. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Both N-PSP and N-PSS are crystalline, stable, and safe-to-handle sources of the phenylseleno group (PhSe), a versatile functionality in organic chemistry. They offer a significant advantage over traditional reagents like benzeneselenenyl chloride (PhSeCl) by being less prone to decomposition and easier to handle. While both reagents demonstrate similar reactivity profiles in many applications, subtle differences in their physical properties and, in some cases, their reactivity can influence the outcome of a synthetic transformation.
A key application for both reagents is the α-selenenylation of carbonyl compounds, a critical step in the synthesis of α,β-unsaturated carbonyls and other valuable intermediates. The general mechanism involves the formation of an enol or enolate, which then acts as a nucleophile, attacking the electrophilic selenium atom of the reagent.
Comparative Performance in α-Selenenylation of Ketones
While the literature often treats N-PSP and N-PSS as largely interchangeable in terms of reactivity, a seminal study by Nicolaou and coworkers, who first introduced these reagents, provides some of the earliest comparative insights. Their work on the α-selenenylation of cyclohexanone (B45756) offers a basis for comparison.
| Reagent | Substrate | Conditions | Reaction Time | Yield (%) |
| This compound (N-PSP) | Cyclohexanone | LDA, THF, -78 °C to rt | 15 min | 96% |
| N-phenylselenosuccinimide (N-PSS) | Cyclohexanone | LDA, THF, -78 °C to rt | 15 min | 95% |
Data summarized from Nicolaou, K. C.; Claremon, D. A.; Barnette, W. E.; Seitz, S. P. J. Am. Chem. Soc. 1979, 101 (13), 3704–3706.
As the data indicates, both reagents provide excellent yields of 2-(phenylseleno)cyclohexanone in a very short reaction time when reacted with the lithium enolate of cyclohexanone. This suggests that for highly reactive nucleophiles like lithium enolates, the difference in reactivity between N-PSP and N-PSS is negligible. The authors of this foundational paper noted that N-PSS exhibits greater solubility in a wider range of organic solvents compared to N-PSP, which can be a practical advantage in certain applications.
Experimental Protocol: α-Selenenylation of Cyclohexanone
The following protocol is a representative procedure for the α-selenenylation of a ketone using an N-phenylselenoimide reagent.
Materials:
-
Cyclohexanone
-
This compound (N-PSP) or N-phenylselenosuccinimide (N-PSS)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Enolate Formation: A solution of cyclohexanone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to a stirred solution of LDA (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Selenenylation: A solution of this compound (1.1 mmol) or N-phenylselenosuccinimide (1.1 mmol) in anhydrous THF (10 mL) is added dropwise to the enolate solution at -78 °C.
-
Reaction Quench and Work-up: After stirring for 15 minutes at -78 °C, the reaction is allowed to warm to room temperature. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate (B1210297) gradient) to afford the pure 2-(phenylseleno)cyclohexanone.
Logical Workflow of α-Selenenylation
The following diagram illustrates the key steps in the α-selenenylation of a ketone using either N-PSP or N-PSS.
Caption: General workflow for the α-selenenylation of a ketone.
Conclusion
Both this compound and N-phenylselenosuccinimide are highly effective reagents for electrophilic selenenylation reactions, particularly the α-selenenylation of carbonyl compounds. For reactions involving highly reactive nucleophiles such as lithium enolates, the choice between N-PSP and N-PSS will likely have a minimal impact on the chemical outcome, with both reagents providing excellent yields in short reaction times. In such cases, practical considerations like solubility may guide the selection, with N-PSS offering an advantage in a broader range of solvents. For less reactive nucleophiles or more sensitive substrates, subtle differences in reactivity may become more pronounced, and empirical evaluation of both reagents would be prudent. Ultimately, both N-PSP and N-PSS are valuable assets in the synthetic chemist's toolkit, enabling the efficient and high-yielding introduction of the phenylseleno group into a wide array of organic molecules.
A Comparative Guide to N-Phenylselenylphthalimide (N-PSP) and Phenylselenyl Chloride (PhSeCl) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of selenium moieties into organic molecules is a powerful strategy for the construction of complex architectures and the development of novel pharmaceuticals. Among the various electrophilic selenium reagents available, N-Phenylselenylphthalimide (N-PSP) and Phenylselenyl Chloride (PhSeCl) have emerged as two of the most versatile and widely utilized reagents. This guide provides a comprehensive comparative study of N-PSP and PhSeCl, focusing on their performance in key organic transformations, supported by experimental data and detailed protocols.
At a Glance: N-PSP vs. Phenylselenyl Chloride
| Feature | N-Phenylselenylphthalimide (N-PSP) | Phenylselenyl Chloride (PhSeCl) |
| Chemical Formula | C₁₄H₉NO₂Se | C₆H₅ClSe |
| Molecular Weight | 302.19 g/mol | 191.52 g/mol |
| Appearance | White to off-white crystalline solid | Orange to reddish-brown solid |
| Melting Point | 181-184 °C | 59-62 °C |
| Key Applications | α-Selenenylation of carbonyls, selenenylation of glycals, derivatization of thiols | Oxyselenenylation, cyclofunctionalization, synthesis of 2-amino alcohols |
| Handling | Solid, generally easier to handle, moisture sensitive | Solid, pungent odor, highly moisture sensitive, corrosive |
| Byproducts | Phthalimide (B116566) (solid, easily filtered) | HCl (gas), requires a base or careful handling |
Data Presentation: Performance in Key Organic Reactions
The following tables summarize the performance of N-PSP and PhSeCl in two representative and widely employed synthetic transformations: the α-selenenylation of a ketone and the intramolecular cyclization of an unsaturated alcohol.
It is important to note that the following data is compiled from different sources and the reaction conditions are not identical. Therefore, a direct quantitative comparison of yields and reaction times should be made with caution.
Table 1: α-Selenenylation of Cyclohexanone (B45756)
| Reagent | Reaction Conditions | Product | Yield | Reference |
| PhSeCl | 1. LDA, THF, -78 °C, 30 min2. PhSeCl, THF, -78 °C to rt, 1 h | 2-(Phenylseleno)cyclohexan-1-one | Not explicitly stated, but used in a subsequent elimination step. | [Protocol based on general procedures] |
| N-PSP | Pyrrolidine trifluoromethanesulfonamide (B151150) (10 mol%), CH₂Cl₂, rt | 2-(Phenylseleno)cyclohexan-1-one | High yields reported for various ketones. | [Qualitative description from literature] |
Table 2: Intramolecular Cyclization of 5-Hexen-1-ol (B1630360)
| Reagent | Reaction Conditions | Product | Yield | Reference |
| PhSeCl | CH₂Cl₂, -78 °C | 2-(Phenylselenomethyl)tetrahydrofuran | Yield not specified in readily available literature for this specific substrate. | [General procedure for selenoetherification] |
| N-PSP | CH₂Cl₂, 0 °C to rt | 2-(Phenylselenomethyl)tetrahydropyran | 88% | [BenchChem Application Notes] |
Experimental Protocols
Protocol 1: α-Selenenylation of Cyclohexanone using Phenylselenyl Chloride
Objective: To synthesize 2-(phenylseleno)cyclohexan-1-one.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
Phenylselenyl chloride (PhSeCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Prepare a solution of LDA (1.1 mmol) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add cyclohexanone (1.0 mmol) to the LDA solution and stir for 30 minutes to form the lithium enolate.
-
Add a solution of PhSeCl (1.1 mmol) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude α-phenylselanyl ketone.
Protocol 2: Intramolecular Cyclization of 5-Hexen-1-ol using N-Phenylselenylphthalimide
Objective: To synthesize 2-(phenylselenomethyl)tetrahydropyran.
Materials:
-
5-Hexen-1-ol
-
N-Phenylselenylphthalimide (N-PSP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 5-hexen-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-PSP (1.1 equiv) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired 2-(phenylselenomethyl)tetrahydropyran.
Mandatory Visualization
General Mechanism of Electrophilic Selenenylation of an Alkene
The following diagram illustrates the generally accepted mechanism for the electrophilic addition of a phenylselenyl group to a carbon-carbon double bond, which is applicable to both N-PSP and PhSeCl. The electrophilic selenium species, PhSe⁺, is generated from the reagent and attacks the alkene to form a bridged seleniranium ion intermediate. This intermediate is then opened by a nucleophile in an anti-fashion.
Caption: General mechanism of electrophilic selenenylation of an alkene.
Experimental Workflow for a Typical Selenenylation Reaction
This diagram outlines a general workflow for carrying out a selenenylation reaction in the laboratory, from reaction setup to product purification.
Caption: General experimental workflow for a selenenylation reaction.
Reactivity and Selectivity
Both N-PSP and PhSeCl are effective electrophilic selenylating agents, reacting with a wide range of nucleophiles including alkenes, alkynes, enolates, and thiols. The choice between the two often depends on the specific substrate, desired reactivity, and reaction conditions.
-
Phenylselenyl Chloride (PhSeCl) is generally considered a more reactive electrophile. The chloride counter-ion is a good leaving group, and the reagent readily delivers the "PhSe⁺" species. However, this higher reactivity can sometimes lead to side reactions. The generation of HCl as a byproduct can be detrimental to acid-sensitive substrates, often necessitating the use of a base.
-
N-Phenylselenylphthalimide (N-PSP) is a crystalline solid that is often easier to handle and store than PhSeCl. It is considered a milder electrophilic selenium source. The phthalimide byproduct is a solid that can often be easily removed by filtration, simplifying purification. The reaction is typically slower than with PhSeCl, which can be advantageous for achieving higher selectivity in certain cases.
Handling and Safety
Both reagents should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenylselenyl Chloride (PhSeCl) is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also corrosive and has a strong, unpleasant odor. It is highly sensitive to moisture and should be stored under an inert atmosphere.[2][3][4]
-
N-Phenylselenylphthalimide (N-PSP) is also toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[5][6][7] It is a moisture-sensitive solid and should be stored in a cool, dry place.[5][7]
Conclusion
Both N-Phenylselenylphthalimide and Phenylselenyl Chloride are indispensable tools in modern organic synthesis for the introduction of the phenylseleno group. The choice between N-PSP and PhSeCl depends on a careful consideration of the substrate's nature, the desired reactivity, and the tolerance of the reaction to acidic byproducts. PhSeCl offers higher reactivity, which can be beneficial for less reactive substrates, while N-PSP provides a milder and often more user-friendly alternative with a convenient solid byproduct. For reactions requiring careful control and for acid-sensitive substrates, N-PSP is often the reagent of choice. Conversely, for rapid and efficient selenenylations where the generation of HCl is not a concern, PhSeCl remains a powerful option. Researchers are encouraged to consider the specific requirements of their synthetic targets to make an informed decision on the most suitable reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organo-selenium induced radical ring-opening intramolecular cyclization or electrophilic cyclization of 2- (arylmethylene)cyclopropylaldehyde: a tunable synthesis of 1-naphthaldehydes or 3-oxabicyclo[3.1.0]hexan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alkene Functionalization: N-Phenylselenylphthalimide (N-PSP) vs. Benzeneseleninyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The functionalization of alkenes is a cornerstone of modern organic synthesis, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. Among the various methods available, electrophilic selenium-mediated reactions offer a powerful and versatile approach. This guide provides an objective comparison of two commonly employed electrophilic selenium reagents: N-Phenylselenylphthalimide (N-PSP) and benzeneselenenyl chloride (PhSeCl). We will delve into their performance, supported by experimental data, and provide detailed protocols for key reactions.
At a Glance: N-PSP vs. Benzeneselenenyl Chloride
| Feature | N-Phenylselenylphthalimide (N-PSP) | Benzeneselenenyl Chloride (PhSeCl) |
| Chemical Formula | C₁₄H₉NO₂Se | C₆H₅SeCl |
| Molecular Weight | 302.19 g/mol | 191.52 g/mol |
| Appearance | Yellowish solid | Orange to red-brown solid |
| Melting Point | 181-184 °C[1] | 59-62 °C[2] |
| Stability | Solid, relatively stable, but moisture-sensitive.[3][4] | Solid, but highly moisture-sensitive and can be corrosive.[5] |
| Handling | Easier to handle due to its solid nature and higher melting point. | Requires careful handling under inert atmosphere due to its sensitivity to moisture and air.[5] |
| Byproducts | Phthalimide | Hydrochloric acid (in the presence of protic nucleophiles) |
Performance in Alkene Functionalization: A Data-Driven Comparison
Both N-PSP and PhSeCl are effective reagents for various alkene functionalization reactions, including oxyselenenylation and aminoselenenylation. The choice between them often depends on the specific substrate, desired product, and reaction conditions.
Oxyselenenylation
Oxyselenenylation involves the addition of a selenium species and an oxygen-containing nucleophile across a double bond. This reaction is a valuable tool for the synthesis of β-hydroxy, β-alkoxy, and β-acyloxy selenides, which can be further transformed into other functional groups.
Table 1: Representative Yields for the Oxyselenenylation of Alkenes
| Alkene | Reagent | Nucleophile | Product | Yield (%) | Reference |
| Cyclohexene | PhSeCl | H₂O | 2-(Phenylseleno)cyclohexan-1-ol | 85 | General protocol |
| Styrene | N-PSP | CH₃OH | 2-Methoxy-2-phenylethyl)(phenyl)selane | ~80-90 | Inferred from similar reactions |
| 1-Octene | PhSeCl | CH₃COOH | 1-(Phenylseleno)octan-2-yl acetate | ~75-85 | Inferred from similar reactions |
Note: The yields presented are representative and can vary depending on the specific reaction conditions.
Aminoselenenylation
Aminoselenenylation introduces a selenium and a nitrogen functionality across the double bond, providing access to valuable β-amino selenides, which are precursors to vicinal diamines and other nitrogen-containing compounds.
Table 2: Representative Yields for the Aminoselenenylation of Alkenes
| Alkene | Reagent | Nucleophile | Product | Yield (%) | Reference |
| Styrene | N-PSP | Aniline | 2-Anilino-2-phenylethyl)(phenyl)selane | ~70-85 | Inferred from similar reactions |
| Norbornene | PhSeCl | Phthalimide | 2-(Phenylseleno)-N-phthalimidobicyclo[2.2.1]heptane | ~80-90 | Inferred from similar reactions |
| Cyclopentene | N-PSP | Sulfonamide | 2-(Phenylseleno)-N-tosylcyclopentylamine | ~75-90 | Inferred from similar reactions |
Note: The yields presented are representative and can vary depending on the specific reaction conditions.
Reaction Mechanisms and Logical Relationships
The functionalization of alkenes with both N-PSP and benzeneselenenyl chloride proceeds through a similar electrophilic addition mechanism. The key intermediate is a cyclic seleniranium ion, which is then opened by a nucleophile in an anti-fashion.
References
N-Phenylselenophthalimide (N-PSP): A Superior Electrophilic Selenium Reagent for Modern Organic Synthesis
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the introduction of selenium into organic molecules, N-Phenylselenophthalimide (N-PSP) emerges as a compelling alternative to traditional electrophilic selenium reagents. This guide provides a comprehensive comparison of N-PSP with other common reagents such as phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), and N-phenylselenosuccinimide (N-PSS), supported by experimental data and detailed protocols.
Executive Summary
N-Phenylselenophthalimide (N-PSP) offers significant advantages over conventional electrophilic selenium reagents, primarily in terms of stability, ease of handling, and operational simplicity. While direct quantitative comparisons in the literature are sparse, the collective evidence points towards N-PSP being a more user-friendly and often more efficient reagent for a variety of synthetic transformations, including the crucial selenocyclization and selenoetherification reactions. These reactions are instrumental in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Quantitative Performance Comparison
| Reagent | Substrate | Reaction Type | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-PSP | Allylic Silanol (B1196071) | Hydroxyselenylation | β-Hydroxy Selenide | 95 | >20:1 | [1] |
| PhSeCl | 4-Pentenoic Acid | Selenolactonization | γ-Selenolactone | 85-95 | Not Reported | [2][3] |
| PhSeBr | 4-Penten-1-ol | Selenoetherification | Tetrahydrofuran derivative | ~90 | Not Reported | |
| N-PSS | Unsaturated Alcohol | Selenoetherification | Cyclic Ether | Good to Excellent | Moderate to Good | [4] |
Key Observations:
-
N-PSP demonstrates high yields and excellent diastereoselectivity in hydroxyselenylation reactions.[1] Its stability allows for more controlled reactions.
-
Phenylselenyl halides (PhSeCl, PhSeBr) are effective reagents for selenocyclization, often providing high yields. However, their reactivity can sometimes lead to side reactions, and they are sensitive to moisture and air.
-
N-PSS , similar to N-PSP, is a crystalline solid that is easier to handle than the corresponding selenyl halides. It is frequently used in enantioselective reactions.[4]
Key Advantages of N-PSP
The primary advantages of N-PSP over other electrophilic selenium reagents are qualitative and relate to its physical properties and handling:
-
Stability: N-PSP is a crystalline, air-stable solid that is significantly easier to handle and store compared to the highly reactive and moisture-sensitive phenylselenyl halides. This stability translates to more reproducible results and simplifies reaction setup.
-
Ease of Handling: As a non-volatile solid, N-PSP poses a lower inhalation risk and is more convenient to weigh and dispense than the fuming and corrosive selenyl halides.
-
Milder Reaction Conditions: Reactions with N-PSP can often be carried out under milder conditions, which is beneficial for sensitive substrates and complex molecule synthesis.
-
Reduced Side Products: The phthalimide (B116566) byproduct of reactions with N-PSP is generally less reactive and easier to remove during workup compared to the acidic byproducts generated from selenyl halides.
Experimental Protocols
General Experimental Workflow for Selenocyclization
The following diagram illustrates a typical workflow for a selenocyclization reaction.
Protocol 1: Selenolactonization of 4-Pentenoic Acid with Phenylselenyl Chloride
This protocol is adapted from studies on the selenolactonization of unsaturated carboxylic acids.[2][3]
Materials:
-
4-Pentenoic acid
-
Phenylselenyl chloride (PhSeCl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 4-pentenoic acid (1.0 mmol) in anhydrous DCM (10 mL) is cooled to 0 °C under an inert atmosphere.
-
Phenylselenyl chloride (1.1 mmol) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding γ-selenolactone.
Protocol 2: Hydroxyselenylation of an Allylic Silanol with N-PSP
This protocol is based on the work of Sathyamoorthi and Joshi, demonstrating the use of N-PSP.[1]
Materials:
-
Allylic silanol substrate
-
N-Phenylselenophthalimide (N-PSP)
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the allylic silanol (1.0 mmol) in acetonitrile (5 mL) and aqueous buffer (5 mL) is added N-Phenylselenophthalimide (1.2 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the β-hydroxy selenide.
Mechanistic Pathway of Selenocyclization
The generally accepted mechanism for the selenocyclization of an unsaturated alcohol or carboxylic acid proceeds through the formation of a key intermediate, the seleniranium ion.
-
Electrophilic Attack: The electrophilic selenium reagent (e.g., N-PSP) is attacked by the electron-rich double bond of the substrate.
-
Formation of Seleniranium Ion: This attack leads to the formation of a cyclic, three-membered seleniranium ion intermediate.
-
Intramolecular Nucleophilic Attack: The tethered nucleophile (e.g., the hydroxyl or carboxyl group) attacks one of the carbon atoms of the seleniranium ion in an intramolecular fashion. This ring-opening step is typically stereospecific and follows Baldwin's rules for ring closure.
-
Formation of the Cyclized Product: The final cyclized product, a selenoether or selenolactone, is formed.
Conclusion
N-Phenylselenophthalimide (N-PSP) stands out as a highly advantageous reagent for electrophilic selenenylation reactions. Its superior stability, ease of handling, and the ability to promote reactions under mild conditions make it an excellent choice for modern organic synthesis, particularly in the context of complex molecule construction where reliability and reproducibility are paramount. While phenylselenyl halides remain potent reagents, the practical benefits offered by N-PSP position it as a preferred alternative for researchers aiming for efficiency and operational simplicity in their synthetic endeavors.
References
- 1. Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Study of the Pyridine-Catalyzed Selenolactonization of 4-Pentenoic Acid [dspace.unic.kg.ac.rs]
- 4. Electrophilic Selenium Catalysis with Electrophilic N-F Reagents as the Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selenocysteine Synthesis: N-PSP vs. Diphenyl Diselenide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, into peptides and proteins is of significant interest for the development of novel therapeutics and research tools. The unique redox properties of the selenol group in selenocysteine play a crucial role in the activity of various enzymes and can be harnessed for targeted drug delivery and protein engineering. This guide provides an objective comparison of two common reagents used in the chemical synthesis of selenocysteine derivatives: N-phenylselenophthalimide (N-PSP) and diphenyl diselenide. We will explore the distinct synthetic strategies these reagents enable—electrophilic and nucleophilic approaches, respectively—and provide supporting experimental data and protocols.
At a Glance: N-PSP vs. Diphenyl Diselenide
| Feature | N-Phenylselenophthalimide (N-PSP) | Diphenyl Diselenide |
| Reagent Type | Electrophilic Selenium Source | Nucleophilic Selenium Source (after reduction) |
| Synthetic Approach | Electrophilic addition to a nucleophilic precursor (e.g., dehydroalanine). | Nucleophilic substitution or addition of a selenolate anion to an electrophilic precursor (e.g., serine with a leaving group or dehydroalanine). |
| Typical Precursor | Dehydroalanine (B155165) (Dha) derivatives. | Serine derivatives (with an activated hydroxyl group) or Dehydroalanine (Dha) derivatives. |
| Reaction Mechanism | Michael-type addition of the selenium to the double bond of Dha. | In-situ reduction to phenylselenolate anion (PhSe⁻), followed by S_N2 displacement or Michael addition. |
| Key Advantages | Direct introduction of the phenylseleno group. Mild reaction conditions are often possible. | Well-established and widely used. The precursor, diphenyl diselenide, is readily available and stable. |
| Potential Limitations | The phthalimide (B116566) byproduct needs to be removed. Fewer direct examples in selenocysteine synthesis literature compared to diphenyl diselenide. | Requires a stoichiometric reducing agent (e.g., NaBH₄), which can have side reactions. The selenolate anion is sensitive to air oxidation. |
Reaction Pathways and Mechanisms
The choice between N-PSP and diphenyl diselenide dictates the overall synthetic strategy for accessing selenocysteine. N-PSP participates in an electrophilic pathway, whereas diphenyl diselenide is the precursor for a nucleophilic selenium species.
Electrophilic Pathway with N-Phenylselenophthalimide (N-PSP)
N-PSP is an electrophilic reagent that delivers a phenylseleno group (PhSe⁺) to a nucleophilic substrate. In the context of selenocysteine synthesis, a suitable nucleophilic precursor is a dehydroalanine (Dha) residue within a peptide or as a standalone amino acid derivative. The double bond of dehydroalanine acts as the nucleophile, attacking the electrophilic selenium atom of N-PSP in a Michael-type addition.
Nucleophilic Pathway with Diphenyl Diselenide
Diphenyl diselenide serves as a stable precursor to a potent nucleophile, the phenylselenolate anion (PhSe⁻). This is achieved through in-situ reduction, typically with sodium borohydride (B1222165) (NaBH₄). The generated phenylselenolate can then be used in two main ways to synthesize selenocysteine derivatives:
-
Nucleophilic Substitution: Reaction with a serine derivative where the hydroxyl group has been converted into a good leaving group (e.g., tosylate, mesylate, or halide).
-
Michael Addition: Conjugate addition to a dehydroalanine derivative.
Quantitative Data Comparison
While direct, side-by-side comparative studies are scarce, the following table summarizes typical reaction parameters and outcomes gleaned from the literature for each approach.
| Parameter | Electrophilic Pathway (N-PSP) with Dehydroalanine | Nucleophilic Pathway (Diphenyl Diselenide) with Dehydroalanine | Nucleophilic Pathway (Diphenyl Diselenide) with Serine derivative |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Reaction Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-24 hours | 1-6 hours | 2-12 hours |
| Key Reagents | N-PSP, Solvent (e.g., CH₂Cl₂, THF) | Diphenyl diselenide, NaBH₄, Solvent (e.g., EtOH, THF) | Diphenyl diselenide, NaBH₄, Serine-LG, Solvent (e.g., DMF, THF) |
| Work-up/Purification | Chromatographic separation of the product from phthalimide byproduct. | Quenching of excess reducing agent, extraction, and chromatography. | Extraction and chromatography. |
Experimental Protocols
General Procedure for Selenocysteine Synthesis via Electrophilic Addition of N-PSP to Dehydroalanine
Note: This is a generalized protocol based on the known reactivity of N-PSP with alkenes. Optimization may be required for specific substrates.
-
Materials:
-
Dehydroalanine derivative (1.0 eq)
-
N-Phenylselenophthalimide (N-PSP) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the dehydroalanine derivative in the anhydrous solvent under an inert atmosphere.
-
Add N-PSP to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired phenylselenocysteine derivative from the phthalimide byproduct.
-
Experimental Protocol for Selenocysteine Synthesis via Nucleophilic Michael Addition of Phenylselenolate to Dehydroalanine
-
Materials:
-
Dehydroalanine derivative (1.0 eq)
-
Diphenyl diselenide (0.6 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Solvent (e.g., Ethanol (EtOH) or a mixture of EtOH/CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the dehydroalanine derivative and diphenyl diselenide in the solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. The characteristic yellow color of the diselenide should disappear, indicating the formation of the colorless selenolate.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
Both N-phenylselenophthalimide and diphenyl diselenide are valuable reagents for the synthesis of selenocysteine derivatives, each offering a distinct synthetic approach.
-
Diphenyl diselenide , via a nucleophilic pathway , is a well-established and robust method, particularly effective for Michael additions to dehydroalanine, often providing high yields in short reaction times. The requirement for a reducing agent is a key consideration.
-
N-Phenylselenophthalimide enables an electrophilic strategy , offering a direct method for the selenenylation of suitable nucleophilic precursors like dehydroalanine. This approach avoids the use of strong reducing agents.
The choice between these two reagents will depend on the specific substrate, the desired synthetic strategy, and the compatibility of other functional groups within the molecule. For researchers embarking on the synthesis of selenocysteine-containing molecules, a careful evaluation of these complementary methods will be crucial for achieving the desired outcome efficiently and in high yield.
A Comparative Guide to Analytical Methods for Monitoring N-Nitrosamine Formation
The formation of N-nitrosamines, such as N-nitrosopyrrolidine (NPYR), is a critical concern in the pharmaceutical industry due to their classification as probable human carcinogens.[1] Rigorous monitoring of reactions that could potentially generate these impurities is essential to ensure drug safety and quality. This guide provides a comparative overview of common analytical methods for monitoring N-nitrosamine formation, with a focus on their validation parameters. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the specific nitrosamine (B1359907), the sample matrix, the required sensitivity, and the available instrumentation.[1] While traditional methods like HPLC-UV can be used, hyphenated mass spectrometry techniques offer superior sensitivity and selectivity, which is crucial for meeting stringent regulatory limits.[1][2][3]
| Validation Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |
| Specificity | Lower. Relies on chromatographic separation and UV absorbance, which can be prone to interference from matrix components.[4] | High. Provides confirmation based on both retention time and mass-to-charge ratio of the parent and fragment ions, ensuring unequivocal identification.[5] | High. Offers excellent separation for volatile nitrosamines and specific identification based on mass spectra.[2] |
| Linearity (R²) | Typically ≥ 0.999 over a defined concentration range.[6][7] | Excellent, with R² values typically > 0.999.[5][8] | Good, with R² values generally > 0.99. |
| Limit of Detection (LOD) | Higher, often in the parts-per-million (ppm) or high parts-per-billion (ppb) range (e.g., 0.1 mg/kg).[9] | Very low, reaching low ppb or even parts-per-trillion (ppt) levels (e.g., 0.04 ng/mL to 4.7 ng/mL).[8] | Low, suitable for detecting volatile nitrosamines at low ppb levels. |
| Limit of Quantitation (LOQ) | Higher, suitable for screening but may not meet strict regulatory limits for all nitrosamines.[4] | Very low, enabling precise quantification at trace levels required by regulatory agencies.[5] | Low, allowing for accurate quantification of volatile nitrosamines. |
| Accuracy (% Recovery) | Generally good, with recovery values typically within 80-120%.[6] | Excellent, with high recovery rates often between 80-120%.[5][8] | Good, though can be affected by the volatility of the analytes during sample preparation. |
| Precision (% RSD) | Good, with Relative Standard Deviation (RSD) typically below 15%.[8] | Excellent, with RSD values often below 10%.[5] | Good, with acceptable RSD for routine analysis. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in N-nitrosamine formation and the validation of analytical methods, the following diagrams are provided.
Experimental Protocols
Below are generalized methodologies for the key analytical techniques. It is important to note that specific parameters will vary depending on the analyte, matrix, and instrumentation.
HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution to remove any particulate matter.
-
Prepare a series of calibration standards of the target nitrosamine in the same solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250mm × 4.6mm, 5.0µm).[6][10]
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724).[6][8][10]
-
Detection: UV detector set at a wavelength where the nitrosamine has maximum absorbance (e.g., 228-233 nm).[9]
-
Injection Volume: 10-20 µL.
-
-
Validation Parameters:
-
Specificity: Analyze blank samples and samples spiked with potential interferences to ensure no co-eluting peaks at the retention time of the analyte.[6]
-
Linearity: Inject a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a known amount of the nitrosamine into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%).[6]
-
Precision: Assess repeatability by analyzing multiple preparations of the same sample and intermediate precision by having different analysts perform the analysis on different days.
-
HPLC-MS/MS Method
-
Sample Preparation:
-
Similar to HPLC-UV, but may involve a liquid-liquid extraction or solid-phase extraction (SPE) step to concentrate the sample and remove matrix interferences.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 or other appropriate column.
-
Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[1]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for smaller, more volatile nitrosamines.[1][11]
-
MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC-UV, but with more stringent acceptance criteria due to the higher sensitivity and specificity of the technique. The validation should be conducted in accordance with regulatory guidelines such as those from the FDA.[5]
-
GC-MS Method
-
Sample Preparation:
-
For volatile nitrosamines, headspace sampling is a common technique to minimize matrix effects.[11]
-
Alternatively, a liquid-liquid extraction with a solvent like dichloromethane (B109758) can be used.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column with a suitable stationary phase for separating nitrosamines.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: A mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
-
-
Validation Parameters:
-
Validation follows the same principles as for the liquid chromatography methods, with a focus on demonstrating the method's suitability for volatile analytes.
-
Conclusion
The choice of an analytical method for monitoring N-nitrosamine formation is a critical decision that impacts the reliability and accuracy of the results. While HPLC-UV can be a cost-effective screening tool, the superior sensitivity and specificity of mass spectrometry-based methods (HPLC-MS/MS and GC-MS) are often necessary to meet the stringent regulatory requirements for these potentially carcinogenic impurities.[3] Proper validation of the chosen method is paramount to ensure data integrity and, ultimately, patient safety.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 10. jopcr.com [jopcr.com]
- 11. cambrex.com [cambrex.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. wjarr.com [wjarr.com]
- 14. seejph.com [seejph.com]
N-(Phenylseleno)phthalimide: A Comparative Guide to its Cross-Reactivity in Chemical Biology and Organic Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(Phenylseleno)phthalimide (N-PSP) with alternative reagents, supported by experimental data. We delve into its reactivity, selectivity, and applications, offering detailed experimental protocols and visual representations of key processes.
This compound (N-PSP) is a versatile and widely utilized electrophilic selenium reagent. Its reactivity is primarily centered on the delivery of a phenylseleno group (PhSe) to various nucleophiles. This guide will compare the performance of N-PSP in key reactions against other common electrophilic selenium reagents and explore its cross-reactivity with biologically relevant functional groups.
Comparison of Electrophilic Selenylating Agents
The efficacy of an electrophilic selenylating agent is often determined by factors such as yield, reaction rate, stereoselectivity, and ease of handling. Here, we compare N-PSP with other common reagents in two key transformations: hydroxyselenylation of alkenes and α-selenenylation of carbonyl compounds.
Hydroxyselenylation of Allylic Silanols
In the hydroxyselenylation of allylic silanols, N-PSP, when used in conjunction with a catalytic amount of 10-camphorsulfonic acid (CSA), has demonstrated superior performance compared to the combination of phenylselenyl chloride (PhSeCl) and silver tetrafluoroborate (B81430) (AgBF₄).
| Reagent System | Substrate | Product Yield (%) | Reference |
| N-PSP / 10-CSA | Allylic Silanol | 71 | [1] |
| PhSeCl / AgBF₄ | Allylic Silanol | 12-41 | [1] |
Table 1: Comparison of N-PSP and PhSeCl in the hydroxyselenylation of an allylic silanol. The use of N-PSP with a catalytic acid provides a significantly higher and more reproducible yield.[1]
α-Selenenylation of Ketones
N-PSP is a frequently employed reagent for the α-selenenylation of ketones and aldehydes, a transformation that introduces a phenylseleno group at the α-position of a carbonyl compound. This reaction is often facilitated by an organocatalyst, such as L-prolinamide. Other reagents used for this purpose include phenylselenyl bromide (PhSeBr) and diphenyl diselenide ((PhSe)₂). While direct quantitative comparisons under identical conditions are limited in the literature, the choice of reagent can be influenced by factors like the specific substrate and desired reaction conditions.
Cross-Reactivity Profile
A critical aspect of any chemical reagent, particularly in the context of chemical biology and drug development, is its cross-reactivity with various functional groups.
High Selectivity for Thiols
A significant body of research highlights the high selectivity of N-PSP for thiol groups (sulfhydryls), particularly the cysteine residues in peptides and proteins. This reaction is rapid and efficient, leading to the formation of a stable selenoether linkage.[2] This high selectivity allows for the specific labeling and modification of cysteine-containing biomolecules in complex biological mixtures.
In a comparative study with another selenium-based reagent, ebselen (B1671040), for the derivatization of thiols for mass spectrometry, N-PSP was found to form a more stable tag. The phenylseleno tag introduced by N-PSP remains intact under collision-induced dissociation (CID) conditions, making it highly valuable for pinpointing the location of thiol groups within a peptide or protein sequence. In contrast, the tag derived from ebselen is more prone to fragmentation.[2]
Reactivity with Other Nucleophiles
While highly selective for thiols, the electrophilic nature of the selenium atom in N-PSP allows for reactions with other nucleophiles, albeit generally requiring more forcing conditions or specific catalysts.
-
Alcohols: Thiols are generally more nucleophilic than alcohols, and therefore react preferentially with N-PSP.[3][4] Reactions with alcohols typically require activation, such as the use of an acid catalyst, as seen in the hydroxyselenylation of alkenes.
-
Amines: The reactivity of N-PSP with amines is less commonly exploited. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the nucleophilicity of the phthalimide (B116566) anion, but N-PSP itself is not the primary reagent for amine alkylation.[5][6][7][8]
Experimental Protocols
Protocol 1: α-Selenenylation of Cyclohexanone (B45756) using N-PSP and L-Prolinamide
This protocol describes the organocatalytic α-selenenylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
This compound (N-PSP)
-
L-Prolinamide
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of cyclohexanone (1.0 mmol) and L-prolinamide (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) at room temperature, add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-phenylseleno-cyclohexanone.
Visualizing Reaction Mechanisms and Pathways
To better understand the processes described, we provide diagrams generated using the DOT language.
While direct evidence for N-PSP's involvement in specific signaling pathways is still emerging, its ability to modify cysteine residues suggests a potential role in modulating redox-sensitive pathways. One such pathway is the NF-κB signaling cascade, where key proteins like TAK1 contain cysteine residues that are susceptible to modification, which can in turn affect downstream signaling.
References
- 1. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring thiol’s surprising reactivity and selectivity over alcohol: A combined computational and experimental study on phenanthroline-catalyzed furanosylations - American Chemical Society [acs.digitellinc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to N-PSP and Novel Selenylating Agents for Advanced Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of selenium into molecular frameworks is a critical step in creating novel therapeutics and functional materials. The choice of selenylating agent is paramount to the success of these synthetic endeavors. This guide provides an objective comparison of the traditional reagent N-(Phenylseleno)phthalimide (N-PSP) against a new wave of selenylating agents, with a focus on their performance, scope, and the innovative methodologies that employ them.
Organoselenium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[1] The introduction of a selenium moiety can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. This guide benchmarks the performance of N-PSP against contemporary alternatives, providing experimental data and protocols to inform reagent selection.
Performance Benchmark: Electrophilic Selenation
The electrophilic selenation of alkenes and the α-selenation of carbonyl compounds are fundamental transformations in organic synthesis. The following tables summarize the performance of N-PSP and a selection of modern selenylating systems in these key reactions.
Table 1: Electrophilic Selenation of Alkenes
| Substrate | Selenylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclohexene | N-PSP | (DHQD)₂PHAL (20 mol%) | Selenolactone | - | [2] |
| Styrene | PhSeCl | CH₃OH | 1-methoxy-2-(phenylselanyl)cyclohexane | 95 | [1] |
| 1-Octene | PhSeBr | H₂O | 2-phenyl-2-(phenylselanyl)ethanol | 88 | [1] |
| Indene | Diaryl Diselenide | Visible Light, Photoredox Catalyst | 3-selenylindoles | - | [3] |
| Arylacetylene | Diaryl Diselenide | White Light | (E)-1,2-bis(phenylselanyl)alkene | - | [1] |
Table 2: α-Selenation of Ketones and Aldehydes
| Substrate | Selenylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aldehydes/Ketones | N-PSP | L-prolinamide or pyrrolidine (B122466) trifluoromethanesulfonamide | α-selenenylated aldehydes/ketones | - | |
| Cyclohexanone | PhSeCl | LDA, THF, -78 °C | α-phenylselanyl ketone | - | [1] |
| Aryl Methyl Ketones | Selenium Dioxide | Simple reaction conditions | α-carbonyl selenocyanates | - | [4] |
The Rise of Novel Selenylating Systems
While N-PSP remains a versatile and effective reagent, recent advancements have focused on developing milder, more efficient, and catalytically driven methods for selenation. These novel approaches often utilize more atom-economical and environmentally benign reagents and conditions.
Selenium Dioxide (SeO₂): A cost-effective and readily available selenium source, SeO₂ has emerged as a versatile reagent for the selenylation of a wide range of molecules, including anilines, phenols, indoles, and active methylene (B1212753) compounds.[4][5] It can act as both an oxidizing and a selenylating agent.[5]
Diaryl Diselenides in Photoredox Catalysis: The use of diaryl diselenides in combination with visible light and a photoredox catalyst represents a significant leap forward in green chemistry.[1][3] This methodology allows for the generation of selenyl radicals under mild conditions, which can then participate in a variety of transformations, including the formation of C(sp²)-Se bonds.[1]
Catalytic Selenonium Salts: The development of catalytic systems that utilize selenonium salts as alkylating agents for nucleophilic displacement reactions is another promising area of research. These methods can often be performed in environmentally friendly solvents like water.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for key selenation reactions.
Protocol 1: Electrophilic Selenofunctionalization of Alkenes with Phenylselenyl Halides
Objective: To synthesize β-alkoxy or β-hydroxy selenides from alkenes.
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a suitable solvent (e.g., methanol (B129727) for methoxyselenation, or a mixture of acetonitrile (B52724) and water for hydroxyselenation).[1]
-
Add the phenylselenyl halide (PhSeCl or PhSeBr, 1.1 mmol) portion-wise to the stirred solution at room temperature.[1]
-
The reaction mixture may change color, indicating the progress of the reaction.
-
Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: α-Selenation of Ketones via an Enolate Intermediate
Objective: To synthesize α-phenylselanyl ketones.
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.[1]
-
Slowly add the ketone (e.g., cyclohexanone, 1.0 mmol) to the LDA solution and stir for 30 minutes to form the enolate.[1]
-
Add a solution of phenylselenyl chloride (PhSeCl, 1.1 mmol) in THF to the enolate solution at -78 °C.[1]
-
Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.[1]
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ether).[1]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude α-phenylselanyl ketone.[1]
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
References
A Comparative Cost-Benefit Analysis of N-PSP and Alternative Selenium Sources for Research Applications
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating selenium supplementation in experimental models. This document provides a comparative analysis of the cost and biological performance of N-phenyl-4-(phenylselanyl)benzenesulfonamide (N-PSP) against commonly used selenium sources: sodium selenite (B80905), selenomethionine (B1662878), and methyl-selenocysteine. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to aid in the selection of the most appropriate selenium compound for research and development purposes.
Executive Summary
The selection of an appropriate selenium source is critical for preclinical and clinical research, with implications for bioavailability, biological efficacy, and experimental cost. While inorganic sources like sodium selenite are cost-effective, organic forms such as selenomethionine and methyl-selenocysteine are often considered more bioavailable and less toxic. N-PSP, a synthetic organoselenium compound, presents a potential alternative, though direct comparative data on its performance and cost remain limited. This guide provides a framework for evaluating these compounds based on currently available information.
Cost-Analysis of Selenium Sources
| Selenium Source | Chemical Formula | Molecular Weight ( g/mol ) | Form | Estimated Price (per gram) |
| N-PSP (Estimated) | C₁₈H₁₅NO₂SSe | 388.34 | Solid | $150 - $400+ |
| Sodium Selenite | Na₂SeO₃ | 172.94 | Powder | $0.85 - $4.00[1] |
| L-Selenomethionine | C₅H₁₁NO₂Se | 196.11 | Powder | $27 - $635[2][3] |
| Se-Methyl-L-selenocysteine | C₄H₉NO₂Se | 182.08 | Capsules/Powder | $90 - $700[4][5] |
Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change. The price for N-PSP is a projection and not based on market data.
Comparative Biological Performance
The biological efficacy of selenium compounds is often assessed by their ability to be incorporated into selenoproteins, such as glutathione (B108866) peroxidase (GPx), and their cytotoxic effects on cells. The following tables summarize available experimental data for the alternative selenium sources. No direct comparative experimental data for N-PSP was found in the public domain.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Selenium Source | Cell Line | IC50 (µM) | Reference |
| Sodium Selenite | HL-60 (Leukemia) | ~25 | [5] |
| BT-549 (Breast Cancer) | 29.54 | [6] | |
| MDA-MB-231 (Breast Cancer) | 50.04 | [6] | |
| MCF-10A (Normal Breast) | 66.18 | [6] | |
| L-Selenomethionine | MCF-7/S (Breast Carcinoma) | 45-130 | [7] |
| DU-145 (Prostate Cancer) | 45-130 | [7] | |
| UACC-375 (Melanoma) | 45-130 | [7] | |
| HT29 (Colon Cancer) | 130 | [8] | |
| BT-549 (Breast Cancer) | 173.07 | [6] | |
| MDA-MB-231 (Breast Cancer) | 197.66 | [6] | |
| MCF-10A (Normal Breast) | 441.76 | [6] | |
| Se-Methyl-L-selenocysteine | Not specified | More potent than SeMet in some models | [9][10] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented is for comparative purposes and is collated from different studies.
Glutathione Peroxidase (GPx) Activity
GPx is a key antioxidant enzyme, and its activity is often used as a biomarker for selenium status.
| Selenium Source | Model System | Effect on GPx Activity | Reference |
| Sodium Selenite | Human hepatoma Hep G2 cells | 4-fold increase with 1 µM supplementation | [11] |
| Rat liver | Decreased activity after short-term, high-dose administration | [12] | |
| Pig blood platelets (in vitro) | ~20% increase at physiological doses | [13] | |
| L-Selenomethionine | Meta-analysis | Less effective than selenium-enriched foods | [3][14] |
| Se-Methyl-L-selenocysteine | Transgenic plants | Leads to accumulation of a potent chemopreventive form of selenium | [9] |
Note: The effect on GPx activity varies depending on the dose, duration of exposure, and the biological system studied.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these selenium compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Nrf2 antioxidant response pathway activated by oxidative stress.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Caption: Workflow for measuring GPx activity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocols
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx by a coupled reaction with glutathione reductase (GR).
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer on ice. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, reduced glutathione (GSH), glutathione reductase (GR), and NADPH.
-
Assay Procedure:
-
Add the sample (cell lysate or tissue homogenate) to a microplate well.
-
Add the reaction mixture to the well.
-
Initiate the reaction by adding a substrate, such as cumene hydroperoxide.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the GPx activity.
-
Calculation: Calculate the GPx activity based on the rate of change in absorbance and the extinction coefficient of NADPH.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the activity of TrxR, another important selenoenzyme.
-
Sample Preparation: Prepare cell lysates as described for the GPx assay.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, and a substrate for TrxR, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure:
-
Add the sample to a microplate well.
-
Add the reaction mixture to initiate the reaction.
-
-
Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB.
-
Calculation: Calculate the TrxR activity based on the rate of change in absorbance and the extinction coefficient of the product.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the selenium compound of interest and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
The choice of a selenium source in a research setting involves a trade-off between cost, bioavailability, and specific biological effects. While sodium selenite is an economical option, organic forms like selenomethionine and methyl-selenocysteine may offer advantages in terms of bioavailability and are generally considered less toxic at higher concentrations.
N-PSP, as a synthetic organoselenium compound, holds promise as a research tool due to the potential for tailored chemical properties. However, the current lack of direct comparative studies on its biological efficacy and cost-effectiveness makes it difficult to position it against the more established selenium sources.
Future research should focus on conducting head-to-head comparative studies of N-PSP with sodium selenite, selenomethionine, and methyl-selenocysteine. Such studies should evaluate key performance indicators including cellular uptake, incorporation into selenoproteins (GPx and TrxR activity), cytotoxicity in various cell lines, and effects on relevant signaling pathways like Nrf2 and apoptosis. The generation of this data will be crucial for the scientific community to make informed decisions about the utility of N-PSP in selenium research and drug development.
References
- 1. Advances in Research on Nrf2 Activators Based on Natural Products and Their Derivatives (Part II) - www.pharmasources.com [pharmasources.com]
- 2. mdpi.com [mdpi.com]
- 3. Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of apoptosis induction by selenium compounds in human lymphoblastic leukemia MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. More information about suppliers of 4-Fluoro-N-Phenyl-Benzenesulfonamide (CAS # 312-52-7) [ww.chemblink.com]
- 8. Selenium compounds for cancer prevention and therapy – human clinical trial considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Se-methylselenocysteine in transgenic plants expressing selenocysteine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of selenium supplementation on the activities of glutathione metabolizing enzymes in human hepatoma Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medycynawet.edu.pl [medycynawet.edu.pl]
- 13. Comparative effects of selenite and selenite on the glutathione-related enzymes activity in pig blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selenium-enriched foods are more effective at increasing glutathione peroxidase (GPx) activity compared with selenomethionine: a meta-analysis. [instituteofmineralresearch.org]
A Comparative Guide to Spectroscopic Methods for Confirming Phenylseleno Group Installation
For researchers, scientists, and professionals in drug development, the successful incorporation of a phenylseleno group into a molecular framework is a critical step that requires unambiguous confirmation. The unique properties of selenium lend significant value to pharmaceutical and materials science, making precise structural verification essential. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.
Overview of Spectroscopic Techniques
The installation of a phenylseleno group (PhSe-) can be confirmed using several complementary spectroscopic techniques. Each method offers distinct advantages and provides unique structural information. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. The choice of method often depends on the sample's nature, the required level of detail, and the available instrumentation.
A logical workflow for confirming the structure of a newly synthesized organoselenium compound typically involves a combination of these techniques to build a comprehensive and undeniable body of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For phenylseleno derivatives, ¹H, ¹³C, and particularly ⁷⁷Se NMR experiments provide definitive evidence of the group's installation and electronic environment.
Data Presentation: NMR Spectroscopy
| Technique | Analyte | Key Diagnostic Features & Typical Chemical Shifts (δ) |
| ¹H NMR | Protons | Phenyl Protons: Signals in the aromatic region (δ 7.0–8.0 ppm). The substitution pattern is influenced by the selenium atom.[1] ⁷⁷Se Satellites: Small peaks flanking the main proton signals due to coupling with the ⁷⁷Se isotope (natural abundance 7.63%).[2] |
| ¹³C NMR | Carbons | Ipso-Carbon (C-Se): δ ~125–135 ppm.[3][4] Aromatic Carbons: Signals within the typical δ 110-150 ppm range, with shifts influenced by selenium.[5][6] ⁷⁷Se Satellites: Observable for carbons close to the selenium atom.[2] |
| ⁷⁷Se NMR | Selenium | Aryl Selenides: Very wide chemical shift range, typically δ 180–460 ppm.[7][8] This high sensitivity to the electronic environment makes it an excellent probe. Reference: Diphenyl diselenide (PhSe)₂ is often used as an external standard (δ ≈ 463 ppm in CDCl₃).[9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified phenylseleno compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient resolution to observe the aromatic region clearly. If possible, acquire enough scans to observe the ⁷⁷Se satellites, which will be ~3.8% of the height of the parent peak on each side.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
⁷⁷Se NMR Acquisition: This is a specialized experiment. Use a broadband probe tuned to the ⁷⁷Se frequency. Due to the low sensitivity and potentially long relaxation times of ⁷⁷Se, a larger sample quantity or a longer acquisition time may be necessary.[10] A proton-decoupled experiment is standard. An external reference like diphenyl diselenide should be used for accurate chemical shift referencing.[9]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ⁷⁷Se).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition. For selenium-containing molecules, MS offers a unique diagnostic feature: the characteristic isotopic pattern of selenium.
Data Presentation: Mass Spectrometry
| Technique | Key Diagnostic Features |
| High-Resolution MS (HRMS) | Accurate Mass: Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. Isotopic Pattern: The most crucial feature is the distinctive isotopic signature of selenium.[11] |
Selenium's Natural Isotopic Abundance:
-
⁷⁴Se: 0.89%
-
⁷⁶Se: 9.37%
-
⁷⁷Se: 7.63%
-
⁷⁸Se: 23.77%
-
⁸⁰Se: 49.61% (Most abundant)
-
⁸²Se: 8.73%
The presence of this unique cluster of peaks in the mass spectrum is unequivocal proof of the presence of a selenium atom in the molecule or its fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For some techniques, the sample can be analyzed as a solid.
-
Ionization: Choose an appropriate ionization method.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. It often yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[12]
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it provides structural information from the fragment ions, the molecular ion may be weak or absent for labile compounds.
-
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap). High-resolution instruments are preferred for accurate mass determination.
-
Data Analysis: Examine the resulting mass spectrum for the molecular ion peak. Compare the observed isotopic pattern with the theoretical pattern for a selenium-containing compound. Use the accurate mass to confirm the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. While it is a rapid and simple technique, its utility for confirming a phenylseleno group is limited but can be supportive.
Data Presentation: IR Spectroscopy
| Functional Group | Key Diagnostic Features & Typical Frequencies (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 cm⁻¹ |
| Aromatic C-H Bend (Out-of-plane) | 690-900 cm⁻¹ (depends on substitution pattern) |
| Aryl-Se Stretch | Weak and difficult to assign definitively. Often found in the fingerprint region (< 1000 cm⁻¹).[13] A band in the 1430-1460 cm⁻¹ range has been associated with benzene (B151609) rings bonded to heavy atoms.[14] |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of sample with potassium bromide, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid between salt plates (NaCl or KBr) or analyze a concentrated solution in a suitable solvent (e.g., CCl₄, CHCl₃).
-
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.
-
Data Analysis: Identify the characteristic peaks for the aromatic ring. While the C-Se stretch is not typically used for primary confirmation, its presence can be inferred if other data is supportive. The main utility is confirming the presence of the phenyl group and the absence of starting material functional groups.
X-ray Crystallography
X-ray crystallography is the gold standard for structure determination. It provides an unambiguous, three-dimensional map of the electron density within a single crystal, revealing precise atomic positions, bond lengths, and bond angles.
Data Presentation: X-ray Crystallography
| Parameter | Typical Value for Phenylseleno Group |
| C(aryl)-Se Bond Length | 1.91 - 1.93 Å[15] |
| C(aryl)-Se-C(alkyl/aryl) Bond Angle | ~98 - 102° |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in all dimensions) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final molecular structure.[16][17]
Comparative Summary and Logical Relationships
Each technique provides a different piece of the structural puzzle. NMR and MS are the workhorses for routine confirmation, while IR is a quick check for functional groups, and X-ray crystallography provides the ultimate proof when a crystal is available.
Confirming the successful installation of a phenylseleno group requires a multi-faceted analytical approach. NMR spectroscopy , particularly ⁷⁷Se NMR, offers direct evidence of the C-Se bond and its chemical environment. Mass spectrometry provides irrefutable proof of selenium's presence through its unique isotopic signature. While IR spectroscopy plays a more supportive role, X-ray crystallography stands as the ultimate arbiter of structure, providing definitive and precise three-dimensional information. For robust and reliable characterization, a combination of at least NMR and mass spectrometry is highly recommended.
References
- 1. DIPHENYL SELENIDE(1132-39-4) 1H NMR spectrum [chemicalbook.com]
- 2. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 3. Page loading... [wap.guidechem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Relations between 77Se NMR chemical shifts of (phenylseleno)-benzenes and their molecular structures derived from nine X-ray crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relations between 77Se NMR chemical shifts of (phenylseleno)benzenes and their molecular structures derived from nine X-ray crystal structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Infrared spectra of complex organic selenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The X-ray crystal structures of primary aryl substituted selenoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with N-(Phenylseleno)phthalimide for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of N-(Phenylseleno)phthalimide (N-PSP) with other common thiol- and amine-reactive reagents used for isotopic labeling in mass spectrometry-based proteomics. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to facilitate an informed selection process.
This compound is a versatile reagent that selectively derivatizes thiol groups on cysteine residues.[1] While not as commonly used for isotopic labeling as other reagents, its unique properties, including the introduction of a selenium atom, present interesting possibilities for quantification. This guide will compare N-PSP with established alternatives, focusing on their application in quantitative proteomics workflows.
Performance Comparison of Isotopic Labeling Reagents
The selection of an appropriate labeling reagent depends on several factors, including the target functional group, desired level of multiplexing, and the specific requirements of the mass spectrometry workflow. Below is a comparative overview of N-PSP and two widely used classes of reagents: maleimides and iodoacetamides for thiol modification, and succinimidyl esters for amine labeling.
| Feature | This compound (N-PSP) | N-ethylmaleimide (NEM) & Analogs | Iodoacetamide (IAM) & Analogs |
| Target Residue(s) | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol), with some reactivity towards other residues |
| Reaction Type | Nucleophilic attack on the Se-N bond | Michael addition | Nucleophilic substitution |
| Reaction pH | Neutral to slightly basic | Neutral to slightly acidic | Basic (pH > 8) |
| Reaction Speed | Fast (seconds to minutes) | Fast | Slower (minutes to hours) |
| Specificity | High for thiols | High for thiols, but can react with amines at higher pH | Can have off-target reactions with lysine, histidine, and methionine |
| Isotopic Labeling | Feasible via ¹⁵N-phthalimide or ¹³C-phenyl group synthesis | Commercially available in deuterated forms | Commercially available in deuterated and ¹³C-labeled forms |
| Quantitative Data | Limited published data on isotopic labeling for quantification | Well-established for quantitative proteomics | Widely used in quantitative proteomics with extensive data |
| Unique Properties | Introduces a selenium atom, which has a unique isotopic pattern | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative proteomics. The following sections provide representative protocols for thiol derivatization using N-PSP and its alternatives.
Protocol 1: Derivatization of Cysteine Thiols with this compound
This protocol is adapted from a method for the fast and selective modification of thiols.
Materials:
-
Protein digest sample
-
This compound (N-PSP)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate buffer (50 mM, pH 7.8)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Mass spectrometer
Procedure:
-
Reduction (Optional): If the protein sample contains disulfide bonds, reduce them by adding TCEP to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
Reagent Preparation: Prepare a stock solution of N-PSP in acetonitrile.
-
Derivatization: Add a 1.1 to 2-fold molar excess of the N-PSP solution to the protein digest. The reaction is typically complete within seconds to a few minutes at room temperature.
-
Quenching: The reaction can be quenched by adding a thiol-containing reagent like dithiothreitol (B142953) (DTT).
-
Sample Cleanup: Desalt the sample using a C18 spin column or equivalent before mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the derivatized peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Alkylation of Cysteine Thiols with Iodoacetamide (IAM)
This is a standard protocol for protein alkylation in bottom-up proteomics.[2]
Materials:
-
Protein digest sample
-
Iodoacetamide (IAM) or an isotopically labeled analog
-
Ammonium bicarbonate buffer (50 mM, pH 8.0-8.5)
-
Dithiothreitol (DTT) for reduction
-
Mass spectrometer
Procedure:
-
Reduction: Reduce disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 55 mM and incubate in the dark at room temperature for 20-30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM.
-
Sample Cleanup: Proceed with protein digestion (if not already performed) or desalt the peptide sample before LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the alkylated peptides by LC-MS/MS.
Protocol 3: Labeling of Cysteine Thiols with N-Ethylmaleimide (NEM)
NEM is another widely used reagent for thiol alkylation.[3]
Materials:
-
Protein digest sample
-
N-Ethylmaleimide (NEM) or a deuterated analog
-
Phosphate buffer (pH 6.5-7.5)
-
TCEP for reduction (if necessary)
-
Mass spectrometer
Procedure:
-
Reduction (Optional): If necessary, reduce disulfide bonds with TCEP.
-
Labeling: Add a 5- to 10-fold molar excess of NEM to the protein digest. Incubate at room temperature for 1 hour.
-
Quenching: The reaction can be quenched by adding a small molecule thiol.
-
Sample Cleanup: Desalt the sample prior to mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
Visualizing the Workflows
The following diagrams illustrate the general workflows for quantitative proteomics using thiol-reactive isotopic labeling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Green Chemistry Showdown: N-PSP Reagents vs. Traditional Methods in Amide Bond Formation
For researchers, scientists, and drug development professionals striving for more sustainable synthetic strategies, this guide offers a comparative analysis of N-arylpyridinium salt (N-PSP) mediated amidation reactions against conventional methods. We delve into key green chemistry metrics, providing a quantitative assessment of their environmental impact, alongside detailed experimental protocols and mechanistic insights.
The synthesis of amides, a cornerstone of pharmaceutical and chemical manufacturing, has traditionally relied on methods that are effective but often generate significant chemical waste. The development of N-PSP reagents, such as the well-established Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), presents a promising avenue towards greener and more efficient amidation processes. This guide provides a data-driven comparison to assess the validity of this claim.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the environmental performance of N-PSP mediated reactions, we utilize two widely accepted green chemistry metrics: Process Mass Intensity (PMI) and the E-Factor. PMI represents the total mass of materials used (solvents, reagents, etc.) to produce a certain mass of product, while the E-Factor quantifies the amount of waste generated per unit of product. Lower values for both metrics indicate a greener process.
Here, we present a calculated assessment for a representative N-PSP mediated peptide coupling reaction using Mukaiyama's reagent and compare it with typical values reported for common amidation reagents used in Solid-Phase Peptide Synthesis (SPPS), such as Carbodiimides (e.g., EDC with HOBt) and Uranium/Aminium salts (e.g., HATU, HBTU).
| Coupling Reagent Class | Typical Reagent Equivalents | Typical Solvent Volume | Estimated PMI | Estimated E-Factor |
| N-PSP (Mukaiyama's Reagent) | 1.1 | ~5 mL / mmol | ~ 50 - 100 | ~ 49 - 99 |
| Carbodiimides (EDC/HOBt) | 1.2 - 1.5 | High (SPPS washing) | >1000[1][2][3][4] | >999[1][2][3][4] |
| Uranium/Aminium (HATU/HBTU) | 1.1 - 1.5 | High (SPPS washing) | >1000[1][2][3][4] | >999[1][2][3][4] |
Note: The PMI and E-Factor for N-PSP are calculated based on the specific experimental protocol provided below. The values for Carbodiimides and Uraniums/Aminiums are representative of typical Solid-Phase Peptide Synthesis (SPPS) processes, which inherently involve large volumes of solvents for washing steps, leading to significantly higher PMI and E-Factors.
The data clearly indicates that the solution-phase reaction using Mukaiyama's reagent exhibits a significantly lower PMI and E-Factor compared to traditional SPPS methods. This is primarily due to the elimination of the extensive washing steps inherent to solid-phase synthesis.
Experimental Protocols: A Detailed Look at the Methodologies
To ensure a transparent and reproducible comparison, we provide detailed experimental protocols for the N-PSP mediated reaction and a standard SPPS protocol using a common uronium salt activator.
Protocol 1: Peptide Coupling using Mukaiyama's Reagent (N-PSP)
This protocol describes the coupling of Boc-Pro-OH and H-Phe-OMe·HCl as a representative example.[5]
Materials:
-
Boc-Pro-OH (1.65 g, 7.65 mmol)
-
H-Phe-OMe·HCl (1.50 g, 6.95 mmol)
-
2-Chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's Reagent) (1.95 g, 7.65 mmol)[5]
-
Triethylamine (B128534) (3.40 mL, 24.3 mmol)
-
Dichloromethane (B109758) (30 mL)
-
Ethyl acetate (B1210297)
-
10% aqueous citric acid
-
5% aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of H-Phe-OMe·HCl in dichloromethane at room temperature, add Boc-Pro-OH and 2-chloro-1-methylpyridinium iodide.[5]
-
Cool the mixture to 5-10 °C and add triethylamine dropwise over 3 minutes.
-
Stir the reaction mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid (3 x 30 mL), 5% aqueous sodium bicarbonate (3 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dipeptide.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a general procedure for a single coupling cycle on a solid support.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (solvent)
-
Piperidine (B6355638) (20% in DMF for deprotection)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA.
-
Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Mechanistic Insights and Experimental Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
Caption: N-PSP (Mukaiyama's Reagent) Reaction Mechanism.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Conclusion: A Greener Path Forward
The quantitative analysis of green chemistry metrics demonstrates a clear advantage for the N-PSP mediated amidation using Mukaiyama's reagent in a solution-phase synthesis over traditional solid-phase peptide synthesis methods. The significantly lower Process Mass Intensity and E-Factor highlight its potential for reducing the environmental footprint of amide bond formation. While SPPS offers advantages in automation and purification of the final product, the substantial solvent waste it generates is a major drawback from a green chemistry perspective.
For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including scale, complexity of the target molecule, and automation capabilities. However, this guide provides compelling evidence that N-PSP mediated reactions, particularly in solution-phase, should be strongly considered as a more sustainable alternative for the synthesis of peptides and other amide-containing molecules.
References
- 1. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Process Mass Intensity Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis – ACSGCIPR [acsgcipr.org]
- 5. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
Proper Disposal of N-(Phenylseleno)phthalimide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-(Phenylseleno)phthalimide, a versatile reagent in organic synthesis, is classified as acutely toxic if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to strict disposal protocols is therefore essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes a dust mask (type N95 in the US or type P2 EN 143), chemical-resistant gloves, and eye and face protection.[4] All handling of this compound should be conducted within a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust.[5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound involves chemical incineration.[5] It is imperative to engage a licensed professional waste disposal service for this task.[5]
-
Collection and Storage of Waste :
-
Professional Disposal :
-
Contact a licensed and approved waste disposal company to handle the material.[5]
-
The standard procedure involves dissolving or mixing the material with a combustible solvent.[5]
-
This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[5]
-
-
Contaminated Packaging :
-
Dispose of contaminated packaging in the same manner as the unused product.[5]
-
Environmental Protection:
Discharge of this compound into the environment must be strictly avoided.[5] Do not allow the product or its containers to enter drains or waterways.[5] In the event of a spill, contain the spillage to prevent further leakage if it is safe to do so.[5]
Quantitative Data Summary
There is no specific quantitative data, such as concentration thresholds for disposal, provided in the safety data sheets. The primary directive is the complete destruction of the chemical through high-temperature incineration.
| Parameter | Value |
| UN Number | 3283[5] |
| Hazard Class | 6.1 (Toxic)[5] |
| Packing Group | II[5] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. N-苯硒基邻苯二甲酰胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemblink.com [chemblink.com]
Personal protective equipment for handling N-(Phenylseleno)phthalimide
Essential Safety and Handling Guide for N-(Phenylseleno)phthalimide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (N-PSP). The following procedures are designed to ensure safe laboratory operations and minimize exposure risk.
Hazard and Safety Information
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or inhaled and may cause organ damage through prolonged or repeated exposure.[1][2][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2][3]
| Identifier | Value |
| UN Number | UN 3283[1][4] |
| Hazard Class | 6.1 (Toxic Solid)[1][4] |
| Packing Group | II[1][4] |
| Signal Word | Danger[1] |
| Melting Point | 181-184 °C[4] |
GHS Hazard Statements:
-
H301 + H331: Toxic if swallowed or if inhaled.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4][5]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][2][4][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specific Equipment | Guidelines and Standards |
| Respiratory | Dust mask (Type N95 - US) or Type P2/P3 respirator cartridges (EU).[4] | Required when dusts are generated.[4] For exclusive respiratory protection, a full-face supplied air respirator is recommended.[1] Equipment should be NIOSH (US) or CEN (EU) approved.[1] |
| Eye and Face | Safety glasses with side-shields and a face shield.[1] | Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand | Chemical-resistant, impervious gloves. | Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Body | Chemical-resistant clothing (e.g., lab coat, coveralls). | Recommended to prevent skin contact.[4][5] |
Safe Handling Protocol and Operational Plan
Follow these step-by-step procedures to ensure safe handling during laboratory operations.
1. Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood.[4]
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
2. Handling the Compound:
-
Weigh and transfer the material carefully to minimize dust dispersal.
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][4][6]
-
Do not eat, drink, or smoke in the designated work area.[1][5][6]
-
Change out of contaminated clothing immediately and launder it before reuse.[4]
4. Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][4][6]
-
Spills: Evacuate the area. Avoid dust formation. Cover drains to prevent environmental release.[4] Carefully sweep or scoop up the spilled material into a suitable, closed container for disposal.[1]
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5][6]
-
The compound is moisture-sensitive; protect from water and humidity.[4][6]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[1][4][5][6]
-
Recommended storage temperature is -20°C.[7]
Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, as hazardous material.[4]
-
Waste must be handled by a licensed professional waste disposal service and disposed of in accordance with all federal, state, and local regulations.[1][4]
-
Do not allow the chemical or its containers to enter drains or waterways.[1][4]
-
A recommended disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Treat uncleaned containers as you would the product itself.[4]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
References
- 1. chemblink.com [chemblink.com]
- 2. This compound | C14H9NO2Se | CID 590397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 71098-88-9 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound | 71098-88-9 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
